Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Description
Properties
IUPAC Name |
octyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O3/c1-8-9-10-11-12-13-16-28-22(26)15-14-19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h17-18,27H,8-16H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXCGWWYIDZIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60273995 | |
| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
125643-61-0, 13417-12-4 | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Foreword: The Enduring Significance of Hindered Phenolic Antioxidants
In the realm of materials science and specialty chemicals, the battle against oxidative degradation is perpetual. Polymers, lubricants, and organic substrates are under constant assault from atmospheric oxygen, heat, and light, leading to a loss of mechanical integrity, discoloration, and ultimately, failure. Hindered phenolic antioxidants are a cornerstone of stabilization technology, prized for their ability to scavenge the free radicals that propagate these damaging oxidative chain reactions.[1][2] Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, also known by trade names such as Antioxidant 1135, is a particularly effective liquid hindered phenolic antioxidant.[1][3] Its molecular structure, featuring bulky tert-butyl groups flanking a hydroxyl group on a phenyl ring, provides the steric hindrance necessary for potent radical scavenging, while the octyl ester tail ensures excellent compatibility and low volatility in a variety of organic media.[4] This guide provides a detailed exploration of the synthesis of this crucial industrial chemical, intended for researchers, process chemists, and professionals in the field of drug and materials development.
Strategic Synthesis: A Two-Stage Approach
The most industrially viable and efficient synthesis of this compound is a two-stage process. This strategy begins with the formation of a key intermediate, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, via a Michael addition. This is followed by a transesterification reaction where the methyl group is exchanged for the desired octyl chain. This modular approach allows for high-purity production of the intermediate, which can then be diversified to produce a range of alkyl esters if desired.
Caption: Overall two-step synthesis strategy.
Part 1: Synthesis of the Key Intermediate: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
The initial and critical step is the conjugate addition of 2,6-di-tert-butylphenol to methyl acrylate. This Michael reaction is typically base-catalyzed, with the phenoxide ion acting as the nucleophile.
Reaction Mechanism: A Base-Catalyzed Conjugate Addition
The reaction is initiated by a base that deprotonates the hydroxyl group of the sterically hindered 2,6-di-tert-butylphenol, forming a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. The resulting enolate intermediate is then protonated to yield the final product. The choice of catalyst is crucial for achieving high yields and minimizing side reactions. While alkali metal phenoxides are effective, alternative catalytic systems have been developed for improved efficiency.[5][6]
Caption: General workflow for the transesterification step.
Experimental Protocol: Base-Catalyzed Transesterification
This is a generalized protocol for a base-catalyzed transesterification.
Materials:
-
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
-
Octanol (excess)
-
Sodium methoxide (catalyst)
-
Toluene (optional solvent)
-
Dilute acid for neutralization (e.g., acetic acid)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Reaction vessel with reflux condenser and distillation head
Procedure:
-
Charge the reaction vessel with the methyl ester intermediate, a significant excess of octanol (e.g., 5-10 molar equivalents), and a catalytic amount of sodium methoxide (e.g., 0.05 equivalents). Toluene can be used as a solvent if necessary.
-
Heat the mixture to reflux. The methanol byproduct will begin to distill off.
-
Continue the reaction, monitoring the removal of methanol, until the reaction is complete as determined by TLC or GC analysis.
-
Cool the reaction mixture and neutralize the catalyst with a dilute acid like acetic acid.
-
Wash the organic phase with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove excess octanol and solvent.
-
The crude product, a colorless to pale yellow liquid, can be further purified by vacuum distillation or column chromatography if necessary. [7]
Product Characterization and Quality Control
The final product, this compound, is a colorless to slightly yellow liquid. [7]Its identity and purity should be confirmed using standard analytical techniques.
| Property | Value | Source |
| CAS Number | 125643-61-0 | |
| Molecular Formula | C25H42O3 | [7] |
| Molecular Weight | 390.6 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [7][9] |
| Purity | Typically ≥98% | [9][10] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two tert-butyl groups (a singlet around 1.4 ppm), the aromatic protons (a singlet around 7.0 ppm), the methylene protons of the propionate chain (two triplets around 2.5-2.9 ppm), the methylene protons of the octyl chain adjacent to the ester oxygen (a triplet around 4.1 ppm), and the remaining protons of the octyl chain (multiplets between 0.8 and 1.7 ppm). The phenolic hydroxyl proton will appear as a singlet, with its chemical shift dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons of the tert-butyl groups, the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the propionate and octyl chains.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the phenolic hydroxyl group (around 3650 cm⁻¹), C-H stretching bands for the alkyl groups (around 2850-2960 cm⁻¹), and a strong C=O stretching band for the ester carbonyl group (around 1735 cm⁻¹).
Conclusion and Future Perspectives
The synthesis of this compound via a two-step pathway of Michael addition followed by transesterification is a robust and efficient method for producing this valuable liquid antioxidant. The protocols outlined in this guide provide a solid foundation for laboratory-scale synthesis and can be adapted for process optimization and scale-up. Future research may focus on the development of more sustainable catalytic systems, such as heterogeneous catalysts, to simplify purification and minimize waste, further enhancing the green chemistry profile of this important industrial chemical.
References
-
Synthesis and characterization of poly(antioxidant β-amino esters) for controlled release of polyphenolic antioxidants. PubMed. Available at: [Link]
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Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate. Available at: [Link]
-
Synthesis, characterisation, and performance evaluation of tri-armed phenolic antioxidants. CentAUR. Available at: [Link]
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alkylation of 2,6-di-tert-butylphenol with methyl acrylate catalyzed by potassium 2,6. SciSpace. Available at: [Link]
-
MECHANISM OF CATALYTIC ALKYLATION OF 2,6-DI-TERT-BUTYLPHENOL BY METHYL ACRYLATE. SciSpace. Available at: [Link]
-
The Role of Antioxidant 1135 in Polymer Thermal Stabilization. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Transesterification. Wikipedia. Available at: [Link]
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Antioxidant BX AO 1135 L135, CAS# 125643-61-0 Mfg. Baoxu Chem. Available at: [Link]
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This compound CAS No. 125643-61-0. Tintoll. Available at: [Link]
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Transesterification. Master Organic Chemistry. Available at: [Link]
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Base-catalyzed selective esterification of alcohols with unactivated esters. RSC Publishing. Available at: [Link]
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This compound. Wuhan Rison Trading Co.,Ltd. Available at: [Link]
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Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. NIH. Available at: [Link]
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Michael Addition Reaction Under Green Chemistry. IJSDR. Available at: [Link]
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Synthesis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)carbamic acid octyl ester.. PrepChem.com. Available at: [Link]
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Transesterification of Esters with Alcohols Catalyzed by 5. ResearchGate. Available at: [Link]
-
Alkylation of 2,6-di- tert -butylphenol with methyl acrylate catalyzed by potassium 2,6-di- tert -butylphenoxide. ResearchGate. Available at: [Link]
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Wiley Online Library. Available at: [Link]
-
Inert Reassessment - Octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate (CAS Reg. No. 2082. EPA. Available at: [Link]
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- 4. CAS # 125643-61-0, this compound, 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid C7-9-branched alkyl esters, Antioxidant 1135, Evernox 1135 - chemBlink [chemblink.com]
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An In-depth Technical Guide to the Physicochemical Properties of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 2082-79-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, commonly known by its CAS number 2082-79-3 and trade names such as Irganox 1076, is a sterically hindered phenolic antioxidant.[1] This high molecular weight, non-discoloring stabilizer is integral to a multitude of industrial applications, primarily in the protection of organic substrates against thermo-oxidative degradation.[1] Its utility spans across plastics, synthetic fibers, elastomers, and adhesives, where it ensures the longevity and stability of the materials.[1] For researchers and professionals in drug development, understanding the physicochemical properties of such molecules is paramount for formulation, stability testing, and ensuring the integrity of pharmaceutical products and packaging. This guide provides a comprehensive analysis of the core physicochemical attributes of CAS 2082-79-3, supported by experimental protocols and mechanistic insights.
Core Physicochemical Properties
The efficacy and application of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate are dictated by its unique molecular structure and resultant physical and chemical characteristics.
Identification and Structure
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Chemical structure of CAS 2082-79-3
| Property | Value |
| IUPAC Name | octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate |
| Synonyms | Antioxidant 1076, Irganox 1076, Stearyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate |
| Molecular Formula | C₃₅H₆₂O₃ |
| Molecular Weight | 530.86 g/mol |
Physical State and Appearance
At ambient temperature, CAS 2082-79-3 presents as a white to off-white crystalline powder. It is generally odorless and non-staining, which is a critical attribute for its application in consumer products and packaging.
Thermal Properties
The thermal stability of this antioxidant is a key feature for its use in high-temperature processing of polymers.
| Property | Value |
| Melting Point | 50-55 °C |
| Boiling Point | 568.1 °C at 760 mmHg (Predicted) |
| Flash Point | >230 °F |
Note: The boiling point is a predicted value due to the high molecular weight and low volatility of the compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis of the pure compound typically shows a single-step degradation profile at elevated temperatures under an inert atmosphere, indicating its high thermal stability. The onset of decomposition is generally observed above 250°C, making it suitable for melt processing of most common polymers. In an oxidative atmosphere, the degradation may occur at a slightly lower temperature.
Solubility Profile
The solubility of CAS 2082-79-3 is a critical parameter for its incorporation into various matrices and for understanding its environmental fate.
| Solvent | Solubility ( g/100g solution at 20°C) |
| Water | <0.01 |
| Acetone | 19 |
| Benzene | 57 |
| Chloroform | 57 |
| Cyclohexane | 40 |
| Ethanol | 1.5 |
| Ethyl Acetate | 38 |
| n-Hexane | 32 |
| Methanol | 0.6 |
| Toluene | 50 |
The compound is practically insoluble in water but shows good solubility in a range of organic solvents, which facilitates its use in solvent-based applications and extraction for analytical purposes.
Stability
Hydrolytic Stability
CAS 2082-79-3 contains an ester linkage, making it susceptible to hydrolysis under certain conditions. However, it is considered to be relatively stable. Estimated hydrolysis half-lives are greater than 7 years at pH 7 and 264 days at pH 8.[2][3] This indicates that hydrolysis is not a significant degradation pathway under normal environmental conditions.
Photostability
While stable to light, prolonged exposure to UV radiation can lead to degradation. Therefore, it is often used in combination with UV stabilizers for outdoor applications.
Mechanism of Action: Free Radical Scavenging
The antioxidant activity of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate stems from its identity as a sterically hindered phenol. The bulky tert-butyl groups adjacent to the hydroxyl group play a crucial role in its function.
dot graph "Antioxidant_Mechanism" { graph [rankdir="LR", size="7.6, 4", maxwidth="760px", label="Mechanism of Free Radical Scavenging", labelloc="t", fontcolor="#202124"]; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];
}
Free radical scavenging by a hindered phenol.
The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), thereby neutralizing it. This process generates a phenoxy radical. The steric hindrance provided by the tert-butyl groups makes this phenoxy radical highly stable and unreactive, preventing it from initiating new oxidation chains. This termination of the radical chain reaction is the basis of its antioxidant effect.[4][5]
Experimental Protocols
To ensure scientific integrity and provide practical insights, the following are detailed protocols for the determination of key physicochemical properties of CAS 2082-79-3.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
This protocol outlines the determination of the melting point, a critical indicator of purity, using DSC.
1. Principle: Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak, the onset of which is taken as the melting point.[6][7][8]
2. Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
-
CAS 2082-79-3 sample
-
Inert gas (Nitrogen)
3. Procedure:
- Sample Preparation: Accurately weigh 2-5 mg of the CAS 2082-79-3 powder into an aluminum DSC pan.[6]
- Encapsulation: Place the lid on the pan and crimp it to ensure a good seal. Prepare an empty, sealed aluminum pan to be used as a reference.
- Instrument Setup:
- Place the sample pan and the reference pan into the DSC cell.
- Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
- Thermal Program:
- Equilibrate the sample at 25°C.
- Ramp the temperature from 25°C to 80°C at a heating rate of 10°C/min.
- Data Analysis:
- Record the heat flow as a function of temperature.
- Determine the onset temperature of the endothermic melting peak. This temperature is the melting point.
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}
Workflow for DSC melting point analysis.
Protocol 2: Quantitative Determination of Solubility in Organic Solvents
This protocol provides a method for the quantitative determination of solubility using the isothermal saturation method.[9][10][11]
1. Principle: A saturated solution of the compound is prepared at a constant temperature. The concentration of the dissolved compound is then determined gravimetrically or by a suitable analytical technique like HPLC.
2. Materials and Equipment:
-
CAS 2082-79-3 sample
-
Selected organic solvent (e.g., Toluene)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
Syringe filters (0.45 µm PTFE)
-
HPLC system with UV detector (optional, for higher accuracy)
3. Procedure:
- Sample Preparation: Add an excess amount of CAS 2082-79-3 to a known volume of the solvent in a vial. Ensure there is undissolved solid present.
- Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 20°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
- Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm PTFE filter to remove any suspended particles.
- Gravimetric Analysis:
- Accurately weigh an empty, dry vial.
- Transfer a known volume of the filtered saturated solution to the pre-weighed vial.
- Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
- Weigh the vial containing the dried residue.
- Calculation:
- Calculate the mass of the dissolved solid.
- Express the solubility in g/100g of solvent.
dot graph "Solubility_Workflow" { graph [rankdir="TB", size="6, 5", maxwidth="760px", label="Quantitative Solubility Determination Workflow", labelloc="t", fontcolor="#202124"]; node [shape=box, style=rounded, fontcolor="#FFFFFF"]; edge [color="#5F6368"];
}
Workflow for quantitative solubility analysis.
Protocol 3: Quantification in a Polymer Matrix by HPLC-UV
This protocol describes a method for extracting and quantifying CAS 2082-79-3 from a polyethylene matrix.[12][13][14]
1. Principle: The antioxidant is extracted from the polymer using a suitable solvent, and the concentration in the extract is determined by High-Performance Liquid Chromatography with UV detection.
2. Materials and Equipment:
-
Polyethylene sample containing CAS 2082-79-3
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Solvents: Dichloromethane (for extraction), Acetonitrile, Water (for mobile phase)
-
Soxhlet extraction apparatus or ultrasonic bath
-
Rotary evaporator
-
Volumetric flasks
-
Syringe filters (0.45 µm PTFE)
3. Procedure:
- Extraction:
- Accurately weigh about 1-2 g of the polymer sample.
- Extract the antioxidant using dichloromethane in a Soxhlet apparatus for 6-8 hours, or by ultrasonication for 30 minutes (repeat 3 times).
- Sample Preparation:
- Collect the extract and evaporate the solvent using a rotary evaporator.
- Dissolve the residue in a known volume of acetonitrile (e.g., 10 mL).
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
- HPLC Analysis:
- Mobile Phase: Acetonitrile/Water gradient (e.g., starting with 80:20 and ramping to 100% Acetonitrile).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection Wavelength: 275-280 nm.
- Quantification:
- Prepare a series of standard solutions of CAS 2082-79-3 in acetonitrile of known concentrations.
- Inject the standards to generate a calibration curve of peak area versus concentration.
- Inject the sample extract and determine the concentration from the calibration curve.
- Calculate the amount of antioxidant in the original polymer sample.
Conclusion
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 2082-79-3) is a highly effective and versatile sterically hindered phenolic antioxidant. Its favorable physicochemical properties, including high thermal stability, low volatility, and good solubility in organic solvents, make it an indispensable additive in a wide range of polymeric materials. For scientists and researchers, a thorough understanding of these properties, coupled with robust analytical methodologies, is essential for its effective application and for ensuring the quality and stability of the end products. The experimental protocols provided in this guide offer a practical framework for the accurate characterization of this important compound.
References
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OECD SIDS. (2006). SIDS INITIAL ASSESSMENT PROFILE for Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Link]
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Purdue University. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]
-
Scribd. (n.d.). DSC Sop. [Link]
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OECD. (1981). Test No. 111: Hydrolysis as a Function of pH. In OECD Guidelines for the Testing of Chemicals, Section 1: Physical Chemical Properties. [Link]
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Kennesaw State University. (n.d.). Differential Scanning Calorimetry Standard Operating Procedure. [Link]
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Semantic Scholar. (n.d.). [PDF] Sterically Hindered Phenols as Antioxidant. [Link]
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University of West Florida. (n.d.). Procedures for operation of the TA Instruments DSC. [Link]
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The Organic Chemistry Tutor. (2024). Solubility test for Organic Compounds. [Link]
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Frontiers in Nutrition. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. [Link]
-
MDPI. (2024). Improvement of Thermal Protection in Recycled Polyolefins through Hybrid Mesoporous Silica–Antioxidant Particles. [Link]
-
ResearchGate. (2020). (PDF) Sterically Hindered Phenols as Antioxidant. [Link]
-
National Institutes of Health. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. [Link]
-
Royal Society of Chemistry. (2020). Lamellae-controlled electrical properties of polyethylene – morphology, oxidation and effects of antioxidant on the DC conductivity. [Link]
-
OECD Existing Chemicals Database. (n.d.). COVER PAGE. [Link]
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National Institutes of Health. (2014). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. [Link]
-
S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. [Link]
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Analytice. (2021). Hydrolysis and function of PH according to OECD test no. 111. [Link]
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Universidade de Lisboa. (n.d.). Enhancing the Thermal and Oxidative Stability of Recycled Polypropylene through Mesoporous Silica MCM-41 particles with additive. [Link]
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Semantic Scholar. (1996). Simultaneous determination of antioxidants and ultraviolet stabilizers in polyethylene by HPLC. [Link]
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E3S Web of Conferences. (2020). Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. [Link]
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ResearchGate. (2015). (PDF) HPLC Quantification of Thioether Antioxidants in Polyethylene after Dissolution of the Polymer under Pressure in an Aliphatic Solvent. [Link]
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MATEC Web of Conferences. (2020). Rapid Determination of Antioxidant Irganox 1076 in Polyethylene. [Link]
-
National Institutes of Health. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
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Wikipedia. (n.d.). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Link]
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An In-Depth Technical Guide on the Core Mechanism of Action of Hindered Phenolic Antioxidants
Introduction: The Imperative of Combating Oxidative Degradation
Oxidative degradation is a ubiquitous and destructive process that affects a vast array of materials, from plastics and elastomers to pharmaceuticals and food products.[1][2] This complex series of chemical reactions, initiated by factors such as heat, light, and residual metal catalysts, leads to the generation of highly reactive species known as free radicals.[3][4] These radicals propagate a chain reaction that can cleave polymer backbones, alter chemical structures, and ultimately lead to a catastrophic loss of mechanical, physical, and aesthetic properties.[5][6]
Hindered phenolic antioxidants represent a cornerstone of stabilization technology, offering a robust defense against the ravages of oxidation. Their unique molecular architecture, characterized by a hydroxyl group (-OH) attached to a benzene ring and flanked by bulky alkyl groups, is the key to their exceptional efficacy.[1][3][4][5][6] This guide provides a comprehensive exploration of the intricate mechanisms through which these remarkable molecules function, offering insights for researchers, scientists, and drug development professionals seeking to leverage their protective capabilities.
The Core Mechanism: A Tale of Radical Scavenging
The primary role of a hindered phenolic antioxidant is to intercept and neutralize the free radicals that drive the oxidative chain reaction.[1][5][7] This is predominantly achieved through a process known as Hydrogen Atom Transfer (HAT) .[8][9][10][11][12][13]
Hydrogen Atom Transfer (HAT): The Primary Defense
The phenolic hydroxyl group is the active site of the antioxidant. The hydrogen atom of this group is readily donated to a highly reactive free radical (R• or ROO•), effectively neutralizing it and terminating the propagation of the oxidative chain.[1][3][4][5][6][10] This process can be represented by the following general reaction:
Ar-OH + R• → Ar-O• + RH
Where:
-
Ar-OH represents the hindered phenolic antioxidant.
-
R• is a reactive free radical.
-
Ar-O• is the resulting phenoxy radical.
-
RH is the neutralized molecule.
The genius of the hindered phenolic structure lies in the stability of the resulting phenoxy radical (Ar-O•). The bulky alkyl groups, typically tert-butyl groups, positioned ortho to the hydroxyl group, provide significant steric hindrance.[1][4] This steric shielding serves two critical purposes:
-
Stabilization of the Phenoxy Radical: The bulky groups prevent the phenoxy radical from easily reacting with other molecules and propagating new radical chains.[1] Furthermore, the unpaired electron on the oxygen atom is delocalized across the aromatic ring through resonance, further enhancing its stability.[5][6]
-
Prevention of Undesirable Side Reactions: The steric hindrance minimizes the likelihood of the phenoxy radical participating in detrimental side reactions that could lead to discoloration or the formation of other pro-degradant species.[1]
The following diagram illustrates the fundamental HAT mechanism:
Caption: Hydrogen Atom Transfer (HAT) Mechanism.
Secondary Mechanisms: A Deeper Dive
While HAT is the predominant mechanism, other pathways can contribute to the overall antioxidant activity of hindered phenols, particularly under specific conditions. These include Single Electron Transfer (SET) mechanisms.[8][9][11][12][13][14]
-
Single Electron Transfer Followed by Proton Transfer (SET-PT): In this mechanism, the phenolic antioxidant first donates an electron to the free radical, forming a radical cation and an anion. This is followed by the transfer of a proton from the antioxidant radical cation to the anion.
-
Sequential Proton Loss Electron Transfer (SPLET): This pathway is more relevant in polar solvents. The phenolic antioxidant first loses a proton to form a phenoxide anion, which then donates an electron to the free radical.
The prevalence of each mechanism is influenced by factors such as the structure of the antioxidant, the nature of the free radical, and the polarity of the surrounding medium.[12]
The following diagram illustrates these secondary mechanisms:
Caption: Secondary Antioxidant Mechanisms.
Factors Influencing Antioxidant Efficacy
The effectiveness of a hindered phenolic antioxidant is not solely determined by its core mechanism but is also influenced by a variety of structural and environmental factors.[15]
| Factor | Impact on Antioxidant Activity | Causality |
| Steric Hindrance | Crucial for Stability. Bulky groups (ortho to -OH) stabilize the phenoxy radical and prevent side reactions.[1] | The size and positioning of the alkyl groups dictate the degree of steric shielding, directly impacting the reactivity of the resulting phenoxy radical. |
| Electron-Donating Groups | Enhances Activity. Groups in the para position increase the electron density on the hydroxyl group, facilitating hydrogen donation.[16] | By increasing the electron density, these groups weaken the O-H bond, lowering the energy required for hydrogen atom abstraction. |
| Molecular Weight | Impacts Volatility and Compatibility. Higher molecular weight antioxidants exhibit lower volatility and better resistance to extraction. | Larger molecules are less likely to migrate out of the polymer matrix, ensuring long-term protection. |
| Synergism | Enhanced Performance. Combinations with other types of antioxidants, such as phosphites or thioesters, can provide a synergistic effect.[5][7] | Hindered phenols are primary antioxidants that scavenge radicals, while secondary antioxidants like phosphites decompose hydroperoxides, which are precursors to radical formation. This dual-action approach is highly effective. |
Regeneration of Hindered Phenolic Antioxidants
An important aspect of antioxidant chemistry is the potential for regeneration. The "spent" phenoxy radical can, in some systems, be regenerated back to the active phenolic form by a co-antioxidant, such as ascorbate (Vitamin C) or α-tocopherol (Vitamin E).[3][4][17][18][19] This process allows a single antioxidant molecule to neutralize multiple free radicals, significantly extending its protective capacity.[3][4] The hierarchy of this regeneration is often dictated by the reduction potentials of the antioxidants involved.[17][18]
Experimental Evaluation of Antioxidant Activity
The efficacy of hindered phenolic antioxidants is quantified through various analytical techniques. These methods are crucial for quality control, formulation development, and fundamental research.
DPPH Radical Scavenging Assay
This is a common and rapid spectrophotometric method to assess antioxidant activity.[20][21][22]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of a hydrogen-donating antioxidant, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity of the antioxidant.[20][22]
Experimental Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[21] The solution should be freshly prepared and protected from light.[21]
-
Sample Preparation: The hindered phenolic antioxidant is dissolved in the same solvent to create a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the antioxidant solution. A control sample containing only the solvent and DPPH is also prepared.[21]
-
Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes) to allow the reaction to reach completion.[21]
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[21]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:[20]
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample.
-
The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Caption: DPPH Radical Scavenging Assay Workflow.
Oxidative Induction Time (OIT)
The OIT test is a standardized method used to determine the thermal stability of a material in an oxidative atmosphere.[23][24] It is particularly useful for evaluating the effectiveness of antioxidants in polymers.[23]
Principle: A sample is heated to a specific isothermal temperature in an inert atmosphere (e.g., nitrogen). Then, the atmosphere is switched to an oxidizing one (e.g., oxygen or air). The time from the introduction of the oxidizing atmosphere until the onset of the exothermic oxidation of the sample is measured.[23][25][26] A longer OIT indicates greater resistance to oxidation and, therefore, a more effective antioxidant system.[25][26]
Experimental Protocol (Isothermal OIT):
-
Sample Preparation: A small, uniform sample of the material containing the antioxidant is placed in a differential scanning calorimetry (DSC) pan.
-
Heating: The sample is heated in the DSC under a nitrogen atmosphere to the desired isothermal test temperature (e.g., 200°C).[23]
-
Atmosphere Switch: Once the isothermal temperature is reached and stabilized, the gas is switched from nitrogen to oxygen.[23]
-
Data Acquisition: The DSC monitors the heat flow from the sample as a function of time.
-
Determination of OIT: The OIT is the time elapsed from the switch to the oxygen atmosphere to the onset of the exothermic peak, which signifies the beginning of oxidation.[25][26]
Caption: Oxidative Induction Time (OIT) Test Workflow.
Conclusion: A Versatile and Indispensable Tool
Hindered phenolic antioxidants are a testament to the power of elegant molecular design. Their ability to efficiently and safely neutralize destructive free radicals through a primary hydrogen atom transfer mechanism, coupled with the stability of the resulting phenoxy radical, makes them indispensable for the protection of a wide range of materials. Understanding the nuances of their mechanism of action, the factors that influence their efficacy, and the methods for their evaluation is paramount for scientists and researchers seeking to mitigate oxidative degradation and enhance the longevity and performance of their products. The continued exploration of their synergistic interactions and regenerative capabilities will undoubtedly pave the way for even more advanced and sustainable stabilization technologies in the future.
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An In-depth Technical Guide to Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Abstract
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, commercially known as Antioxidant 1135 or Irganox 1135, is a high-performance, sterically hindered phenolic antioxidant.[1][2] Its molecular design confers low volatility, excellent compatibility with a wide range of organic substrates, and high resistance to extraction, making it an indispensable stabilizer in demanding applications.[1][2] This guide provides a comprehensive technical overview of its molecular structure, mechanism of action, physicochemical properties, synthesis, and key applications, grounded in authoritative scientific principles for the advanced professional.
Chemical Identity and Nomenclature
A precise understanding of a compound begins with its unambiguous identification.
| Identifier | Value |
| Systematic IUPAC Name | Octyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate |
| Common Trade Names | Antioxidant 1135 (AO-1135), Irganox 1135, Evernox 1135[1][3] |
| CAS Number | 125643-61-0[4] |
| Molecular Formula | C₂₅H₄₂O₃[3] |
| Molecular Weight | 390.6 g/mol [3][5] |
| EINECS Number | 406-040-9[1] |
Note: The CAS number 125643-61-0 refers specifically to the C7-C9 branched alkyl esters, with the octyl ester being a primary component. For clarity, this guide focuses on the octyl (C8) variant.
Molecular Structure and Rationale
The efficacy of this antioxidant is a direct consequence of its unique molecular architecture. The structure consists of three key functional regions: a sterically hindered phenol, a flexible propionate linker, and a lipophilic octyl ester group.
-
Sterically Hindered Phenol Core: The hydroxyl (-OH) group on the phenyl ring is the active site for antioxidant activity. It is flanked by two bulky tertiary-butyl groups in the ortho positions (positions 3 and 5). This steric hindrance is a critical design feature. It enhances the stability of the phenoxy radical formed after hydrogen donation, preventing it from initiating new degradation chains, a common failure point for less-hindered phenols.[6][7]
-
Propionate Linker: The flexible ethyl (-CH₂CH₂-) chain of the hydrocinnamate moiety provides rotational freedom, allowing the active phenolic group to orient itself effectively to intercept free radicals within a polymer matrix or other organic media.
-
Octyl Ester Group: The long C8 alkyl chain (octyl group) imparts significant lipophilicity (hydrophobicity).[7] This ensures excellent solubility and compatibility in non-polar substrates like polyolefins (polyethylene, polypropylene), rubbers, and lubricants, preventing the antioxidant from leaching or blooming to the surface.[8][9]
Physicochemical Properties
The physical properties of the compound dictate its handling, processing, and performance characteristics. It is typically supplied as a colorless to pale yellow liquid.[1][3]
| Property | Value | Source(s) |
| Appearance | Colorless to slightly yellow liquid | [1][3] |
| Boiling Point | 343-370.65 °C (at 101,325 Pa) | |
| Density | 0.96 - 0.99 g/cm³ | |
| Flash Point | > 150 °C | |
| Viscosity | 95 – 150 cSt (at 40 °C) | [5] |
| Water Solubility | 30-121 µg/L (at 20 °C) | [1] |
| Solubility in Organic Solvents | Highly soluble in various mediums; excellent compatibility. | [10] |
The low volatility, evidenced by the high boiling point, is crucial for maintaining stability during high-temperature processing of polymers.[2][5]
Mechanism of Action: Radical Scavenging
As a primary antioxidant, this compound functions as a radical scavenger, interrupting the auto-oxidation cycle of organic materials.[11][12] This process is fundamental to preventing the degradation of polymers, which leads to undesirable effects like discoloration, loss of mechanical strength, and cracking.[13]
The core mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a highly reactive peroxy radical (ROO•), which is formed during the oxidation process.[13][14]
-
Initiation: A polymer radical (R•) is formed due to heat, light, or stress.
-
Propagation: The polymer radical reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical, propagating a destructive chain reaction.
-
Intervention (Termination): The hindered phenolic antioxidant (ArOH) intervenes by donating its hydroxyl hydrogen to the peroxy radical. This neutralizes the radical, converting it into a stable hydroperoxide (ROOH), and forms a resonance-stabilized phenoxy radical (ArO•).[6][11]
The resulting phenoxy radical is sterically hindered and resonance-stabilized, making it insufficiently reactive to initiate further oxidation, thus terminating the chain reaction.[11][14]
Caption: Antioxidant intervention in the polymer auto-oxidation cycle.
For comprehensive stabilization, hindered phenols are often used synergistically with secondary antioxidants, such as phosphites or thioesters, which function by decomposing hydroperoxides (ROOH) into non-radical, stable products.[9][13]
Synthesis Protocol and Workflow
The synthesis of this compound is typically achieved via a Fischer-Speier esterification reaction. This involves the acid-catalyzed reaction between 3,5-di-tert-butyl-4-hydroxy-hydrocinnamic acid and octanol.
Experimental Protocol: Acid-Catalyzed Esterification
-
Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, charge 3,5-di-tert-butyl-4-hydroxy-hydrocinnamic acid (1.0 eq), n-octanol (1.2 eq), and a suitable solvent such as toluene (approx. 2 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (0.02-0.05 eq). Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Azeotropic Reflux: Heat the reaction mixture to reflux. The water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap. Rationale: Continuous removal of water shifts the reaction equilibrium towards the product side, driving the reaction to completion in accordance with Le Châtelier's principle.
-
Reaction Monitoring: Monitor the progress of the reaction by tracking the amount of water collected or by using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product can be purified further by vacuum distillation or column chromatography to yield the final product as a clear, viscous liquid.
Caption: General workflow for the synthesis of the target antioxidant.
Industrial Applications
The unique combination of high-performance stabilization, low volatility, and excellent compatibility makes this antioxidant a preferred choice in numerous industries.[15][16]
-
Polymers and Plastics: It is widely used to stabilize a variety of polymers including polyethylene (PE), polypropylene (PP), polyvinyl chloride (PVC), polystyrene (PS), and acrylonitrile butadiene styrene (ABS).[11][17] It protects the material during high-temperature melt processing and extends the product's service life by preventing long-term thermal degradation.[12]
-
Polyurethanes: It is particularly effective as an anti-scorch and anti-yellowing agent in the production of flexible polyurethane foams, preventing peroxide formation in the polyol precursors and protecting against degradation during the exothermic foaming process.[2] This is critical for applications in automotive interiors, furniture, and textiles to prevent fogging and staining.[2]
-
Adhesives and Sealants: The antioxidant ensures that adhesives and sealants maintain their bonding properties and structural integrity over time by preventing oxidative degradation.[16][18]
-
Lubricants and Oils: It is used as a stabilizer in synthetic lubricants, fats, and oils to prevent oxidation, which can lead to increased viscosity, sludge formation, and reduced performance.[9]
-
Coatings: In powder and coil coatings, it can prevent thermally induced oxidation during the baking cycle, reducing discoloration.[19]
The typical dosage level is generally between 0.02% and 0.5% by weight, depending on the substrate and performance requirements.[17][20]
Conclusion
This compound is a sophisticated and highly effective primary antioxidant. Its molecular structure is intelligently designed to provide potent radical scavenging activity, while the steric hindrance ensures the resulting phenoxy radical is stable and non-propagating. The lipophilic ester chain guarantees its retention and compatibility within a wide array of organic materials. For researchers and professionals in material science and drug development, a thorough understanding of this molecule's structure-function relationship is key to leveraging its stabilizing properties for creating durable, high-quality, and long-lasting products.
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"thermal stability of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate"
An In-depth Technical Guide to the Thermal Stability of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxy-hydrocinnamate)
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxy-hydrocinnamate), a high molecular weight, sterically hindered phenolic antioxidant. Widely known by trade names such as Irganox® 1076, this compound is critical for preventing thermo-oxidative degradation in a vast range of organic polymers during high-temperature processing and long-term service.[1][2] This document elucidates its mechanism of action, details its thermal decomposition profile through thermogravimetric and calorimetric data, outlines authoritative testing methodologies, and explores the chemical pathways of its degradation. The content is intended for researchers, polymer scientists, and formulation chemists engaged in material science and drug development who require a deep understanding of antioxidant performance and stability.
Introduction: Chemical Identity and Antioxidant Function
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxy-hydrocinnamate) (CAS No. 2082-79-3) is a primary antioxidant belonging to the hindered phenol class.[3] Its molecular structure, featuring a bulky octadecyl (C18) tail and a sterically hindered phenolic group, imparts low volatility and excellent compatibility with non-polar substrates like polyolefins, making it highly resistant to extraction.[2][4]
The primary function of a hindered phenolic antioxidant is to interrupt the free-radical chain reaction of autoxidation.[5] During thermal processing or environmental exposure, polymer chains (P-H) can form alkyl radicals (P•). These react rapidly with oxygen to form peroxyl radicals (POO•), which then propagate the degradation cascade by abstracting hydrogen from other polymer chains. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxy-hydrocinnamate) intervenes by donating the hydrogen atom from its hydroxyl group to the peroxyl radical, effectively neutralizing it. This process forms a stable, resonance-delocalized phenoxy radical that is too sterically hindered and low in energy to initiate further oxidation, thus terminating the chain reaction.[4][6]
Its high molecular weight (530.86 g/mol ) and low volatility are crucial for its efficacy, ensuring it remains within the polymer matrix during high-temperature extrusion and molding processes, which can range from 150-320 °C.[2]
Note on Nomenclature: While the topic specifies "Octyl," the most prevalent and extensively documented antioxidant of this class is the Octadecyl ester (Irganox 1076). A related compound, Irganox 1135 (CAS No. 125643-61-0), uses a C7-C9 branched alkyl ("octyl") ester. This guide focuses on the octadecyl variant due to the wealth of available technical data.
Thermal Decomposition Profile
The thermal stability of an antioxidant is paramount as it must survive the processing temperatures of the host polymer to provide protection. The primary techniques for evaluating this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It precisely identifies the temperature at which the compound begins to volatilize or decompose. For Octadecyl 3-(3,5-di-tert-butyl-4-hydroxy-hydrocinnamate), the onset of significant weight loss indicates its upper service temperature limit.
| Parameter | Value (°C) | Atmosphere | Heating Rate | Source |
| Temperature at 1% Weight Loss | 230 | Air | 20 °C/min | [7] |
| Temperature at 10% Weight Loss | 288 | Air | 20 °C/min | [7] |
| Melting Range | 50 - 55 | N/A | N/A | [7] |
These data demonstrate that the antioxidant possesses high thermal stability, with minimal weight loss well into the typical processing window for many commodity plastics.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. For antioxidants, a key DSC-based method is the determination of the Oxidative Induction Time (OIT) . OIT is a measure of the material's resistance to oxidation under accelerated conditions (high temperature and an oxygen atmosphere).[1] The test holds the sample at an isothermal temperature in an inert atmosphere, then switches to an oxygen atmosphere. The time elapsed until the onset of the exothermic oxidation peak is the OIT. A longer OIT signifies a higher level of stabilization. While specific OIT values depend heavily on the polymer matrix, the principle is a cornerstone for evaluating antioxidant efficacy.[8]
Mechanism of Thermal Degradation
The degradation of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxy-hydrocinnamate) is not a simple unzipping reaction but a complex series of chemical transformations dependent on temperature and atmosphere.
-
At Moderate Temperatures (~180 °C): In an oxidative environment, the initial antioxidant action leads to the formation of transformation products. Studies have identified the formation of cinnamate derivatives and various dimeric oxidation products.[8]
-
At High Temperatures (~250 °C): As thermal energy increases, more significant fragmentation occurs. A key degradation pathway is dealkylation , where the bulky tert-butyl groups are cleaved from the phenolic ring.[8][9]
-
Ester Bond Cleavage: While stable against simple hydrolysis, the ester linkage can be cleaved under severe thermal or biological conditions, yielding 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionic acid and 1-octadecanol.[10][11]
-
Quinone Formation: Further oxidation of the phenolic ring can lead to the formation of colored species like 2,6-di-tert-butyl-p-benzoquinone, which can contribute to polymer discoloration.[9]
The following diagram illustrates the primary pathways of thermal-oxidative transformation.
Protocol: Oxidative Induction Time (OIT) by DSC
This protocol follows the principles of ASTM D3895, "Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry". [8]While the standard is for polyolefins, the methodology is widely adapted for evaluating antioxidants blended into a polymer matrix.
-
Objective: To quantify the effectiveness of the antioxidant in delaying the onset of oxidation in a polymer matrix at an elevated isothermal temperature.
-
Apparatus: A calibrated Differential Scanning Calorimeter (DSC) capable of precise temperature control and automated gas switching.
-
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and heat flow using a certified indium standard.
-
Sample Preparation: Place a small sample (5-10 mg) of the polymer stabilized with a known concentration of the antioxidant into an open aluminum DSC pan.
-
Initial Heating: Place the sample in the DSC cell. Heat the sample under a nitrogen atmosphere (50 mL/min) to a temperature above the polymer's melting point but below the antioxidant's decomposition temperature (e.g., 200 °C for polyethylene). [3]This ensures the sample is a homogenous melt and erases any prior thermal history.
-
Isothermal Hold (Inert): Hold the sample at the isothermal test temperature (e.g., 200 °C) under nitrogen for 5 minutes to allow for thermal equilibrium. [3] 5. Gas Switch & Data Acquisition: While maintaining the isothermal temperature, switch the purge gas from nitrogen to pure oxygen at the same flow rate (50 mL/min). This is time zero (t=0) for the OIT measurement. [1][3] 6. Data Analysis: Continue recording the heat flow signal until a sharp exothermic deviation from the baseline is observed. The OIT is the time from the initial switch to oxygen (t=0) to the onset of this exothermic peak, determined by the tangent intersection method. [3]
-
Conclusion
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxy-hydrocinnamate) demonstrates excellent thermal stability, making it a highly effective stabilizer for organic polymers subjected to demanding processing conditions. Thermogravimetric analysis confirms its integrity up to temperatures exceeding 230 °C. [7]Its mechanism of action as a primary radical scavenger, coupled with its low volatility, provides robust long-term protection against thermo-oxidative degradation. Understanding its specific decomposition pathways—which are temperature-dependent and can involve dealkylation and oxidation to various byproducts—is crucial for predicting its performance, managing potential discoloration, and ensuring the longevity of the final stabilized material. The standardized TGA and DSC methodologies presented herein provide a reliable framework for the quantitative assessment of its stability and efficacy.
References
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ASTM International. (2023). Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry (Standard No. D3895-23). Retrieved from [Link] [8][12]2. ASTM International. (2020). Standard Test Method for Compositional Analysis by Thermogravimetry (Standard No. E1131-20). Retrieved from [Link] [9][10][11]3. BASF. (2019, July). Technical Data Sheet: Irganox® 1076. Retrieved from [Link] [7]4. Gedde, U. W., & Hedenqvist, M. S. (2019). Fundamental Polymer Science. Springer International Publishing. (URL: Not available in search results)
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An In-depth Technical Guide on the Antioxidant Activity of Tert-Butylated Phenols
This guide provides a comprehensive exploration of the antioxidant activity of tert-butylated phenols, designed for researchers, scientists, and drug development professionals. It delves into the core mechanisms, structure-activity relationships, and robust methodologies for evaluating the efficacy of this critical class of synthetic antioxidants.
The Landscape of Oxidative Stress and the Imperative for Antioxidants
Oxidative stress is a physiological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates or repair the resulting damage.[1] ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, are natural byproducts of cellular metabolism.[2] While they play a role in cellular signaling, their overabundance can lead to indiscriminate damage to lipids, proteins, and nucleic acids, contributing to the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1][2]
Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[3] They function through various mechanisms, primarily by donating a hydrogen atom to a free radical, thereby neutralizing it.[2][4] The imperative for effective antioxidants in the pharmaceutical and food industries is clear: to prevent the oxidative degradation that compromises the stability, efficacy, and safety of products.[3][5]
The Chemistry of Tert-Butylated Phenols as Antioxidants
Tert-butylated phenols, such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), are synthetic antioxidants widely utilized for their efficacy in inhibiting free radical-mediated oxidation.[5][6][7] Their fundamental structure consists of a phenol ring substituted with one or more bulky tert-butyl groups.[8]
Mechanism of Action: A Tale of Hydrogen Donation and Radical Stabilization
The primary antioxidant mechanism of tert-butylated phenols is as chain-breaking free radical scavengers.[[“]][[“]][11] This process can be broken down into two critical steps:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl (-OH) group donates its hydrogen atom to a highly reactive free radical (R•), such as a peroxyl radical (ROO•), neutralizing it and terminating the oxidative chain reaction.[6][[“]][11]
-
Formation of a Stabilized Phenoxy Radical: Upon donating the hydrogen atom, the phenolic antioxidant is converted into a phenoxy radical (ArO•). The efficacy of a phenolic antioxidant is heavily dependent on the stability of this resulting radical.[6]
The unique structure of tert-butylated phenols plays a crucial role in the stability of the phenoxy radical. The bulky tert-butyl groups, typically positioned ortho to the hydroxyl group, provide significant steric hindrance.[8][12] This steric hindrance prevents the phenoxy radical from participating in further oxidative reactions.[12] Additionally, the unpaired electron on the oxygen atom can be delocalized across the aromatic ring through resonance, further enhancing its stability.[6]
Caption: Antioxidant mechanism of tert-butylated phenols.
Structure-Activity Relationships
The antioxidant activity of tert-butylated phenols is not uniform and is dictated by the number and position of the tert-butyl groups on the phenol ring.[13]
-
Role of the Hydroxyl Group: The phenolic hydroxyl group is the primary functional group responsible for donating a hydrogen atom to neutralize free radicals.[8]
-
Steric Hindrance: The presence of bulky tert-butyl groups, particularly at the ortho positions (2 and 6), provides steric hindrance that enhances the stability of the phenoxy radical formed after hydrogen donation.[8][12][14] This steric shielding prevents the radical from propagating the oxidative chain reaction.
-
Electron-Donating Effect: The tert-butyl group is an electron-donating group, which increases the electron density on the aromatic ring and the hydroxyl group, facilitating the donation of the hydrogen atom.[8]
For instance, 2,6-di-tert-butyl-4-methylphenol (BHT) exhibits strong antioxidant activity due to the two tert-butyl groups flanking the hydroxyl group, which provides significant steric hindrance.[13] In contrast, 2,4-di-tert-butylphenol, while still an effective antioxidant, may have slightly different activity due to the different positioning of the tert-butyl groups.[14]
Methodologies for Assessing Antioxidant Activity
A variety of in vitro assays are employed to determine the antioxidant capacity of tert-butylated phenols. The choice of assay is critical and should be based on the specific research question and the chemical nature of the antioxidant.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[15][16]
Principle: DPPH is a stable free radical with a deep violet color, exhibiting a strong absorbance at approximately 517 nm.[17] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow and a decrease in absorbance.[17] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[17]
Experimental Protocol:
-
Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[15] This solution should be protected from light and prepared fresh.[17]
-
Preparation of Test Samples: Dissolve the tert-butylated phenol and a positive control (e.g., ascorbic acid or Trolox) in the same solvent at various concentrations.[15]
-
Reaction Setup: In a 96-well microplate, add the test sample dilutions and the DPPH working solution.[17] A blank containing only the solvent and a control containing the solvent and DPPH solution are also prepared.[17]
-
Incubation: Incubate the plate in the dark for a specified period (e.g., 30 minutes) to allow the reaction to reach completion.[15]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[17]
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The Comprehensive Technical Guide to Tadalafil (CAS 125643-61-0): From Synthesis to Clinical Application
A Senior Application Scientist's Review for Researchers and Drug Development Professionals
Introduction
Tadalafil (CAS 125643-61-0) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] Marketed under brand names such as Cialis and Adcirca, Tadalafil has become a cornerstone in the treatment of erectile dysfunction (ED), benign prostatic hyperplasia (BPH), and pulmonary arterial hypertension (PAH).[3][4] Its distinguishing feature among PDE5 inhibitors is its prolonged duration of action, with a half-life of approximately 17.5 hours, earning it the moniker "The Weekend Pill".[1][5] This extensive technical guide provides a deep dive into the core scientific principles of Tadalafil, from its intricate chemical synthesis and mechanism of action to its clinical applications and analytical characterization, tailored for researchers, scientists, and professionals in drug development.
Chemical Synthesis and Manufacturing
The synthesis of Tadalafil is a multi-step process that requires precise control of stereochemistry to yield the desired (6R, 12aR) enantiomer, which is the pharmacologically active form.[6] The most common synthetic routes start from D-tryptophan methyl ester and involve a key Pictet-Spengler reaction.[7][8]
Synthetic Pathway Overview
A prevalent synthetic strategy can be outlined in the following key stages:
-
Pictet-Spengler Reaction: D-tryptophan methyl ester hydrochloride is reacted with piperonal to form the cis-tetrahydro-β-carboline intermediate. This reaction's diastereoselectivity is crucial and can be influenced by the choice of solvent and acid catalyst.[7][9]
-
Acylation: The tetrahydro-β-carboline intermediate is then acylated with chloroacetyl chloride to yield a key precursor often referred to as Tadalafil chloride (TDCl) or Chloropretadalafil.[1][9]
-
Cyclization: The final step involves a cyclization reaction of the acylated intermediate with methylamine to form the diketopiperazine ring, yielding Tadalafil.[1][8]
Caption: A simplified workflow of the common synthetic pathway to Tadalafil.
Industrial Manufacturing and Quality Control
The industrial-scale manufacturing of Tadalafil follows the principles of current Good Manufacturing Practices (cGMP).[10] The process involves conventional techniques such as wet granulation, drying, milling, blending, compression, and film-coating for tablet formulation.[11][12]
Quality control is paramount and involves rigorous testing of the active pharmaceutical ingredient (API) and the final drug product.[13] Key quality control parameters include:
-
Identification: Confirmation of the Tadalafil chemical structure.
-
Assay: Quantification of the Tadalafil content.
-
Purity: Detection and quantification of impurities, including starting materials, by-products, and degradation products.[14][15]
-
Dissolution: Testing the rate at which the drug dissolves from the tablet.
-
Uniformity of Dosage Units: Ensuring consistent dosage in each tablet.
Impurity profiling is a critical aspect of quality control, with regulatory bodies like the International Council for Harmonisation (ICH) providing guidelines on acceptable levels of impurities.[16][17]
Mechanism of Action
Tadalafil exerts its therapeutic effects by selectively inhibiting the PDE5 enzyme.[18] PDE5 is predominantly found in the smooth muscle of the corpus cavernosum of the penis, the pulmonary vasculature, the prostate, and the bladder.[2]
In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO), which in turn activates the enzyme guanylate cyclase to produce cGMP. cGMP acts as a second messenger, causing relaxation of the smooth muscle of the corpus cavernosum and allowing for increased blood flow, resulting in an erection. PDE5 breaks down cGMP, terminating this process. By inhibiting PDE5, Tadalafil prevents the degradation of cGMP, thus potentiating and prolonging the pro-erectile signal.[2]
Caption: Signaling pathway of penile erection and the inhibitory action of Tadalafil on PDE5.
In pulmonary arterial hypertension, the inhibition of PDE5 in the pulmonary vasculature leads to vasodilation, reducing pulmonary arterial pressure and improving exercise capacity.[18] For benign prostatic hyperplasia, Tadalafil is thought to relax the smooth muscle in the prostate and bladder, alleviating lower urinary tract symptoms.[18]
Structure-Activity Relationship (SAR)
The chemical structure of Tadalafil is key to its high potency and selectivity for PDE5. SAR studies on Tadalafil and its analogues have provided insights into the molecular features essential for its activity.[19][20] The pyrazinopyridoindole core and the 1,3-benzodioxole moiety are critical for binding to the active site of the PDE5 enzyme.[20][21] Modifications to these structures can significantly impact potency and selectivity. Quantitative structure-activity relationship (QSAR) models have been developed for PDE5 inhibitors to predict the activity of new chemical entities and guide the design of more effective and selective drugs.[22][23][24]
Pharmacokinetics and Pharmacodynamics
Tadalafil exhibits a distinct pharmacokinetic profile compared to other PDE5 inhibitors.
| Pharmacokinetic Parameter | Value | Reference |
| Absorption | Readily absorbed after oral administration. | [5][18] |
| Time to Peak Plasma Concentration (Tmax) | Approximately 2 hours. | [5][25] |
| Bioavailability | Not significantly affected by food. | [5][18] |
| Distribution | Mean apparent volume of distribution is ~63 L. | [5] |
| Protein Binding | Approximately 94% bound to plasma proteins. | [5] |
| Metabolism | Predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) isoform. | [25] |
| Elimination Half-life (t1/2) | Approximately 17.5 hours. | [1][5] |
| Excretion | Primarily as metabolites in feces (~61%) and urine (~36%). | [5] |
The long half-life of Tadalafil allows for a prolonged duration of action of up to 36 hours and supports once-daily dosing regimens.[1][26][27]
Clinical Applications
Tadalafil is approved for several medical conditions:
-
Erectile Dysfunction (ED): Tadalafil is a first-line therapy for ED, with proven efficacy and safety in numerous clinical trials.[18] It can be taken on-demand or as a low-dose daily therapy.
-
Benign Prostatic Hyperplasia (BPH): Tadalafil is effective in treating the signs and symptoms of BPH, offering an alternative or adjunctive therapy to alpha-blockers.[18]
-
Pulmonary Arterial Hypertension (PAH): At a higher dose (as Adcirca), Tadalafil is used to improve exercise ability in patients with PAH.[3]
Analytical Methodologies
High-performance liquid chromatography (HPLC) is the most widely used analytical technique for the quantification of Tadalafil in bulk drug substances, pharmaceutical formulations, and biological matrices.[28]
Typical RP-HPLC Method for Tadalafil Assay
The following is a representative reversed-phase HPLC (RP-HPLC) protocol for the analysis of Tadalafil:
1. Instrumentation:
-
HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 4.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Tadalafil reference standard in the mobile phase to a known concentration.
-
Sample Solution (Tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Tadalafil, dissolve in the mobile phase, sonicate, and dilute to a known concentration. Filter the solution before injection.
4. System Suitability:
-
Inject the standard solution multiple times to ensure the system is performing adequately. Parameters such as theoretical plates, tailing factor, and relative standard deviation of peak areas should be within acceptable limits.
Forced degradation studies are essential to develop stability-indicating analytical methods. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to identify potential degradation products.[16]
Preclinical Development
The approval of Tadalafil was supported by a comprehensive preclinical program that evaluated its pharmacology, pharmacokinetics, and toxicology in various animal models.[29][30] These studies demonstrated the efficacy of Tadalafil in relevant disease models and established a favorable safety profile before its introduction into human clinical trials. Animal toxicology studies identified arteritis and testicular degeneration/atrophy as major findings at high doses, which are also observed with other PDE5 inhibitors.[29]
Conclusion
Tadalafil remains a significant therapeutic agent with a well-established profile. Its unique pharmacokinetic properties, particularly its long half-life, offer distinct advantages in its clinical applications. For researchers and drug development professionals, a thorough understanding of its synthesis, mechanism of action, analytical characterization, and regulatory landscape is crucial for innovation and the development of future therapies. This guide provides a comprehensive foundation for these endeavors.
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Eros, D., et al. (2008). Structure-activity relationships of PDE5 inhibitors. Current Medicinal Chemistry, 15(15), 1530-1546. [Link]
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Salispharm. (2024). How to Make Tadalafil Powder?. [Link]
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Eros, D., et al. (2008). Structure-activity relationships of PDE5 inhibitors. R Discovery. [Link]
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"environmental fate of phenolic antioxidants"
An In-depth Technical Guide to the Environmental Fate of Phenolic Antioxidants
Foreword
Synthetic Phenolic Antioxidants (SPAs) are ubiquitous in modern life. From preserving the food we eat to extending the lifespan of plastics and cosmetics, their role in inhibiting oxidative degradation is invaluable.[1][2] However, their chemical stability and widespread use lead to their inevitable release into the environment.[2] As they are not covalently bound to the products they protect, they can migrate, leach, and diffuse into various environmental compartments, including water, soil, air, and biota.[2][3] This guide provides researchers, environmental scientists, and drug development professionals with a comprehensive technical overview of the environmental journey of these compounds. We will move beyond a simple recitation of facts to explore the underlying mechanisms of their transport, transformation, and potential impact, grounding our discussion in established analytical protocols and field-proven insights.
Part 1: The Contaminants: An Introduction to Phenolic Antioxidants
Phenolic antioxidants are a class of chemical compounds characterized by a hydroxyl group (-OH) attached to an aromatic ring. This structure allows them to act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thereby terminate the chain reactions that lead to product degradation.
While nature provides a vast array of phenolic compounds, such as flavonoids in plants, this guide focuses on Synthetic Phenolic Antioxidants (SPAs) , which are manufactured for industrial and commercial use.[4][5]
Commonly Encountered Synthetic Phenolic Antioxidants:
| Antioxidant | Abbreviation | Primary Applications |
| Butylated Hydroxytoluene | BHT | Foods (fats, oils), plastics, rubber, cosmetics, petroleum products.[1][6] |
| Butylated Hydroxyanisole | BHA | Foods (cereals, chewing gum), animal feed, food packaging.[7] |
| tert-Butylhydroquinone | TBHQ | Oils, fats, food packaging.[7][8] |
| Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate | Irganox 1076 | Plastics, synthetic fibers, elastomers.[2] |
| Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Irganox 1010 | Polyolefins, adhesives, sealants.[2][9] |
| 2,2′-methylenebis(6-tert-butyl-4-methyl-phenol) | Antioxidant 2246 | Rubber, latex, plastics.[6] |
Part 2: Environmental Entry, Distribution, and Mobility
The journey of an SPA into the environment begins at multiple points in its lifecycle. These additives are physically mixed into materials rather than chemically bonded, facilitating their release.[2]
Primary Release Pathways:
-
Manufacturing & Industrial Effluents: Direct release from production facilities into wastewater.[2]
-
Leaching from Products: Gradual migration from consumer products like plastics and food packaging during use.[2]
-
Landfill Leachate: Release from discarded products in landfills into surrounding soil and groundwater.[2]
-
Wastewater Treatment Plants (WWTPs): Incomplete removal during treatment processes leads to their discharge into surface waters via effluents and concentration in sewage sludge.[8]
Once released, SPAs partition into various environmental compartments. Their fate is largely governed by their physicochemical properties and the characteristics of the receiving environment. SPAs have been detected globally in matrices ranging from indoor dust and river water to sea sediment and human tissues.[1][3][10]
Sorption and Mobility in Soil and Sediment
The interaction of phenolic compounds with soil and sediment is a critical process controlling their bioavailability and potential for transport.
-
Mechanism: Sorption is primarily driven by interactions with the soil's organic matter and clay content.[11][12] Phenolic acids, for example, sorb rapidly to soil particles, often within hours.[11][13]
-
Irreversibility: This sorption can be highly irreversible, meaning the compounds become tightly bound to the soil matrix, reducing their concentration in the soil solution and limiting their mobility.[13][14]
-
Causality: The high reactivity of the phenolic functional groups with soil components means these compounds are unlikely to be transported far from their point of origin in soil systems.[11][13] For significant transport to occur, the concentration would need to be high enough to saturate the soil's sorption capacity.
The overall pathway from industrial use to environmental impact is a complex cascade.
Caption: Overall environmental fate pathway of phenolic antioxidants.
Part 3: Environmental Transformation and Degradation
SPAs are not inert in the environment. They undergo transformation through various chemical and biological processes, leading to the formation of new compounds known as Transformation Products (TPs).[1]
Abiotic Degradation
Abiotic processes are driven by physical and chemical factors in the environment, primarily sunlight and oxidative reactions.
-
Photodegradation (Photolysis): Sunlight, particularly UV radiation, can provide the energy to break chemical bonds in SPA molecules. This is a significant degradation pathway in surface waters and on terrestrial surfaces. The structure of the SPA influences its susceptibility to photolysis.
-
Oxidation: SPAs can react with naturally occurring oxidants in the environment, such as reactive oxygen species (ROS).[15] This process is fundamental to their function as antioxidants but continues after their release, leading to their transformation.[9] This can result in discoloration, such as the "pinking" of polyolefins, which indicates an in-situ chemical reaction is occurring.[9]
Biotic Degradation
Microorganisms in soil and water are key players in the breakdown of phenolic compounds.[16]
-
Microbial Metabolism: Various bacteria (e.g., Pseudomonas, Rhodococcus, Acinetobacter) and fungi can utilize phenols as a source of carbon and energy.[17][18] They possess specialized enzyme systems to cleave the aromatic ring and metabolize the resulting fragments.[18]
-
Extracellular Enzymes: Fungi, in particular, release extracellular enzymes like laccases and peroxidases into the soil.[16] These enzymes can initiate the degradation of complex phenolic structures outside the microbial cell, making them more accessible for further breakdown.[16]
-
Influencing Factors: The rate of biodegradation is highly dependent on environmental conditions such as temperature, pH, oxygen availability, and the presence of other nutrients.[16][17]
The Emergence of Transformation Products (TPs)
A critical aspect of the environmental fate of SPAs is that their degradation often results in the formation of intermediate TPs, which can be more mobile, persistent, or toxic than the original compound.[1][3]
A classic example is the transformation of Butylated Hydroxytoluene (BHT) . Through environmental oxidation and metabolism, BHT can form several TPs that are frequently detected in environmental samples and even human tissues.[19][20][21]
Caption: Simplified transformation pathway of BHT.
Part 4: Analytical Methodologies: Detection and Quantification
Accurately determining the concentration of SPAs and their TPs in complex environmental matrices requires robust and sensitive analytical methods. The workflow involves sample collection, extraction and cleanup, and instrumental analysis.
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Methodological & Application
Application Notes & Protocols: Enhancing Polymer Longevity with Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Introduction: The Challenge of Polymer Degradation
Polymers form the backbone of countless modern technologies, yet their organic nature makes them susceptible to degradation from environmental stressors like heat, oxygen, and light. This degradation is an auto-oxidative chain reaction process that compromises the material's molecular weight, mechanical integrity, and aesthetic properties, leading to premature product failure.[1] At a molecular level, free radicals attack the polymer chains, initiating a cascade of reactions that result in chain scission and cross-linking.[1] Effective stabilization is therefore not just a matter of preservation but a critical design parameter for ensuring the long-term performance and reliability of polymer-based products. This guide focuses on a high-performance primary antioxidant, Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, detailing its mechanism, applications, and protocols for its effective use.
Featured Stabilizer: this compound
This compound is a sterically hindered phenolic antioxidant. Its chemical structure is optimized for high-performance stabilization across a wide range of organic polymers.[2][3]
Chemical Identity:
-
Chemical Name: Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-C9-branched alkyl esters[4][5][6][7]
Table 1: Key Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to slightly yellow liquid | [4][10] |
| Molecular Weight | ~390.6 g/mol | [2][6][8] |
| Form | Low-viscosity liquid | [8] |
| Volatility | Low | [4][7][8][11] |
| Solubility | Soluble in organic solvents; Insoluble in water (<0.01 g/100ml ) | [4][5] |
| Key Advantage | Excellent compatibility with a wide range of polymers; non-discoloring. | [3][4][8] |
Mechanism of Action: Radical Scavenging
As a primary antioxidant, this compound functions as a free radical scavenger, interrupting the auto-oxidation cycle.[12] The sterically hindered phenolic group is the active component.
-
Initiation: Heat or UV light generates initial free radicals (R•) from the polymer backbone.
-
Propagation: These radicals react with oxygen to form highly reactive peroxy radicals (ROO•), which then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and another polymer radical (R•), propagating the degradation cascade.
-
Intervention: The antioxidant donates the labile hydrogen atom from its hydroxyl (-OH) group to the peroxy radical (ROO•).[13] This neutralizes the radical, stopping the propagation step.[1]
-
Stabilization: The resulting antioxidant radical is resonance-stabilized and sterically hindered by the bulky tert-butyl groups, making it relatively unreactive and unable to initiate new degradation chains.[5][13]
This mechanism effectively delays the onset of oxidative degradation during high-temperature processing and throughout the service life of the polymer.[1][12]
Applications and Recommended Use Levels
The liquid form, low volatility, and excellent compatibility of this antioxidant make it highly versatile. It is particularly effective for:
-
Polyurethanes (PU): Used as a storage stabilizer in polyols and to prevent scorching during the foaming process for both flexible and rigid foams.[8][10]
-
Polyolefins (PE, PP): Improves the long-term heat stability of polyethylene and polypropylene, crucial for applications like pipes, wire & cable, and automotive parts.[2]
-
Other Polymers: Effective in PVC, ABS, and synthetic rubbers (SBR, BR, NBR).[3]
-
Lubricants and Oils: Provides thermal-oxidative stability in engine, turbine, and industrial lubricants.[2][8]
Table 2: Recommended Loading Levels
| Polymer System | Application Area | Recommended Concentration (% w/w) | Notes |
| Polyurethanes | Flexible/Rigid Foams, TPU | 0.1% - 0.5% | Improves scorch resistance and storage stability of polyols.[8] |
| Polyolefins | Extrusion, Molding | 0.05% - 0.4% | Often used with a secondary antioxidant (e.g., a phosphite) for synergistic effects.[3] |
| PVC (Flexible) | General Purpose | 0.1% - 0.3% | Helps prevent discoloration during processing. |
| Elastomers/Rubbers | SBR, NBR | 0.1% - 0.5% | Protects against degradation during vulcanization and service life. |
Note: The optimal loading level is dependent on the specific polymer grade, processing conditions, and end-use performance requirements. Users should determine the ideal concentration based on their own testing.
Experimental Protocols
The following protocols provide a framework for incorporating and evaluating the performance of this compound.
Protocol 1: Incorporation into Polymer Matrix via Melt Compounding
This protocol describes the standard method for homogenously dispersing the liquid antioxidant into a thermoplastic polymer.
Objective: To prepare stabilized polymer pellets for subsequent testing.
Materials & Equipment:
-
Polymer resin (e.g., Polyethylene pellets)
-
This compound
-
Twin-screw extruder or laboratory internal mixer (e.g., Brabender)
-
Liquid dosing pump (optional, for precision)
-
Pelletizer
-
Drying oven
Procedure:
-
Pre-Drying: Dry the polymer resin according to the manufacturer's specifications to prevent hydrolytic degradation during processing.
-
Control Sample: First, process a batch of the virgin polymer without any antioxidant to serve as a baseline control.
-
Preparation: Calculate the required amount of antioxidant for the batch size based on the desired weight percentage (e.g., 0.2% w/w).
-
Incorporation:
-
Manual Dosing: For small batches, pre-blend the polymer pellets with the liquid antioxidant in a bag until the pellets are uniformly coated.
-
Automated Dosing: For larger scale or continuous processes, use a calibrated liquid injection pump to introduce the antioxidant directly into the melt zone of the extruder. This ensures the most uniform dispersion.
-
-
Melt Compounding:
-
Set the extruder temperature profile appropriate for the polymer being processed.
-
Feed the polymer (or pre-blended mix) into the extruder.
-
The shear forces within the extruder will ensure a homogenous distribution of the antioxidant throughout the polymer melt.
-
-
Pelletization: Extrude the molten polymer strand, cool it in a water bath, and cut it into pellets using a pelletizer.
-
Post-Drying & Labeling: Dry the pellets to remove surface moisture and store them in sealed, moisture-proof bags. Clearly label each batch with the polymer type and antioxidant concentration.
Protocol 2: Performance Evaluation via Accelerated Heat Aging
This protocol uses elevated temperatures to accelerate the degradation process, allowing for a comparative assessment of the stabilizer's effectiveness over a shortened timeframe.[14][15][16]
Objective: To compare the thermal-oxidative stability of stabilized vs. non-stabilized polymer samples. This protocol is based on the principles of ASTM D3045 .[14][15][17][18]
Materials & Equipment:
-
Compression molder or injection molder
-
Tensile tester, colorimeter, or Melt Flow Indexer
-
Forced-air convection oven(s) with precise temperature control
-
Test plaques/specimens of both control and stabilized polymer
Procedure:
-
Specimen Preparation: Using the pellets from Protocol 5.1, create standardized test specimens (e.g., tensile bars, color plaques) via compression or injection molding. Prepare at least 3-5 replicates for each time point and temperature.
-
Initial Property Measurement (Time Zero): Before aging, measure the key physical properties of the un-aged control and stabilized specimens. This may include:
-
Tensile strength and elongation at break.
-
Color (CIE Lab*).
-
Melt Flow Index (MFI).
-
-
Accelerated Aging:
-
Periodic Testing: Remove a set of specimens (both control and stabilized) from the oven at predetermined intervals (e.g., 100, 250, 500, 1000 hours).
-
Post-Aging Analysis: After cooling the removed specimens to room temperature, re-measure the same physical properties as in step 2.
-
Data Analysis: Plot the percentage of property retention versus aging time for both the control and stabilized samples. A successful stabilization will show a significantly lower rate of property degradation.
Protocol 3: Oxidative Induction Time (OIT) Analysis
OIT is a rapid and sensitive method to determine the thermal-oxidative stability of a material.[19][20] It measures the time until the onset of exothermic oxidation at a constant elevated temperature.[20] This protocol follows the principles of ASTM D3895 .[19][21][22]
Objective: To quantify the effectiveness of the antioxidant by measuring the delay in the onset of oxidation.
Materials & Equipment:
-
Sample pans (aluminum)
-
High-purity nitrogen and oxygen gas with pressure regulators
-
Microbalance
Procedure:
-
Sample Preparation: Precisely weigh a small sample (typically 5-15 mg) of the polymer (pellet or a thin section from a molded part) into a standard aluminum DSC pan.[20]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Phase: Heat the sample under a continuous nitrogen (inert) atmosphere to a specified isothermal test temperature (e.g., 200°C for polyethylene) at a controlled rate (e.g., 20°C/min).[20][23]
-
Equilibration: Once the isothermal temperature is reached, allow the system to equilibrate for a few minutes.
-
Oxidative Phase: Switch the purge gas from nitrogen to oxygen at the same flow rate.[19] Mark this switch as time zero for the OIT measurement.
-
Measurement: Continue to hold the sample at the isothermal temperature and record the heat flow signal. The antioxidant will prevent oxidation for a period. Once the stabilizer is consumed, the polymer will begin to rapidly oxidize, releasing energy and causing a sharp exothermic deviation in the DSC heat flow curve.
-
Data Analysis: The Oxidative Induction Time (OIT) is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak. A longer OIT value indicates better thermal stability.
Analytical Quantification
For quality control or research purposes, it is often necessary to confirm the concentration of the antioxidant within the polymer matrix. High-Performance Liquid Chromatography (HPLC) is the standard method.
Principle: The polymer is first dissolved in a suitable solvent, after which the polymer is precipitated, leaving the soluble additives in the solution. This solution is then injected into an HPLC system for separation and quantification.[24][25][26]
General HPLC Protocol Outline:
-
Extraction: Dissolve a known weight of the stabilized polymer in a suitable solvent (e.g., hot toluene or heptane) under reflux or pressure.[24][25][26]
-
Precipitation: Cool the solution and add a non-solvent (e.g., methanol) to precipitate the polymer matrix.
-
Separation: Centrifuge or filter the mixture to separate the polymer from the liquid extract containing the antioxidant.
-
Analysis: Inject a known volume of the extract into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Quantification: Compare the peak area of the antioxidant from the sample to a calibration curve generated from standards of known concentrations to determine the exact percentage in the polymer.[27]
References
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ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load. (URL: [Link])
-
ASTM D3895 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. (URL: [Link])
-
Significance and Use of ASTM D3895. (URL: [Link])
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ASTM D3045 Heat Aging Test of Plastics Without Load - Infinita Lab. (URL: [Link])
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Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (URL: [Link])
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Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC - NIH. (URL: [Link])
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Quantitative Analysis of Antioxidants from High Density Polyethylene (HDPE) by off-line Supercritical Fluid Extraction Coupled High Performance Liquid Chromatography - VTechWorks. (URL: [Link])
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Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications - NIH. (URL: [Link])
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OIT, Oxidation Induction Time Testing - Flex-Pack Engineering, Inc. (URL: [Link])
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Oxidation Induction Time (OIT) testing - Impact Solutions. (URL: [Link])
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HPLC Quantification of Thioether Antioxidants in Polyethylene after Dissolution of the Polymer under Pressure in an Aliphatic Solvent - Taylor & Francis. (URL: [Link])
-
DSC OIT Test Method ASTM D3895, ISO 11357, EN 728, ASTM D3418. (URL: [Link])
-
Accelerated Aging - ARDL. (URL: [Link])
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(PDF) HPLC Quantification of Thioether Antioxidants in Polyethylene after Dissolution of the Polymer under Pressure in an Aliphatic Solvent - ResearchGate. (URL: [Link])
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Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - MDPI. (URL: [Link])
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A review of additive usage in polymer manufacturing: case study phenolic antioxidants - Cambridge University Press & Assessment. (URL: [Link])
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ASTM D3045 Standard Practice for Heat Aging of Plastics Without Load - MaTestLab. (URL: [Link])
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Heat Aging Test As Per Standard ASTM D3045 - Kiyo R&D Center and Laboratory. (URL: [Link])
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Product Data Sheet DEOX BS-1135. (URL: [Link])
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Characterization of antioxidants in polyethylene via terahertz time-domain spectroscopy: physical insights and spectral calibration - Optica Publishing Group. (URL: [Link])
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Omnistab AN 1135 - CAS: 125643-61-0 - Partners in Chemicals. (URL: [Link])
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Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - Semantic Scholar. (URL: [Link])
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Antioxidant 1135 (Veenox 1135), CAS 125643-61-0 | Vinati Organics. (URL: [Link])
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Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters. (URL: [Link])
-
Antioxidant BX AO 1135 L135, CAS# 125643-61-0 Mfg | Baoxu Chem. (URL: [Link])
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Cas 125643-61-0,this compound | lookchem. (URL: [Link])
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Application Notes & Protocols: Evaluating Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate as a Lubricant Antioxidant
Introduction
The operational longevity and performance of industrial and automotive lubricants are fundamentally limited by oxidative degradation. Exposure to heat, oxygen, and catalytic metals initiates a free-radical chain reaction that transforms the lubricant's hydrocarbon base stock. This process invariably leads to detrimental outcomes, including increased viscosity, the formation of sludge and varnish, and the generation of corrosive acidic by-products, ultimately culminating in equipment failure.[1][2] To counteract this, antioxidant additives are incorporated into lubricant formulations.
This document provides a detailed technical guide on the application and performance evaluation of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (CAS No. 125643-61-0), a highly effective sterically hindered phenolic primary antioxidant.[1][3] Commonly referred to by trade names such as Irganox 1135 or Songnox 1135, this compound is a liquid, non-discoloring, and highly soluble additive designed to interrupt the oxidative cycle, thereby extending the useful life of lubricants.[4][5] These notes are intended for researchers and formulation scientists dedicated to developing and validating high-performance lubricant systems.
Section 1: Physicochemical Properties & Mechanism of Action
This compound is a primary antioxidant belonging to the sterically hindered phenol class.[6] Its molecular structure is specifically engineered for high efficacy and compatibility in lubricant systems. The bulky di-tert-butyl groups adjacent to the hydroxyl group provide steric hindrance, which is crucial for its function.[1] The long octyl ester group ensures excellent solubility and low volatility in a wide range of mineral and synthetic base oils.[1]
| Property | Value | Reference |
| CAS Number | 125643-61-0 | [7][8][9] |
| Molecular Formula | C₂₅H₄₂O₃ | [5][7][10] |
| Molecular Weight | 390.6 g/mol | [5][10] |
| Appearance | Colorless to slightly yellow liquid | [4][5][11] |
| Class | Sterically Hindered Phenolic Antioxidant | [3][6] |
Mechanism of Action: Radical Scavenging
The primary role of this antioxidant is to interrupt the propagation stage of the autoxidation free-radical chain reaction.[6] Lubricant degradation begins when an alkyl radical (R•) reacts with oxygen to form a highly reactive peroxy radical (ROO•). This peroxy radical then attacks a stable hydrocarbon molecule (RH) to form a hydroperoxide (ROOH) and another alkyl radical, propagating the chain reaction.
This compound intervenes by donating the hydrogen atom from its phenolic hydroxyl group to the peroxy radical.[6] This action neutralizes the reactive radical, forming a stable hydroperoxide and a phenoxy radical. The resulting phenoxy radical is sterically hindered and resonance-stabilized, rendering it insufficiently reactive to propagate the oxidation chain.
Caption: General experimental workflow for antioxidant evaluation.
Protocol 3.1: Accelerated Oxidation Stability via Rotating Pressure Vessel Oxidation Test (RPVOT)
-
Principle: This test (ASTM D2272) evaluates the oxidation stability of an oil under accelerated conditions. [12]A sample is placed in a pressurized oxygen vessel with water and a copper catalyst, then heated and rotated. The time until a specified pressure drop occurs is recorded as the oxidation induction time. A longer time indicates superior oxidation resistance. [13][12]* Apparatus & Reagents:
-
RPVOT apparatus
-
Oxygen (high purity)
-
Copper catalyst coil
-
Deionized water
-
Test lubricant samples (control and additized)
-
-
Step-by-Step Procedure:
-
Place 50 g of the oil sample and 5 g of deionized water into the glass container.
-
Add the polished copper catalyst coil to the container.
-
Seal the container and place it inside the pressure vessel.
-
Charge the vessel with oxygen to 90 psi (620 kPa) at room temperature, purge, and recharge.
-
Place the vessel in the heating bath, maintained at 150°C, and begin rotation at 100 rpm. [12] 6. Continuously monitor the pressure inside the vessel.
-
The test concludes when the pressure drops 25 psi (172 kPa) from the maximum observed pressure.
-
-
Data Analysis & Interpretation: The result is reported in minutes from the start of the test until the defined pressure drop. A significantly longer induction time for the additized sample compared to the control demonstrates the effectiveness of the antioxidant.
Protocol 3.2: Monitoring Degradation via Acid Number and Viscosity Increase
-
Principle: As a lubricant oxidizes, acidic by-products form and the oil thickens due to polymerization. [14]Monitoring the Total Acid Number (TAN) via ASTM D664 and Kinematic Viscosity via ASTM D445 on samples aged in a long-term test (like ASTM D943 TOST) provides a direct measure of degradation. [2]* Apparatus & Reagents:
-
Apparatus for a long-term aging test (e.g., TOST rig, ASTM D943)
-
Potentiometric titrator for TAN analysis
-
Calibrated capillary viscometer for viscosity measurement
-
-
Step-by-Step Procedure:
-
Initiate a long-term aging test, such as the Turbine Oil Oxidation Stability Test (TOST, ASTM D943), which exposes the oil to oxygen, water, and metal catalysts at 95°C. [2][15] 2. At predetermined time intervals (e.g., every 100 or 500 hours), draw a small aliquot of the oil from the test cell.
-
Measure the TAN of the aliquot according to ASTM D664. The endpoint is the quantity of base (mg of KOH) required to neutralize the acids in one gram of oil. [2] 4. Measure the kinematic viscosity of the aliquot at 40°C according to ASTM D445.
-
-
Data Analysis & Interpretation: Plot the TAN and percent viscosity increase versus time. An effective antioxidant will show a much slower rate of increase in both parameters, indicating a delay in the onset of severe oxidation. The TOST lifetime is often defined as the time required to reach a TAN of 2.0 mg KOH/g. [2]
Protocol 3.3: Direct Measurement of Antioxidant Depletion via Linear Sweep Voltammetry (LSV)
-
Principle: LSV (per ASTM D6971 for phenolic antioxidants in oils) is an electrochemical method that directly measures the concentration of active antioxidant remaining in a sample. [12][16]This provides a precise way to track the depletion of the additive over time and estimate the lubricant's remaining useful life (RUL). [16]* Apparatus & Reagents:
-
Voltammetric analyzer
-
Appropriate solvent and electrolyte solution
-
Micropipettes
-
Aged oil samples from Protocol 3.2
-
-
Step-by-Step Procedure:
-
Prepare a fresh, unaged sample of the additized oil to establish a baseline (100% antioxidant level).
-
For each aged sample, dilute a precise volume of oil in the specified electrolyte solution.
-
Place the sample into the analyzer's electrochemical cell.
-
The instrument applies a ramping voltage and measures the resulting current. The peak current is proportional to the concentration of the phenolic antioxidant.
-
-
Data Analysis & Interpretation: The antioxidant concentration of each aged sample is reported as a percentage of the baseline value from the fresh oil. Plotting the percent antioxidant remaining versus time shows the depletion curve. A slower depletion rate signifies greater oxidative stability and a longer potential service life for the lubricant. [16]
Section 4: Data Presentation & Interpretation
For clarity and comparative analysis, results should be tabulated. The following table presents a hypothetical data set illustrating the expected performance improvement when using this compound.
| Parameter | Test Method | Base Oil (Control) | Base Oil + 0.5% AO-1135 | Base Oil + 1.0% AO-1135 |
| RPVOT Induction Time (minutes) | ASTM D2272 | 150 | 450 | 700 |
| TOST Life (hours to 2.0 TAN) | ASTM D943 | 800 | 2500 | >4000 |
| Viscosity Increase after 1000h (%) | ASTM D445 | 15% | 2% | <1% |
| Antioxidant Remaining after 1000h (%) | ASTM D6971 | N/A | 75% | 90% |
Interpretation: The data clearly demonstrates a dose-dependent improvement in lubricant stability with the addition of the antioxidant. The significant increase in RPVOT and TOST lifetimes, coupled with the minimal changes in viscosity and slow depletion rate, validates the efficacy of this compound in inhibiting oxidative degradation.
Conclusion
This compound is a potent, liquid-form primary antioxidant that plays a critical role in modern lubricant formulations. Its radical scavenging mechanism effectively halts the autoxidation cycle that degrades lubricant base stocks. Through a systematic evaluation using standardized industry protocols such as RPVOT, TOST, and LSV, formulators can precisely quantify its performance benefits, leading to the development of more robust and longer-lasting lubricants that enhance equipment reliability and reduce operational costs.
References
- chemBlink. (n.d.). This compound [CAS# 125643-61-0].
- ASTM International. (2010). D943 Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils.
- ASTM International. (2025). D943 Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils.
- Strategic Reliability Solutions Ltd. (2024). Testing Methods for Detecting Antioxidants in Lubricants.
- Seta. (n.d.). ASTM D943 Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils.
- ASTM International. (2018). D7527 Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry.
- Ghasemi, F., et al. (n.d.). Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. ACS Publications.
- ASTM International. (2024). D7527 Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry.
- ASTM International. (2022). ASTM D7590-22 - Standard Guide for Measurement of Remaining Primary Antioxidant Content In In-Service Industrial Lubricating Oils by Linear Sweep Voltammetry.
- SMART. (n.d.). Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT.
- ResearchGate. (n.d.). Study of antioxidant for lubricant.
- Noria Corporation. (n.d.). Lubricant Oxidation and Remaining Useful Life Testing.
- ASTM International. (2018). ASTM D7527-10(2018) - Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry.
- Sutar, K., & Singare, P. (2018). Study of Oxidative Stability of Lubricants Blended with p-Substituted Phenolic Antioxidants. Asian Journal of Chemistry, 30, 2079-2085.
- MDPI. (2023). Evaluation of Antioxidant Properties and Molecular Design of Lubricant Antioxidants Based on QSPR Model.
- MaTestLab. (2025). ASTM D2893 Standard Test Methods for Oxidation Characteristics of Extreme-Pressure Lubrication Oils.
- Tintoll. (n.d.). This compound CAS No. 125643-61-0.
- Sigma-Aldrich. (n.d.). This compound.
- MDPI. (n.d.). Research Progress of Antioxidant Additives for Lubricating Oils.
- Alfa Chemistry. (n.d.). CAS 125643-61-0 this compound.
- TA Instruments. (n.d.). Oxidative stability of oils & greases.
- LookChem. (n.d.). Cas 125643-61-0, this compound.
- PubChem. (n.d.). Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
- SynQuest Labs. (n.d.). Octyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate.
- Apollo Scientific. (n.d.). 125643-61-0 Cas No. | Octyl-3,5-di-tert-butyl-4-hydroxyhydrocinnamate.
- Wuhan Rison Trading Co.,Ltd. (n.d.). This compound.
Sources
- 1. CAS # 125643-61-0, this compound, 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid C7-9-branched alkyl esters, Antioxidant 1135, Evernox 1135 - chemBlink [chemblink.com]
- 2. ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils [ayalytical.com]
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- 16. standards.iteh.ai [standards.iteh.ai]
Application Note: A Validated HPLC-UV Method for the Quantification of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Introduction
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a hindered phenolic antioxidant, is a critical stabilizer in a multitude of polymeric materials, safeguarding them against thermal and oxidative degradation during processing and end-use.[1][2] Commonly known by trade names such as Irganox 1076, PowerNox 1135, and Songnox 1135, this compound's efficacy and concentration are paramount to ensuring the longevity and performance of materials like polyolefins (polyethylene, polypropylene), PVC, and adhesives.[3][4] Consequently, a robust and reliable analytical method for its quantification is essential for quality control, regulatory compliance, and formulation development.
This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of this compound. The described protocol is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the causality behind experimental choices and ensuring a self-validating system for trustworthy results.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a selective and sensitive HPLC method.
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₂O₃ | [5] |
| Molecular Weight | 390.61 g/mol | |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Key Functional Groups | Hindered phenol, Ester | [2] |
| UV Absorbance | Contains aromatic groups that absorb in the UV region. A wavelength of 277 nm has been effectively used for detection in a validated multi-component method. | [6] |
| Solubility | Highly lipophilic, soluble in organic solvents like chloroform and methanol. | [5] |
The presence of the substituted phenolic ring provides a chromophore, making UV detection a suitable and cost-effective choice for quantification.[6] Its high lipophilicity dictates the need for a reversed-phase chromatographic approach and an organic solvent-based extraction from non-polar matrices like polymers.
Methodology: Materials and Chromatographic Conditions
The selection of each component of the analytical method is grounded in the physicochemical properties of this compound and the principles of chromatographic separation.
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A reversed-phase C18 column (e.g., Waters Symmetry RP18, 250 mm x 4.6 mm, 5 µm particle size) is recommended for its excellent retention and separation of non-polar analytes.[6]
-
Reference Standard: this compound, purity >98%.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Acetic acid, analytical grade.
-
Sample Preparation: Analytical balance, volumetric flasks, pipettes, ultrasonic bath, and 0.45 µm syringe filters.
Chromatographic Conditions
The following conditions have been validated for the simultaneous determination of several antioxidants, including this compound.[6]
| Parameter | Condition | Rationale |
| Column | Waters Symmetry RP18 (250 x 4.6 mm, 5 µm) | The C18 stationary phase provides the necessary hydrophobicity to retain the non-polar analyte, allowing for effective separation from more polar interferences. |
| Mobile Phase | A: AcetonitrileB: MethanolC: Acetic acid-water (1:99, v/v) | A ternary gradient system offers flexibility in tuning the selectivity and resolution of the separation, which is particularly useful when analyzing complex samples.[6] |
| Gradient Elution | A multi-step gradient (refer to the original study for the detailed program) is employed to ensure adequate retention of the analyte while allowing for the timely elution of other components and re-equilibration of the column.[6] | Gradient elution is crucial for separating compounds with a wide range of polarities and for reducing analysis time compared to isocratic methods. |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time, resolution, and system backpressure for a standard 4.6 mm ID column. |
| Column Temperature | 35°C | Maintaining a constant, elevated column temperature enhances reproducibility by minimizing viscosity fluctuations and can improve peak shape and efficiency. |
| Detection Wavelength | 277 nm | This wavelength has been shown to provide good sensitivity for a range of hindered phenolic antioxidants, including the target analyte.[6] |
| Injection Volume | 10 µL | A small injection volume helps to maintain sharp peaks and prevent column overloading. |
Experimental Protocols
Adherence to a precise and logical workflow is critical for achieving accurate and reproducible results.
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase or a suitable solvent like methanol. These solutions are used to construct the calibration curve.
Sample Preparation: Extraction from a Polymer Matrix (e.g., Polyethylene)
The goal of sample preparation is the quantitative extraction of the analyte from the polymer matrix with minimal interference.
-
Sample Grinding: If the polymer sample is in large pieces, cryo-grind it to a fine powder to maximize the surface area for extraction.
-
Solvent Extraction:
-
Accurately weigh approximately 1-2 g of the powdered polymer into a glass vial.
-
Add a known volume (e.g., 20 mL) of a suitable extraction solvent. Dichloromethane or a mixture of isopropanol and cyclohexane are effective choices.
-
Sonicate the mixture in an ultrasonic bath for 30-60 minutes to facilitate the dissolution of the antioxidant.
-
-
Polymer Precipitation:
-
After extraction, add an anti-solvent such as methanol to the extract. This will cause the polyethylene to precipitate while the more soluble antioxidant remains in the solution.
-
Centrifuge the mixture to pellet the precipitated polymer.
-
-
Final Sample Preparation:
-
Carefully transfer the supernatant to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, smaller volume (e.g., 1-2 mL) of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
Caption: Experimental workflow from sample preparation to HPLC analysis.
Method Validation and Performance
A trustworthy analytical method must be validated to demonstrate its suitability for the intended purpose. The following parameters are based on a published method for the analysis of multiple antioxidants, including this compound.[6]
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.40 µg/mL |
| Precision (RSD%) | Intraday: < 3.2%Interday: < 3.5% |
| Accuracy (Recovery %) | 80 - 105% |
| Stability (RSD%) | < 3.3% |
Data adapted from a multi-analyte validation study.[6]
Causality in Method Performance
-
Linearity: A high correlation coefficient (r²) indicates a direct and predictable relationship between the concentration of the analyte and the detector response, which is fundamental for accurate quantification.
-
LOD/LOQ: These values define the sensitivity of the method. The low µg/mL range demonstrates its capability to detect and quantify trace amounts of the antioxidant, which is crucial for migration studies and quality control of finished products.
-
Precision and Accuracy: Low relative standard deviations (RSD%) for precision and a high recovery percentage for accuracy confirm the method's reproducibility and its ability to measure the true concentration of the analyte in a sample matrix.
Caption: Relationship between key method parameters and performance outcomes.
Conclusion
The HPLC-UV method detailed in this application note provides a robust, sensitive, and reliable protocol for the quantification of this compound. By understanding the rationale behind the selection of chromatographic conditions and implementing a thorough sample preparation procedure, researchers and quality control analysts can confidently determine the concentration of this vital antioxidant in various matrices. The self-validating nature of the protocol, supported by established performance metrics, ensures the scientific integrity of the results, making it an invaluable tool in polymer science, materials development, and regulatory testing.
References
-
FILAB. (n.d.). Laboratory analysis of antioxidant additives. Retrieved from [Link]
-
Diablo Analytical, Inc., & Frontier Laboratories, Ltd. (n.d.). Characterization and Determination of Irganox 1076 and 1010 in Polyethylene Using Thermal Desorption and Reactive Pyrolysis-GC-MS. LCGC International. Retrieved from [Link]
-
Frontier-Lab. (n.d.). Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. Retrieved from [Link]
-
Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]
-
Tintoll. (n.d.). This compound CAS No. 125643-61-0. Retrieved from [Link]
-
Wuhan Rison Trading Co.,Ltd. (n.d.). This compound. Retrieved from [Link]
-
Yang, Z., et al. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Journal of Analytical Methods in Chemistry, 2020, 8924760. Retrieved from [Link]
Sources
- 1. partinchem.com [partinchem.com]
- 2. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound CAS No. 125643-61-0 | Tintoll [uvabsorber.com]
- 5. 125643-61-0|this compound|Wuhan Rison Trading Co.,Ltd [risonchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Formulating Polyolefins with Antioxidant 1135 for Enhanced UV Resistance
Introduction: The Challenge of Polyolefin Durability in UV-Exposed Environments
Polyolefins, such as polyethylene (PE) and polypropylene (PP), are lauded for their versatility, cost-effectiveness, and robust mechanical properties, making them materials of choice for a vast array of applications.[1] However, their Achilles' heel lies in their inherent susceptibility to degradation when exposed to ultraviolet (UV) radiation from sunlight.[1][2] This photodegradation is a complex process initiated by the absorption of UV energy, which leads to the generation of free radicals within the polymer matrix.[3][4] These highly reactive species trigger a cascade of detrimental reactions, primarily photo-oxidation, resulting in chain scission and crosslinking of the polymer chains.[3][5] The macroscopic consequences of this molecular-level damage are severe: discoloration (yellowing), surface cracking, embrittlement, and a significant loss of mechanical integrity, ultimately leading to premature product failure.[1][6][7] To counteract these effects and ensure the long-term performance of polyolefin products in outdoor applications, the incorporation of stabilizing additives is not just recommended, but essential.[2]
This document serves as a comprehensive technical guide for researchers and formulation scientists on the effective use of Antioxidant 1135, a high-performance primary antioxidant, to enhance the UV resistance of polyolefins. We will delve into the mechanisms of UV degradation, the protective role of Antioxidant 1135, synergistic considerations with other stabilizers, and detailed protocols for formulation and performance evaluation.
Understanding Antioxidant 1135: Properties and Mechanism of Action
Antioxidant 1135, chemically known as Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-C9-branched alkyl esters (CAS No. 125643-61-0), is a liquid, sterically hindered phenolic primary antioxidant.[8][9][10] Its liquid form offers significant advantages in handling and dispersion within the polymer matrix compared to solid antioxidants.[11][12]
Key Properties of Antioxidant 1135:
| Property | Value | Source |
| Chemical Name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-C9-branched alkyl esters | [9] |
| CAS Number | 125643-61-0 | [9][10] |
| Appearance | Colorless to slightly yellow liquid | [9][13] |
| Volatility | Low | [6][8][11] |
| Compatibility | Excellent with a variety of polymers | [14][15] |
| Recommended Usage Level | 0.15% - 0.5% | [8][14] |
The primary function of Antioxidant 1135 is to interrupt the auto-oxidation cycle initiated by UV exposure. As a sterically hindered phenol, it acts as a radical scavenger.[11] Upon formation of free radicals (R•) in the polyolefin, Antioxidant 1135 donates a hydrogen atom from its hydroxyl group to neutralize the radical, thereby preventing it from propagating the degradation chain reaction.[1] This process is illustrated in the diagram below. The resulting antioxidant radical is stabilized by resonance and steric hindrance, rendering it relatively unreactive and unable to initiate further degradation.
Caption: Mechanism of UV degradation in polyolefins and intervention by Antioxidant 1135.
Synergistic Stabilization: The Power of Combination
While Antioxidant 1135 is an effective primary antioxidant, its performance in providing UV resistance can be significantly enhanced when used in combination with other types of stabilizers, a concept known as synergism.[1][16] For outdoor applications, the most critical partner for a phenolic antioxidant is a Hindered Amine Light Stabilizer (HALS) .
HALS do not absorb UV radiation but function as potent radical scavengers. They operate through a cyclic mechanism where they are regenerated, allowing a single molecule to deactivate a large number of radicals over the polymer's lifetime.[17] The combination of a primary antioxidant like 1135 to provide processing stability and long-term thermal stability, with a HALS to specifically combat photodegradation, creates a robust and comprehensive stabilization package.[16][18]
Additionally, secondary antioxidants , such as phosphites or thioethers, can be included in the formulation. These materials work by decomposing hydroperoxides, which are unstable byproducts of the oxidation process that can break down to form more radicals.[1][19] By removing hydroperoxides, secondary antioxidants prevent the proliferation of radicals, thus protecting the primary antioxidant from being consumed unnecessarily.[20]
Caption: A synergistic stabilization system for polyolefins.
Experimental Protocols
The following protocols provide a step-by-step guide for incorporating Antioxidant 1135 into a polyolefin matrix and evaluating its effectiveness in providing UV resistance.
Protocol 1: Formulation and Compounding of Stabilized Polyolefin
Objective: To homogeneously disperse Antioxidant 1135 and other stabilizers into a polyolefin resin.
Materials:
-
Polyolefin resin (e.g., HDPE, LLDPE, or PP) in pellet or powder form.
-
Antioxidant 1135.
-
Co-stabilizers (e.g., HALS, phosphite-based secondary antioxidant).
-
Laboratory-scale twin-screw extruder or a two-roll mill.
-
Strand pelletizer.
-
Drying oven.
Procedure:
-
Pre-Drying: Dry the polyolefin resin according to the manufacturer's specifications to remove any residual moisture. Typically, 2-4 hours at 80-100°C is sufficient for most polyolefins.
-
Additive Pre-blending:
-
Calculate the required weight of each additive based on the total batch weight and desired loading levels (phr - parts per hundred resin). A common starting point is:
-
Antioxidant 1135: 0.20 phr
-
HALS: 0.25 phr
-
Secondary Antioxidant (Phosphite): 0.10 phr
-
-
In a separate container, create a pre-blend or "masterbatch" of the liquid and any solid additives with a small amount of the powdered polyolefin resin. This ensures a more uniform distribution during melt compounding. Since Antioxidant 1135 is a liquid, it can be accurately added via a liquid injection port on the extruder if available.
-
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder appropriate for the specific polyolefin being used.
-
Feed the pre-dried resin into the main hopper of the extruder.
-
Introduce the additive pre-blend at a consistent rate into the feed throat or via a side-feeder. If using liquid injection, pump Antioxidant 1135 directly into a melt zone of the extruder.
-
The molten, stabilized polymer will exit the extruder die as strands.
-
-
Pelletization:
-
Cool the polymer strands in a water bath.
-
Feed the cooled strands into a pelletizer to produce uniform pellets of the stabilized compound.
-
-
Post-Drying: Dry the pellets thoroughly to remove surface moisture before subsequent processing (e.g., injection molding or film extrusion).
Protocol 2: Specimen Preparation for UV Exposure Testing
Objective: To create standardized test specimens for accelerated weathering.
Materials:
-
Stabilized polyolefin pellets from Protocol 1.
-
Injection molding machine or a cast film extrusion line.
-
Standard test specimen mold (e.g., for tensile bars, impact testing, or color plaques).
Procedure:
-
Injection Molding:
-
Set the processing parameters (temperature, pressure, injection speed) on the injection molding machine according to the polyolefin grade's data sheet.
-
Mold the stabilized pellets into the desired test specimen geometry (e.g., ASTM D638 Type I tensile bars).
-
Produce a sufficient number of specimens for initial (unexposed) testing and for various exposure time points.
-
-
Film Extrusion (for film applications):
-
Use a laboratory-scale cast film line to produce a film of a specified, uniform thickness.
-
Cut the film into appropriately sized samples for mounting in the weathering chamber.
-
-
Control Samples: Prepare an identical set of specimens from an unstabilized polyolefin resin to serve as a control.
Protocol 3: Accelerated Weathering and Performance Evaluation
Objective: To simulate the damaging effects of long-term outdoor exposure and quantify the performance of the stabilization package.
Apparatus:
-
Accelerated weathering chamber (e.g., QUV fluorescent UV tester or a Xenon Arc chamber).[21][22]
-
Colorimeter or spectrophotometer.
-
Universal Testing Machine for tensile properties.
-
Gloss meter.
Procedure:
-
Accelerated Weathering Exposure:
-
Mount the test specimens in the weathering chamber.
-
Select an appropriate test cycle based on relevant standards such as ASTM G154 (for fluorescent UV devices) or ASTM G155 (for Xenon Arc devices).[21][22] A common cycle involves alternating periods of UV exposure at an elevated temperature and condensation/moisture exposure.[22]
-
Example Cycle (ASTM G154, Cycle 1): 8 hours of UV exposure at 60°C black panel temperature, followed by 4 hours of condensation at 50°C.
-
Run the exposure for a predetermined duration (e.g., 500, 1000, 2000 hours), removing sets of samples at specified intervals.[22]
-
-
Performance Evaluation:
-
Visual Inspection: At each interval, visually inspect the specimens for signs of degradation such as cracking, chalking, or crazing.
-
Color Change (Yellowness Index): Measure the color of the exposed and unexposed (control) samples using a colorimeter. Calculate the change in color (ΔE*) and the Yellowness Index (YI) according to ASTM E313. A lower change indicates better color stability.
-
Gloss Retention: Measure the surface gloss of the samples at a specified angle (e.g., 60°) using a gloss meter. Calculate the percentage of gloss retention relative to the unexposed sample.
-
Mechanical Property Retention: Perform tensile tests (ASTM D638) on the exposed and unexposed tensile bars. Determine the tensile strength, elongation at break, and tensile modulus. Calculate the percentage of retention for each property. A higher retention indicates better UV stability.
-
Caption: Workflow for formulating and testing UV-resistant polyolefins.
Conclusion
Antioxidant 1135 serves as a highly effective, liquid primary antioxidant for enhancing the thermal and, by extension, the UV stability of polyolefins. Its low volatility and excellent compatibility make it a versatile choice for a range of processing methods.[8][14] For optimal performance in applications requiring long-term outdoor durability, a synergistic approach is paramount. The combination of Antioxidant 1135 with a Hindered Amine Light Stabilizer (HALS) provides a multi-faceted defense against the complex mechanisms of UV degradation. The protocols outlined in this guide provide a robust framework for formulating, processing, and validating the performance of stabilized polyolefin systems, enabling the development of more durable and reliable products for demanding environments.
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HALO Science. (n.d.). Accelerating weathering testing for polyolefin durability. HALO Science. Retrieved January 3, 2026, from [Link]
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Guillet, J. E. (n.d.). FUNDAMENTAL PROCESSES IN THE UV DEGRADATION AND STABILIZATION OF POLYMERS. Pure and Applied Chemistry. Retrieved January 3, 2026, from [Link]
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BDMAEE. (2025, July 7). The profound impact of primary antioxidant 1135 on the preservation of polymer aesthetics and functional lifespan under heat. BDMAEE. Retrieved January 3, 2026, from [Link]
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Atlas Material Testing Solutions. (2021, December 17). Most Frequently Used Weathering Testing Standards. Atlas Material Testing Solutions. Retrieved January 3, 2026, from [Link]
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National Institutes of Health. (2021, July 20). Temperate UV-Accelerated Weathering Cycle Combined with HT-GPC Analysis and Drop Point Testing for Determining the Environmental Instability of Polyethylene Films. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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Accuratus Labs. (n.d.). Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. Accuratus Labs. Retrieved January 3, 2026, from [Link]
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Chitec. (2016, March 14). Product Data Sheet DEOX BS-1135. Chitec. Retrieved January 3, 2026, from [Link]
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3V Sigma USA. (2025, May 5). How Antioxidants Improve the Longevity of Polyolefin-Based Materials. 3V Sigma USA. Retrieved January 3, 2026, from [Link]
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ResearchGate. (2025, August 5). Comparison of UV-degradation depth-profiles in polyethylene, polypropylene and an ethylene–propylene copolymer. ResearchGate. Retrieved January 3, 2026, from [Link]
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E3S Web of Conferences. (n.d.). Influence of UV irradiation on the degradation of composites based on polyethylene. E3S Web of Conferences. Retrieved January 3, 2026, from [Link]
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Impact Solutions. (n.d.). ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 QUV Accelerated Weathering. Impact Solutions. Retrieved January 3, 2026, from [Link]
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ResearchGate. (2025, August 5). Possibilities and limits of synergism with light stabilizers in polyolefins 1. HALS in polyolefins. ResearchGate. Retrieved January 3, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Antioxidant 1135 in Polymer Thermal Stabilization. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 3, 2026, from [Link]
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Everspring Chemical. (n.d.). EVERNOX 1135. Everspring Chemical. Retrieved January 3, 2026, from [Link]
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Tri-iso. (n.d.). BASF Irganox 1135. Tri-iso. Retrieved January 3, 2026, from [Link]
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BDMAEE. (2025, July 1). antioxidant 245 for high-performance polyolefins, elastomers, and engineering plastics in critical uses. BDMAEE. Retrieved January 3, 2026, from [Link]
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National Institutes of Health. (2021, May 27). Ultraviolet light accelerates the degradation of polyethylene plastics. PubMed. Retrieved January 3, 2026, from [Link]
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Baoxu Chemical. (n.d.). AO, UV, FRs, Pigment, Nucleating additive for Polyolefin. Baoxu Chemical. Retrieved January 3, 2026, from [Link]
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LinChemical. (n.d.). Antioxidant & UV Stabilizers For Polyolefin, PP, PE. LinChemical. Retrieved January 3, 2026, from [Link]
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National Institutes of Health. (n.d.). A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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BOSS CHEMICAL. (n.d.). Antioxidant 1135 Cas 125643-61-0. BOSS CHEMICAL. Retrieved January 3, 2026, from [Link]
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Vinati Organics. (n.d.). Antioxidant 1135 (Veenox 1135), CAS 125643-61-0. Vinati Organics. Retrieved January 3, 2026, from [Link]
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ResearchGate. (2025, August 5). Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part I: Interactions between hindered amine light stabilizers and phenolic antioxidants. ResearchGate. Retrieved January 3, 2026, from [Link]
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Ampacet Corporation. (n.d.). Stabilizing Polyolefins Against the Influences of Weathering. Ampacet Corporation. Retrieved January 3, 2026, from [Link]
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Semantic Scholar. (2014, December 1). Macromolecular antioxidants via thiol-ene polyaddition and their synergistic effects. Semantic Scholar. Retrieved January 3, 2026, from [Link]
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MDPI. (n.d.). Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. MDPI. Retrieved January 3, 2026, from [Link]
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National Institutes of Health. (n.d.). Comprehensive Analysis of Novel Synergistic Antioxidant Formulations. PubMed Central. Retrieved January 3, 2026, from [Link]
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Application Notes and Protocols for Accelerated Aging Studies with Hindered Phenols
Introduction: The Imperative of Stability and the Role of Hindered Phenols
In the lifecycle of materials, particularly polymers used in pharmaceutical and medical device applications, the inexorable process of aging is a critical concern.[1][2] Degradation due to environmental factors such as heat, light, and oxygen can compromise the integrity, safety, and efficacy of a product.[2] Accelerated aging studies are therefore indispensable tools, providing a predictive window into the long-term stability of these materials in a compressed timeframe.[3][4][5] This allows manufacturers to make informed decisions about product shelf-life and storage conditions, ensuring compliance with regulatory standards.[3][6]
At the forefront of combating oxidative degradation are hindered phenols, a class of primary antioxidants renowned for their efficacy as radical scavengers.[7][8] Their unique molecular structure, featuring bulky substituent groups adjacent to the hydroxyl group, allows them to neutralize destructive free radicals and terminate the oxidative chain reactions that lead to material degradation.[1][2][9][10] This application note provides a comprehensive experimental protocol for conducting accelerated aging studies to evaluate the stabilizing effect of hindered phenols in a polymer matrix.
The Science of Accelerated Aging and Hindered Phenol Antioxidant Action
Principles of Accelerated Aging
Accelerated aging leverages elevated temperatures, and sometimes humidity, to increase the rate of chemical degradation.[3][4] The relationship between temperature and the rate of aging is often modeled by the Arrhenius equation, which quantitatively describes the temperature dependence of reaction rates.[6][11] A common industry rule of thumb, the Q10 theory, posits that for every 10°C increase in temperature, the rate of chemical reaction doubles.[12][13] This principle allows for the simulation of real-time aging over a significantly shorter period.[3]
It is crucial to select an aging temperature that accelerates degradation without inducing unrealistic failure modes that would not occur under normal storage conditions.[3][12] For many polymers used in medical packaging, temperatures between 50°C and 60°C are common.[11][12]
Mechanism of Action: Hindered Phenols as Radical Scavengers
Oxidative degradation of polymers is a free-radical chain reaction. Hindered phenols interrupt this cycle by donating a hydrogen atom from their hydroxyl group to a peroxy radical, thereby neutralizing it.[1][2] This process forms a stable phenoxy radical that, due to steric hindrance from the bulky neighboring groups, is unreactive and does not propagate the chain reaction.[1][9][10]
Below is a diagram illustrating the antioxidant mechanism of a hindered phenol:
Caption: Antioxidant mechanism of a hindered phenol.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a comprehensive approach to evaluating the efficacy of hindered phenols in preventing the degradation of a model polymer system under accelerated aging conditions.
Materials and Equipment
-
Polymer: Select a polymer relevant to the intended application (e.g., polyethylene, polypropylene, PVC).
-
Hindered Phenol Antioxidant: Choose a specific hindered phenol, such as Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (e.g., Antioxidant 1010).[2]
-
Control: Polymer without any added antioxidant.
-
Processing Equipment: Twin-screw extruder or similar melt-blending equipment.
-
Sample Preparation Equipment: Injection molder or compression molder to produce standardized test specimens.
-
Accelerated Aging Chamber: A calibrated environmental chamber capable of maintaining stable temperature and, if required, humidity.[3]
-
Analytical Instruments:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)[14]
-
Mechanical Tester (for tensile strength, elongation, etc.)
Experimental Design and Sample Preparation
A well-structured experimental design is crucial for obtaining meaningful data. A factorial design can be employed to investigate the effects of different antioxidant concentrations and aging times.[17]
Table 1: Experimental Groups
| Group ID | Polymer | Hindered Phenol Concentration |
| A | Polymer X | 0% (Control) |
| B | Polymer X | 0.1% w/w |
| C | Polymer X | 0.5% w/w |
| D | Polymer X | 1.0% w/w |
-
Melt Blending: Thoroughly mix the polymer and the specified concentration of the hindered phenol antioxidant using a twin-screw extruder. Ensure homogenous dispersion.
-
Specimen Formation: Produce standardized test specimens (e.g., tensile bars, films) from the blended material using injection or compression molding.
-
Initial Characterization (Time Zero): Before initiating the accelerated aging, perform a complete set of analytical tests on a subset of specimens from each group to establish baseline properties.
Accelerated Aging Procedure
The following workflow outlines the accelerated aging process:
Caption: Workflow for the accelerated aging experiment.
Step-by-Step Protocol:
-
Set Aging Conditions: Based on the polymer's thermal stability and relevant standards (e.g., ASTM F1980 for medical packaging), set the temperature of the accelerated aging chamber.[3][5] A common temperature is 55°C.[3] For materials sensitive to hydrolysis, controlled humidity (e.g., 50% RH) should be considered.[3][13]
-
Sample Placement: Arrange the test specimens in the chamber, ensuring adequate air circulation around each sample.
-
Time Points: Define the intervals at which samples will be removed for analysis. These time points should be chosen to capture the progression of degradation. For a simulated one-year shelf life at 55°C, sampling at 0, 10, 20, and 40 days is a reasonable approach.[3]
-
Sample Withdrawal and Analysis: At each designated time point, remove a subset of samples from each experimental group and perform the analytical tests outlined in the following section.
Analytical Techniques for Assessing Degradation and Antioxidant Efficacy
A multi-faceted analytical approach is essential to fully characterize the changes occurring during aging.
Table 2: Analytical Techniques and Their Purpose
| Technique | Parameter Measured | Indication of Degradation |
| FTIR Spectroscopy | Changes in functional groups | Formation of carbonyl groups (oxidation)[14][15] |
| DSC | Glass transition temperature (Tg), melting point (Tm), crystallinity | Changes in polymer morphology and chain mobility[14][16] |
| TGA | Onset of thermal decomposition | Decrease in thermal stability[14][15] |
| GPC/SEC | Molecular weight distribution | Chain scission (decrease in molecular weight)[14] |
| SEM | Surface morphology | Cracking, crazing, surface erosion[14][15] |
| Mechanical Testing | Tensile strength, elongation at break | Loss of mechanical integrity (embrittlement)[18] |
| Colorimetry | Color change (e.g., yellowing) | Visual evidence of degradation |
Data Interpretation and Reporting
The efficacy of the hindered phenol antioxidant is determined by comparing the rate and extent of degradation in the stabilized samples to the control group.
-
Graphical Analysis: Plot the measured parameters (e.g., carbonyl index from FTIR, molecular weight from GPC) as a function of aging time for each experimental group.
-
Statistical Analysis: Employ statistical methods to determine the significance of the differences observed between the control and antioxidant-containing groups.
-
Reporting: The final report should include a detailed description of the experimental setup, all collected data (preferably in tabular and graphical formats), and a thorough discussion of the results, including the calculated shelf-life based on the accelerated aging data.
Considerations for Drug Development Professionals
For pharmaceutical applications, accelerated stability testing is governed by the International Council for Harmonisation (ICH) guidelines.[19][20][21] The typical accelerated testing condition is 40°C ± 2°C / 75% RH ± 5% RH for a duration of 6 months.[19][21][22] The principles outlined in this protocol can be adapted to meet these specific regulatory requirements for evaluating the stability of drug products and their packaging.
Conclusion
This application note provides a robust framework for conducting accelerated aging studies to assess the performance of hindered phenol antioxidants. By following this detailed protocol, researchers can generate reliable data to predict the long-term stability of polymeric materials and formulations, ensuring product quality and regulatory compliance. The synergistic use of controlled aging conditions and a comprehensive suite of analytical techniques allows for a thorough understanding of degradation mechanisms and the protective effects of hindered phenols.
References
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Packaging Compliance Labs. Accelerated Aging Testing: ASTM F1980. [Link]
-
Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. [Link]
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Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. [Link]
-
Prism. (2025, October 3). Polymer Degradation Analysis. [Link]
-
amfine.com. Hindered Phenols | Antioxidants for Plastics. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Hindered Phenolic Antioxidants in Modern Material Science. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Mechanism and Benefits of Hindered Phenol Antioxidants in Industrial Applications. [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
NPL Publications. (2023, June 2). Accelerated ageing of polymers. [Link]
-
Medical Device and Diagnostics Industry. General Aging Theory and Simplified Protocol for Accelerated Aging of Medical Devices. [Link]
-
Matweb. ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load. [Link]
-
Jordi Labs. Top Analytical Techniques for Characterizing Custom Polymers. [Link]
-
IVAMI. Stability testing of Pharmaceutical products based on ICH Guide. [Link]
-
Technology Networks. (2024, July 31). Exploring the Techniques Used in Polymer Analysis. [Link]
-
Purple Diamond. (2025, January 21). Understanding ICH Guidelines for Stability Testing. [Link]
-
MDPI. (2022, December 22). Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. [Link]
-
OSTI.GOV. (2022, November 29). Analytical Tools to Assess Polymer Biodegradation: A Critical Review and Recommendations. [Link]
-
MDPI. (2021, July 14). Optimization of Antioxidant Synergy in a Polyherbal Combination by Experimental Design. [Link]
-
DDL, Inc. Accelerated Age Testing. [Link]
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Wikipedia. Accelerated aging. [Link]
-
Jordi Labs. ASTM-F1980: Standard Guide for Accelerated Aging of Sterile Barrier Systems for Medical Devices. [Link]
-
NIH. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]
-
DDL, Inc. ASTM F1980 | Accelerated Aging & Real Time Aging Testing. [Link]
-
LSO-Inc. Accelerated Aging Testing for Medical Device Packaging. [Link]
-
ResearchGate. (2025, October 14). Optimization of Antioxidant Synergy in a Polyherbal Combination by Experimental Design. [Link]
-
ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Tintoll. Hindered Phenol Antioxidant HPAO. [Link]
-
ResearchGate. (2025, June 25). Sterically Hindered Phenols as Antioxidant. [Link]
-
PubMed. (2004). [Experimental and clinical assessment of antioxidant efficacy of multicomponent antioxidant medication]. [Link]
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Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. [Link]
-
InVivo Biosystems. Reliable Antioxidant Capacity Study For Compound Efficacy Testing. [Link]
-
MDPI. (2024, September 13). Optimizing Antioxidant Potential: Factorial Design-Based Formulation of Fucoidan and Gallic Acid-Conjugated Dextran Blends. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Hindered Phenolic Antioxidants in Polymer Protection. [Link]
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Application Notes and Protocols for the Analysis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in Food Contact Materials
Introduction: The Role and Significance of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in Food Contact Polymers
This compound, commonly known by the trade name Irganox 1076, is a sterically hindered phenolic antioxidant of significant importance in the polymer industry.[1] Its primary function is to protect organic substrates like plastics against thermo-oxidative degradation during processing and throughout the service life of the final product.[2][3] This antioxidant is characterized by its low volatility, high resistance to extraction, and excellent compatibility with a wide range of polymers, including polyolefins (polyethylene, polypropylene), engineering plastics, and styrene homo- and copolymers.[1][3]
In the context of food contact materials (FCMs), Irganox 1076 is a crucial additive for maintaining the integrity and safety of plastic packaging.[2] By preventing polymer degradation, it helps preserve the mechanical properties of the packaging and ensures that the food contained within is not tainted by degradation byproducts. However, the very nature of its application necessitates a rigorous evaluation of its potential to migrate from the packaging into the food itself. The migration of any substance from FCMs into food is a critical safety parameter governed by stringent international regulations. Therefore, robust and validated analytical methods are essential to quantify the migration of this compound and ensure consumer safety and regulatory compliance.
Regulatory Framework: Understanding the Limits
The use of additives in food contact plastics is tightly controlled. Regulatory bodies such as the European Food Safety Authority (EFSA) in the European Union and the Food and Drug Administration (FDA) in the United States have established frameworks to ensure that any substance migrating from packaging into food does not endanger human health.
In the European Union, Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food is the key legislative document.[4][5] This regulation establishes a Specific Migration Limit (SML) for this compound (FCM No 433, Ref No 68320) of 6 mg/kg of food .[6] This means that no more than 6 milligrams of the substance are permitted to migrate for every kilogram of food.
In the United States, this compound is listed in Title 21 of the Code of Federal Regulations (21 CFR) as an authorized indirect food additive for use in food contact articles.[7][8] Compliance is often demonstrated through migration testing under conditions that simulate the intended use of the packaging.[9]
Principle of Migration Testing
Migration testing is a simulation of the contact between the packaging material and food to determine the extent to which substances transfer.[10] Since testing with actual foodstuffs can be complex due to their variable composition, standardized food simulants are used.[11] The selection of the appropriate food simulant and the time and temperature conditions for the test are critical and should represent the worst-case foreseeable use of the food contact material.
Food Simulants
The choice of food simulant is based on the type of food that will be in contact with the packaging material. For this compound, which is a lipophilic (fat-loving) substance, migration is expected to be higher into fatty foods.[12][13][14]
| Food Simulant | Type of Food Represented | Rationale for Use with this compound |
| Simulant A: 10% ethanol (v/v) in water | Aqueous foods with a pH > 4.5 | While migration is expected to be low, this simulant is used to cover all potential food types. |
| Simulant B: 3% acetic acid (w/v) in water | Acidic foods with a pH ≤ 4.5 | Similar to Simulant A, it is used for comprehensive testing, although significant migration is not anticipated. |
| Simulant D2: Vegetable oil (or approved substitutes like iso-octane or 95% ethanol) | Fatty foods | This is the most critical simulant for this lipophilic antioxidant. The highest migration levels are expected in this simulant. |
Note: Due to the hydrophobic nature of Irganox 1076, measurable migration into purely aqueous simulants like distilled water is often not observed.[14]
Analytical Methodologies: Quantification of Migrated this compound
The quantification of migrated this compound from food contact materials into food simulants can be reliably achieved using chromatographic techniques. The two most common and effective methods are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Workflow for Migration Analysis
Caption: General workflow for migration testing and analysis.
Protocol 1: Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of this compound. The presence of a chromophore in the molecule allows for sensitive detection by UV absorbance.
I. Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade).
-
Standards: Certified reference standard of this compound (purity >98%).
-
Food Simulants: 10% ethanol, 3% acetic acid, and olive oil (or 95% ethanol/iso-octane as substitutes).
II. Instrumentation and Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 278 nm.
III. Procedure
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.
-
From the stock solution, prepare a series of working standards in the mobile phase, ranging from 0.1 µg/mL to 10 µg/mL. This range should encompass the SML of 6 mg/kg (equivalent to 6 µg/mL in the simulant).
-
-
Migration Test:
-
Cut the food contact material into test specimens of a known surface area (e.g., 1 dm²).
-
Place the specimen in a migration cell or glass container.
-
Add a known volume of the selected food simulant, ensuring complete contact with the test surface (typically a surface area to volume ratio of 6 dm²/L is used to correspond to the SML unit).
-
Seal the container and incubate at the selected time and temperature conditions (e.g., 10 days at 40°C for long-term storage simulation).
-
-
Sample Analysis:
-
After the incubation period, cool the simulant to room temperature.
-
For aqueous simulants (10% ethanol, 3% acetic acid) and 95% ethanol, the sample can often be injected directly into the HPLC after filtration through a 0.45 µm syringe filter.
-
For olive oil simulant, a liquid-liquid extraction is necessary. Extract a known volume of the oil with acetonitrile. The acetonitrile phase, containing the analyte, can then be analyzed.
-
Inject the prepared sample into the HPLC system.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the migration value in mg/kg of food simulant.
-
Protocol 2: Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique. Due to the relatively high molecular weight and low volatility of this compound, derivatization may be employed to improve its chromatographic behavior, though direct analysis is also possible.
I. Materials and Reagents
-
Solvents: Hexane (GC grade), Acetone (GC grade), Dichloromethane (GC grade).
-
Derivatization Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Standards: Certified reference standard of this compound.
-
Food Simulants: As per Protocol 1.
II. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph equipped with an autosampler, a split/splitless injector, and a mass selective detector (e.g., quadrupole).
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 300 °C at 15 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions for this compound should be determined from a full scan of a standard.
III. Procedure
-
Standard Preparation:
-
Prepare a stock solution of 1000 µg/mL in hexane or acetone.
-
Create a series of working standards from 0.05 µg/mL to 5 µg/mL in hexane.
-
-
Migration Test:
-
Perform the migration test as described in Protocol 1, Section III.2.
-
-
Sample Preparation and Extraction:
-
For all simulants, a liquid-liquid extraction is recommended.
-
Transfer a known volume of the simulant into a separatory funnel.
-
Add hexane and shake vigorously. Allow the layers to separate.
-
Collect the hexane layer (top layer). Repeat the extraction twice more and combine the hexane extracts.
-
Concentrate the combined extracts under a gentle stream of nitrogen to a final volume of 1 mL.
-
-
Derivatization (Optional but Recommended):
-
To the 1 mL concentrated extract, add 100 µL of BSTFA.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection. Silylation of the hydroxyl group can improve peak shape and thermal stability.[15]
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample or standard into the GC-MS.
-
-
Quantification:
-
Create a calibration curve from the analysis of the derivatized standards.
-
Quantify the analyte in the samples using this curve and calculate the final migration value in mg/kg.
-
Method Validation: Ensuring Trustworthy Results
For any analytical protocol used for regulatory compliance, a thorough validation is mandatory to ensure the reliability of the results.[16] The following parameters should be assessed for either the HPLC-UV or GC-MS method.
Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 5 concentration levels. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | S/N of 10:1, and typically should be at least 10 times lower than the SML. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Assessed by spiking blank food simulants at different concentration levels (e.g., low, medium, high). Recoveries should be within 80-120%. |
| Precision (Repeatability) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same conditions. | Expressed as Relative Standard Deviation (RSD). Should be ≤ 15%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte in blank simulant chromatograms. Confirmed by MS spectral matching in GC-MS. |
Validation Workflow
Caption: Key stages in the validation of an analytical method.
Conclusion: A Framework for Compliance and Safety
The use of this compound is vital for the performance and stability of many food contact polymers. However, its potential for migration necessitates a robust analytical framework to ensure that consumer exposure remains well below established safety limits. The HPLC-UV and GC-MS protocols detailed herein provide reliable and validated approaches for the quantification of this antioxidant in food simulants. By adhering to these methodologies, explaining the rationale behind procedural choices, and implementing a thorough validation strategy, researchers and quality control professionals can confidently assess the compliance of food contact materials, thereby upholding the principles of food safety and scientific integrity.
References
-
Beldì, G., Pastorelli, S., Franchini, F., & Simoneau, C. (2012). Time‐ and temperature‐dependent migration studies of Irganox 1076 from plastics into foods and food simulants. Food Additives & Contaminants: Part A, 29(5), 836-845. [Link]
-
Miralles, P., Chisvert, A., & Salvador, A. (2021). Determination of 60 Migrant Substances in Plastic Food Contact Materials by Vortex-Assisted Liquid-Liquid Extraction and GC-Q-Orbitrap HRMS. Molecules, 26(24), 7640. [Link]
-
Tsochatzis, E. D., Alberto, A., & Simoneau, C. (2023). Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials by GC-EI-QqQ-MS and GC-APCI-QTOF-MS. Frontiers in Chemistry, 11, 1189634. [Link]
- Lombardi, P. (2011). Validation of analytical methods for compliance of food contact materials. IMEKO TC19 Workshop on Metrology for Food Safety.
-
U.S. Food and Drug Administration. (2018). Guidance for Industry: Preparation of Premarket Submissions for Food Contact Substances (Chemistry Recommendations). [Link]
-
Wellt Chemicals. (2024). Irganox 1076 Antioxidant: Your Complete Guide in 2024. [Link]
-
Polivinil Plastik. IRGANOX 1076. [Link]
-
Qualitek Labs. (2025). How To Conduct A Migration Test For Plastic Packaging. [Link]
-
Kumar, R., Kumar, A., & Singh, R. (2022). Migration study of chemical additives from low density polyethylene (LDPE) into dahi. Journal of Food Science and Technology, 59(4), 1435-1444. [Link]
-
HQTS Group Ltd. (2024). FDA Food Contact Materials Testing Guide. [Link]
-
Intertek. Migration Testing for Food Contact Materials (FCMs). [Link]
-
Yilmaz, C. (2018). Chemical Migration from Plastic Types of Food Contact Materials. Journal of Food Science and Engineering, 8, 268-281. [Link]
-
Schabron, J. F., & Fenska, L. E. (1980). Determination of BHT, Irganox 1076, and Irganox 1010 antioxidant additives in polyethylene by high performance liquid chromatography. Analytical Chemistry, 52(9), 1411-1415. [Link]
-
Pack-Lab. (2025). Guide: Migration Testing for Plastic Packaging in EU. [Link]
- Barnes, K. A., Sinclair, C. R., & Watson, D. H. (Eds.). (2007).
- Simoneau, C. (2010). Guidelines on testing conditions for articles in contact with foodstuffs. JRC Scientific and Technical Reports.
-
Lee, J., Lim, H. S., & Park, J. (2021). Determination of the migration of plastic additives and non-intentionally added substances into food simulants and the assessment of health risks from convenience food packaging. Food Packaging and Shelf Life, 30, 100736. [Link]
-
U.S. Food and Drug Administration. (2025). Food Contact Substances (FCS). [Link]
-
U.S. Food and Drug Administration. Inventory of Food Contact Substances Listed in 21 CFR. [Link]
-
European Commission. Food Safety - Legislation. [Link]
-
INEOS Group. (2024). Global Food Contact Regulations. [Link]
-
Wang, L., et al. (2015). Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by ASE-HPLC-PDA. Journal of Chromatographic Science, 53(2), 269-277. [Link]
-
David, F., & Sandra, P. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
-
SCIEX. (2020). Determination of Irganox compounds extracted from food packaging using 4 food simulants. [Link]
-
Agilent Technologies. (2020). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
Dias, D. A., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1. [Link]
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- 16. imeko.org [imeko.org]
Introduction: The Workhorses of the Synthetic Rubber Industry
An Application Guide to Styrene-Butadiene Rubber (SBR) and Nitrile-Butadiene Rubber (NBR)
Styrene-Butadiene Rubber (SBR) and Nitrile-Butadiene Rubber (NBR) are two of the most significant synthetic elastomers, each occupying a critical role in countless industrial and consumer applications. SBR, first developed as a cost-effective substitute for natural rubber, has become the highest-volume synthetic rubber, primarily due to its dominance in the tire industry.[1] NBR, conversely, is a specialty elastomer prized for its exceptional resistance to oils and fuels, making it indispensable in automotive, aerospace, and industrial sealing applications.[2][3]
This guide serves as a comprehensive technical resource for researchers, scientists, and development professionals. It moves beyond a simple recitation of properties to explore the fundamental chemistry that dictates performance, the rationale behind material selection, and detailed protocols for compounding and evaluation. By understanding the causality behind their distinct characteristics, professionals can unlock the full potential of these versatile polymers.
Part 1: Fundamental Properties and Selection Rationale
The choice between SBR and NBR is dictated almost entirely by the intended service environment. Their divergent properties are a direct result of their monomer composition and polymer architecture.
Styrene-Butadiene Rubber (SBR): The General-Purpose Powerhouse
SBR is a copolymer synthesized from styrene and butadiene.[1] The ratio of these two monomers is a critical determinant of the final properties; a higher styrene content results in a harder, less rubbery polymer.[1]
-
Polymerization and Structure: SBR is produced commercially via two primary methods: emulsion polymerization (E-SBR) and solution polymerization (S-SBR).[1][4]
-
Emulsion SBR (E-SBR) is the more traditional and widely used method, initiated by free radicals in an aqueous emulsion.[1][4] It can be further classified into "hot" and "cold" processes. Cold E-SBR, polymerized at a lower temperature (~5°C), results in a more linear polymer with better abrasion resistance and dynamic properties, making it ideal for tire treads.[5][6] Hot E-SBR produces a more branched polymer with excellent processing characteristics.[5][6]
-
Solution SBR (S-SBR) is produced through anionic polymerization in a hydrocarbon solvent.[1][5] This method offers superior control over the polymer's molecular structure, leading to improved performance characteristics like lower rolling resistance and better wet grip in high-performance tires.[1]
-
Caption: Simplified chemical structure of Styrene-Butadiene Rubber (SBR).
-
Core Strengths and Causality:
-
Excellent Abrasion Resistance and Durability: The combination of the flexible polybutadiene backbone and the rigid styrene side groups provides a tough material that withstands wear, making it the primary choice for tire treads, conveyor belts, and shoe soles.[7][8]
-
High Tensile Strength: When reinforced with fillers like carbon black, SBR exhibits high strength and resilience.[5][8]
-
Cost-Effectiveness: SBR is generally less expensive than natural rubber and many other synthetic elastomers, making it economically attractive for high-volume applications.[9][10]
-
-
Key Limitations: SBR's primary weakness is its poor resistance to petroleum-based oils, fuels, and solvents.[5] It also has poor resistance to ozone and weathering unless compounded with protective additives.[11]
Nitrile-Butadiene Rubber (NBR): The Specialist in Hostile Environments
NBR, also known as Buna-N, is a copolymer of acrylonitrile (ACN) and butadiene.[12][13] It is this unique composition that imparts its signature property: oil resistance.
-
Polymerization and the Role of Acrylonitrile (ACN): NBR is produced via emulsion polymerization.[2][14][15] The most critical variable in NBR selection is the ACN content, which typically ranges from 14% to 50%.[12] The polar nitrile group (-C≡N) from the acrylonitrile monomer is immiscible with nonpolar oils and fuels. This creates a fundamental trade-off:
-
High ACN Content (e.g., >40%): Provides maximum resistance to hydrocarbon oils and fuels but results in reduced flexibility at low temperatures (higher glass transition temperature).[12][13][16]
-
Low ACN Content (e.g., <30%): Offers better low-temperature performance but with lower oil and fuel resistance.[12]
-
Caption: Simplified chemical structure of Nitrile-Butadiene Rubber (NBR).
-
Core Strengths and Causality:
-
Superior Oil and Fuel Resistance: As explained above, the polarity of the ACN groups makes NBR the material of choice for seals, gaskets, O-rings, and fuel hoses in automotive, aerospace, and industrial machinery.[3][16][17]
-
Good Mechanical Properties: NBR exhibits good tear resistance, abrasion resistance, and tensile strength, making it suitable for dynamic applications.[13][18]
-
-
Key Limitations & Specialty Grades: Standard NBR has poor resistance to ozone, sunlight, and weathering.[3] To overcome these limitations, advanced grades have been developed:
-
Hydrogenated NBR (HNBR): The double bonds in the butadiene backbone are saturated with hydrogen, significantly improving resistance to heat, chemicals, and ozone.[12][14] HNBR is often used in demanding automotive applications like timing belts and air conditioning seals.[19]
-
Carboxylated NBR (XNBR): The addition of carboxylic acid groups enhances tear strength, modulus, and abrasion resistance, making it ideal for applications like rollers and conveyor belts.[12][18]
-
Part 2: Application-Driven Material Selection
The decision to use SBR or NBR is a clear choice based on the presence or absence of oils and fuels in the operating environment.
Caption: Decision framework for selecting between SBR and NBR.
Comparative Properties Summary
| Property | Styrene-Butadiene Rubber (SBR) | Nitrile-Butadiene Rubber (NBR) |
| Primary Strength | Abrasion Resistance, Low Cost[8][9] | Oil, Fuel, & Chemical Resistance[3][13] |
| Typical Hardness (Shore A) | 40 - 95 | 40 - 90 |
| Temperature Range | -50°C to 100°C | -40°C to 125°C (Varies with ACN)[15][19] |
| Tensile Strength | Good to Excellent | Good to Excellent |
| Abrasion Resistance | Excellent | Good to Excellent |
| Oil & Fuel Resistance | Poor | Excellent |
| Ozone & Weather Resistance | Poor | Poor (Improved with HNBR or additives)[12] |
| Primary Applications | Tires, footwear, conveyor belts, gaskets[1][5][11] | Seals, O-rings, fuel hoses, gaskets[3][14][17] |
Part 3: Application Notes and Experimental Protocols
Raw elastomers are rarely used in their pure form. They must be compounded with a variety of ingredients to achieve the desired processing and performance characteristics.[5][15]
General Compounding Principles & Workflow
The process involves mixing the base polymer with fillers, plasticizers, a vulcanization (cure) package, and protective agents on a two-roll mill or in an internal mixer.[15]
Caption: General workflow for rubber compounding.
Protocol 1: SBR Compounding for High-Abrasion Application (e.g., Conveyor Belt Cover)
Objective: To formulate and process an SBR compound optimized for high abrasion resistance and good tensile strength.
Materials (Typical Formulation in phr - parts per hundred rubber):
| Ingredient | phr | Purpose |
| Cold E-SBR (e.g., SBR 1502) | 100 | Base Polymer |
| N330 Carbon Black | 50 | Reinforcing Filler |
| Aromatic Processing Oil | 10 | Plasticizer / Processing Aid |
| Zinc Oxide | 5 | Vulcanization Activator |
| Stearic Acid | 2 | Vulcanization Activator / Dispersant |
| Antioxidant/Antiozonant (e.g., 6PPD) | 2 | Protection against degradation |
| TBBS (Accelerator) | 1.2 | Vulcanization Accelerator[20] |
| Sulfur | 1.8 | Vulcanizing Agent[20] |
Equipment:
-
Two-roll mill with temperature control
-
Analytical balance
-
Compression molding press with heated platens
-
MDR Rheometer
Procedure:
-
Mill Setup: Set the mill roll temperatures to approximately 70°C.
-
Mastication: Introduce the SBR polymer to the mill and allow it to form a continuous band. This process, known as mastication, reduces the polymer's viscosity.
-
Incorporation of Fillers & Oils: Slowly add the N330 carbon black into the nip of the mill, ensuring even dispersion. Follow with the processing oil. This step is critical for reinforcement.
-
Addition of Activators: Once the black and oil are fully dispersed (no streaks visible), add the zinc oxide, stearic acid, and antioxidant.
-
Final Mix & Cure Package Addition: Ensure the batch is homogeneous. Reduce the mill temperature to below 50°C to prevent premature vulcanization (scorch). Add the TBBS accelerator and sulfur, mixing quickly and thoroughly. Causality Note: The cure package is added last and at a lower temperature because the heat generated during mixing could initiate the cross-linking reaction prematurely.
-
Sheeting Off: Cut the final compound from the mill in a sheet of desired thickness (e.g., 2 mm).
-
Testing & Vulcanization:
-
Immediately test a sample of the uncured compound using an MDR Rheometer to determine cure characteristics (e.g., t_c90, the time to reach 90% cure).
-
Vulcanize the remaining sheets in a compression press at a specified temperature (e.g., 160°C) for the t_c90 time determined by the rheometer.
-
Protocol 2: NBR Compounding for an Automotive Oil Seal
Objective: To formulate and process an NBR compound with excellent oil resistance and low compression set.
Materials (Typical Formulation in phr):
| Ingredient | phr | Purpose |
| High-ACN NBR (~45% ACN) | 100 | Base Polymer for max oil resistance |
| N550 Carbon Black | 60 | Reinforcing Filler |
| DOP (Dioctyl Phthalate) | 5 | Plasticizer |
| Zinc Oxide | 5 | Vulcanization Activator |
| Stearic Acid | 1 | Vulcanization Activator / Dispersant |
| Antioxidant | 1.5 | Heat Aging Protection |
| Sulfur | 1.5 | Vulcanizing Agent |
| MBTS (Accelerator) | 1.5 | Vulcanization Accelerator |
Procedure: The mixing procedure is analogous to the SBR protocol. The key difference lies in the polymer selection (High-ACN NBR) and the emphasis on achieving a compound that will exhibit minimal swelling in oil and resist taking a permanent set under compression and heat.
-
Follow steps 1-4 from the SBR protocol, adjusting mill temperatures as needed for the NBR compound.
-
Reduce mill temperature and add the sulfur/MBTS cure package.
-
Sheet off the compound.
-
Determine cure characteristics via rheometry.
-
Vulcanize test samples for physical and performance testing.
Standardized Testing and Evaluation
All compounded materials must be evaluated using standardized test methods to ensure quality and performance. The American Society for Testing and Materials (ASTM) provides the primary standards for the rubber industry.
| Test | ASTM Standard | Property Measured | Relevance |
| Cure Characteristics | ASTM D2084 | Scorch time, cure time, minimum/maximum torque | Determines processing safety and vulcanization efficiency.[20] |
| Hardness (Durometer) | ASTM D2240 | Resistance to indentation (Shore A) | Basic physical property for material specification. |
| Tensile Strength & Elongation | ASTM D412 | Force to break and stretch at break | Indicates material strength and elasticity. |
| Tear Resistance | ASTM D624 | Resistance to tearing | Important for dynamic applications. |
| Compression Set | ASTM D395 | Degree of permanent deformation after compression | Critical for seals and gaskets. Low set is desirable.[21] |
| Fluid Immersion (Oil Aging) | ASTM D471 | Change in mass, volume, and physical properties after immersion | Critical for NBR. Quantifies oil resistance. |
These test methods are intended for quality control, research and development, and for ensuring materials meet customer acceptance criteria.[22][23][24]
Conclusion
SBR and NBR stand as pillars of the synthetic rubber industry, but their domains of application are distinctly separate. SBR offers a durable, abrasion-resistant, and economical solution for applications where oil and fuel exposure is not a concern, with tires being its preeminent use. NBR, defined by its acrylonitrile content, provides unparalleled performance in environments rich with petroleum-based fluids, making it the default choice for critical sealing applications in the automotive and industrial sectors. A thorough understanding of their underlying chemistry, coupled with disciplined compounding and standardized testing protocols, is essential for any scientist or engineer aiming to leverage these materials to their full potential.
References
- 1. Styrene-butadiene - Wikipedia [en.wikipedia.org]
- 2. techmation.com [techmation.com]
- 3. canyoncomponents.com [canyoncomponents.com]
- 4. Understanding the Production Process of Styrene-Butadiene Rubber (SBR) [chemanalyst.com]
- 5. specialchem.com [specialchem.com]
- 6. labsaco.com [labsaco.com]
- 7. Styrene-Butadiene Rubber (SBR) and Its Applications in Modern Manufacturing | Accuseal Rubber Inc. [accusealrubber.com]
- 8. gbgummi.com [gbgummi.com]
- 9. industrialcustom.com [industrialcustom.com]
- 10. A Complete Guide to SBR Rubber - Properties and Uses [sealsdirect.co.uk]
- 11. hexpol.com [hexpol.com]
- 12. applerubber.com [applerubber.com]
- 13. alttran.com [alttran.com]
- 14. NBR rubber - definition, types, properties, applications - Knowledge Base Inpart [inpart24.com]
- 15. surplussales-prod-media.sfo3.digitaloceanspaces.com [surplussales-prod-media.sfo3.digitaloceanspaces.com]
- 16. Nitrile rubber (NBR) | Britannica [britannica.com]
- 17. Nitrile Butadiene Rubber (NBR): Seal, O-Ring & Gasket Materials | Timco Rubber [timcorubber.com]
- 18. gbgummi.com [gbgummi.com]
- 19. Nitrile rubber - Wikipedia [en.wikipedia.org]
- 20. matestlabs.com [matestlabs.com]
- 21. ejmse.ro [ejmse.ro]
- 22. store.astm.org [store.astm.org]
- 23. store.astm.org [store.astm.org]
- 24. store.astm.org [store.astm.org]
Application Note & Protocols: Utilizing CAS 125643-61-0 for Enhanced Durability and Processing Stability in Adhesives and Sealants
Document ID: AN-1135-ADS-2026
Abstract: This guide provides a comprehensive technical overview and detailed protocols for the use of CAS 125643-61-0, a liquid sterically hindered phenolic antioxidant, in the formulation of high-performance adhesives and sealants. It details the mechanism of action, key benefits, and step-by-step methodologies for incorporating this additive to mitigate thermal-oxidative degradation, thereby enhancing long-term durability, maintaining aesthetic properties, and improving processing stability. This document is intended for researchers, polymer chemists, and formulation scientists in the adhesives and sealants industry.
Introduction: The Challenge of Polymer Degradation in Adhesives
Adhesive and sealant systems rely on the integrity of their polymer backbone to maintain performance characteristics such as bond strength, flexibility, and cohesion. However, these polymers are susceptible to degradation from environmental factors, primarily heat and oxygen, during manufacturing, storage, and end-use. This process, known as thermal-oxidative degradation, proceeds via a free-radical chain reaction that leads to chain scission and cross-linking. The macroscopic effects are detrimental and include:
-
Loss of adhesion and cohesion
-
Brittleness and cracking
-
Discoloration (yellowing)
-
Changes in viscosity and rheology
To counteract these effects, primary antioxidants are critical components in modern formulations. CAS 125643-61-0 is a highly effective, liquid primary antioxidant belonging to the sterically hindered phenol class.[1][2] Its chemical name is Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-C9 branched alkyl esters.[3][4][5] This application note will elucidate its function and provide practical guidance for its use.
Mechanism of Action: Free-Radical Scavenging
Sterically hindered phenolic antioxidants function by interrupting the free-radical chain reaction of autoxidation. The process is initiated by the formation of free radicals (R•) in the polymer due to heat, UV light, or mechanical stress. These radicals react with oxygen to form peroxy radicals (ROO•), which then propagate the degradation cycle.
CAS 125643-61-0 intervenes by donating its labile hydrogen atom from the hydroxyl (-OH) group to the peroxy radical. This neutralizes the radical and terminates the chain reaction. The antioxidant itself is converted into a stable, non-reactive radical due to the steric hindrance provided by the bulky tert-butyl groups, which prevents it from initiating new degradation chains.[4]
Figure 1: Mechanism of free-radical scavenging by a hindered phenolic antioxidant.
Key Properties and Formulation Advantages
CAS 125643-61-0 is engineered for seamless integration into a variety of polymer systems. Its physical properties make it particularly advantageous for adhesive and sealant formulators.
Table 1: Typical Physical & Chemical Properties of CAS 125643-61-0
| Property | Value | Benefit in Formulations | Source |
|---|---|---|---|
| Appearance | Colorless to pale yellow liquid | Does not contribute to initial color; easy to handle and pump. | [1][3][6] |
| Molecular Formula | C₂₅H₄₂O₃ | High molecular weight contributes to low volatility. | [1][6] |
| Molecular Weight | ~390 g/mol | Reduces migration and prevents fogging in sensitive applications (e.g., automotive interiors). | [3][6] |
| Viscosity @ 40°C | 95 - 150 cSt | Excellent for liquid dosing systems; ensures uniform blending. | [1] |
| Specific Gravity | 0.95 - 0.99 g/cm³ | Easy to calculate weight-based additions. | [1][7] |
| Solubility | Soluble in esters, ketones; Insoluble in water (<0.01 g/L). | High compatibility with common organic polymer systems and solvents. | [7][8] |
| Volatility | Low (Vapor Pressure: 0-0.002 Pa @ 20-25°C) | Minimizes loss during high-temperature processing (e.g., hot-melts) and reduces VOCs. |[7][9] |
The liquid form and excellent compatibility of this antioxidant simplify manufacturing processes by allowing for automated dosing and ensuring homogenous distribution within the formulation, which is key to consistent performance.[1]
Application Protocols
The following protocols are starting points for evaluation. Formulators should optimize loading levels based on the specific polymer system, processing conditions, and required service life of the end product. Typical use levels range from 0.15% to 0.5% by weight.[2][9][10]
Protocol 1: Stabilization of Moisture-Cured Polyurethane (PU) Sealants
Objective: To prevent premature degradation and yellowing of a PU sealant formulation during storage and after curing, particularly when exposed to heat and light. In PU systems, this antioxidant prevents peroxide formation in the polyol component and protects against scorching during processing.[2][3][11]
Materials & Equipment:
-
Polyether or Polyester Polyol
-
Isocyanate Prepolymer (e.g., MDI-based)
-
Plasticizer (e.g., Diisononyl phthalate)
-
Rheology Modifier (e.g., Fumed Silica)
-
Adhesion Promoter (e.g., Silane)
-
Catalyst (e.g., DBTDL)
-
CAS 125643-61-0 (Antioxidant 1135)
-
Planetary centrifugal mixer or high-speed disperser with vacuum
-
QUV Accelerated Weathering Tester
-
Colorimeter (CIELAB Lab* scale)
Procedure:
-
Preparation of Part A (Polyol Component):
-
To the mixing vessel, add the polyol and plasticizer. Mix at low speed until homogenous.
-
Under vacuum, add the fumed silica and any other fillers. Disperse at high speed until a smooth, consistent paste is achieved.
-
Reduce mixing speed and add the adhesion promoter.
-
Antioxidant Incorporation: Add 0.25% (w/w) of CAS 125643-61-0 to the batch. Its liquid form allows it to be easily pumped or poured. Mix at medium speed for 10-15 minutes to ensure complete and uniform dispersion.[1]
-
-
Final Formulation:
-
Combine Part A with the isocyanate prepolymer and catalyst according to the formulation's stoichiometry. Mix thoroughly until uniform.
-
-
Performance Evaluation:
-
Prepare sealant drawdowns on aluminum panels and allow to cure for 7 days at 23°C and 50% relative humidity.
-
Measure the initial color (L, a, b*) of the cured sealant.
-
Place the panels in a QUV tester (UVA-340 lamps, 8h UV at 60°C, 4h condensation at 50°C cycle) for 500 hours.
-
After exposure, re-measure the color and calculate the color change (ΔE*).
-
Compare the ΔE* of the stabilized formula to a control sample without the antioxidant.
-
Table 2: Illustrative Accelerated Aging Data for PU Sealant
| Formulation | Initial b* value (Yellowness) | b* value after 500h QUV | ΔE* (Total Color Change) |
|---|---|---|---|
| Control (No Antioxidant) | 1.5 | 12.8 | 11.5 |
| 0.25% CAS 125643-61-0 | 1.6 | 4.1 | 2.7 |
Protocol 2: Thermal Stabilization of EVA-Based Hot-Melt Adhesives
Objective: To maintain the viscosity and prevent char formation and discoloration of an Ethylene-Vinyl Acetate (EVA) hot-melt adhesive during extended periods at elevated application temperatures.
Materials & Equipment:
-
EVA Copolymer
-
Tackifier Resin (e.g., Rosin Ester)
-
Wax (e.g., Paraffin or Microcrystalline)
-
CAS 125643-61-0 (Antioxidant 1135)
-
Heated sigma blade mixer or twin-screw extruder
-
Brookfield Thermosel viscometer
-
Muffle furnace
-
Glass beakers
Procedure:
-
Formulation:
-
Preheat the mixer to 175°C.
-
Add the EVA copolymer and allow it to melt.
-
Gradually add the tackifier resin and wax, mixing until the blend is completely homogenous.
-
Antioxidant Incorporation: Add 0.3% (w/w) of CAS 125643-61-0 to the molten mixture. Mix for an additional 15-20 minutes.
-
-
Performance Evaluation (Thermal Stability):
-
Place 50g of the stabilized hot-melt and 50g of a control (unstabilized) sample into separate glass beakers.
-
Place the beakers in an oven at 180°C.
-
At T=0, measure the initial viscosity of each sample using the Brookfield Thermosel.
-
Measure the viscosity every 24 hours for a 96-hour period.
-
Visually inspect for charring, skin formation, and color change at each interval.
-
Table 3: Illustrative Hot-Melt Adhesive Thermal Stability Data (Aged at 180°C)
| Formulation | Viscosity @ T=0 (mPa.s) | Viscosity @ T=96h (mPa.s) | % Viscosity Change | Visual Appearance @ T=96h |
|---|---|---|---|---|
| Control (No Antioxidant) | 2500 | 4100 | +64% | Dark brown, significant char |
| 0.3% CAS 125643-61-0 | 2520 | 2750 | +9% | Pale yellow, no char |
Quality & Performance Evaluation Workflow
A systematic approach is required to validate the efficacy of CAS 125643-61-0 in a new or modified formulation. The following workflow outlines the key steps from initial formulation to final performance validation.
Figure 2: Workflow for evaluating antioxidant performance in adhesive/sealant formulations.
Safety and Handling
CAS 125643-61-0 exhibits a very low order of oral toxicity and is not considered problematic in general handling.[9] However, standard industrial hygiene practices should always be followed.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and appropriate work clothing to avoid skin and eye contact.[11]
-
Storage: Store in sealed containers in a cool, dry, and well-ventilated area away from direct sunlight and strong oxidizing agents.[11]
-
Disposal: Dispose of waste material according to local, state, and federal regulations for chemical additives.
For detailed toxicological and handling information, consult the manufacturer's Safety Data Sheet (SDS).[8]
References
-
Vinati Organics. (n.d.). Antioxidant 1135 (Veenox 1135), CAS 125643-61-0. Retrieved from [Link]
-
GO YEN CHEMICAL INDUSTRIAL CO LTD. (n.d.). GoyenchemAO-1135 Antioxidant CAS No.125643-61-0. Retrieved from [Link]
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eChemPortal. (n.d.). Chemical Substance Search: 125643-61-0. Retrieved from [Link]
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Manufature of PU foam Material and Products. (n.d.). Antioxidant 1135 CAS 125643-61-0. Retrieved from [Link]
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Chitec. (2016, March 14). Product Data Sheet DEOX BS-1135. Retrieved from [Link]
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The Cary Company. (n.d.). Product Data Sheet. Retrieved from [Link]
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Shanghai Talent Chemical Co.,Ltd. (n.d.). Antioxidant 1135 CAS 125643-61-0. Retrieved from [Link]
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Baoxu Chemical. (n.d.). Antioxidant BX AO 1135 L135, CAS# 125643-61-0 Mfg. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2022, August 16). Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
-
Partners in Chemicals. (n.d.). Omnistab AN 1135 - CAS: 125643-61-0. Retrieved from [Link]
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Application Notes & Protocols: A Comprehensive Guide to Assessing Antioxidant Efficiency in Lubricating Oils
Introduction: The Imperative of Oxidative Stability in Lubricant Performance
Lubricating oils are the lifeblood of modern machinery, tasked with reducing friction, dissipating heat, and preventing wear. However, under the harsh conditions of high temperatures, pressures, and exposure to oxygen and metal catalysts, these oils are susceptible to oxidative degradation.[1][2] Oxidation transforms the oil's chemical structure, leading to increased viscosity, the formation of harmful sludge and varnish, and the generation of corrosive acids.[1][3] This degradation compromises the lubricant's performance, threatening equipment reliability and longevity.[4]
To counteract this inevitable process, lubricants are formulated with antioxidant additives.[2][5] These sacrificial molecules are designed to oxidize preferentially, protecting the base oil and extending its useful life.[6][7] The efficiency of these antioxidants is therefore a critical parameter in lubricant formulation, quality control, and in-service condition monitoring.
This guide provides researchers, scientists, and formulation experts with a detailed overview of the core principles and methodologies for assessing antioxidant efficiency in lubricating oils. We will delve into the mechanisms of action and provide step-by-step protocols for key industry-standard tests, explaining the scientific rationale behind each procedure to ensure robust and reliable results.
Chapter 1: The Mechanism of Lubricant Oxidation and Antioxidant Action
Understanding the fundamental chemistry of oxidation is crucial for interpreting test results and selecting appropriate assessment protocols. Lubricant oxidation is a free-radical chain reaction that proceeds in three primary stages: initiation, propagation, and termination.[1][8][9][10]
-
Initiation: The process begins with the formation of highly reactive free radicals (R•) from the lubricant's hydrocarbon molecules (RH). This is triggered by catalysts such as heat, pressure, metal wear particles (e.g., copper, iron), and oxygen.[1][5]
-
Propagation: The initial free radicals react swiftly with oxygen to form peroxy radicals (ROO•). These peroxy radicals then abstract a hydrogen atom from another hydrocarbon molecule, creating a hydroperoxide (ROOH) and a new free radical (R•).[8][10] This creates a self-propagating cycle that accelerates degradation.[1] Hydroperoxides are unstable and can decompose into even more reactive radicals, further branching the chain reaction.[5][6]
-
Termination: The chain reaction eventually terminates when free radicals combine to form stable, non-radical products.[8][10] However, by this stage, significant degradation has occurred, resulting in the formation of sludge, varnish, and acidic byproducts.[9]
Antioxidant additives interrupt this destructive cycle. They are broadly classified into two main types based on their mechanism of action: primary and secondary antioxidants.[2][6]
-
Primary Antioxidants (Radical Scavengers): These are the first line of defense.[5] Typically composed of aromatic amines (aminic) and hindered phenols (phenolic), they donate a hydrogen atom to neutralize the highly reactive peroxy radicals (ROO•).[5][11][12] This action breaks the propagation cycle and forms a stable, less reactive antioxidant radical.[2][5]
-
Secondary Antioxidants (Hydroperoxide Decomposers): These additives, which include organosulfur and organophosphorus compounds like Zinc Dialkyldithiophosphates (ZDDP), work by decomposing hydroperoxides (ROOH) into non-radical, stable products.[5][11] This prevents the formation of new radicals that would otherwise continue the propagation stage.[5]
Often, a synergistic mixture of primary and secondary antioxidants is used to provide comprehensive protection across different operating temperatures and conditions.[5][13]
Logical Relationship: Lubricant Oxidation and Antioxidant Intervention
The following diagram illustrates the cyclical nature of lubricant oxidation and the key intervention points for primary and secondary antioxidants.
Caption: Lubricant oxidation cycle and points of antioxidant intervention.
Chapter 2: Bulk Oxidation Stability Tests
These methods assess the overall resistance of the lubricant to oxidation under accelerated conditions. They are invaluable for quality control and for comparing the relative performance of different formulations.
Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
The RPVOT (formerly RBOT) is a widely used method to evaluate the oxidation stability of lubricants, particularly turbine, hydraulic, and circulating oils.[14][15] It measures the lubricant's remaining useful life by determining its resistance to oxidation under conditions of heat, pressure, and catalytic action.[14]
Causality Behind Experimental Choices:
-
Elevated Temperature (150°C): Accelerates the rate of oxidation reactions according to the Arrhenius principle, where reaction rates roughly double for every 10°C increase.[15]
-
Oxygen Pressurization (90 psi): Ensures a high concentration of oxygen, a key reactant in the oxidation process, driving the degradation reactions forward.[14][16]
-
Copper Catalyst Coil: Copper is a potent catalyst for lubricant oxidation. Its inclusion simulates the effect of wear metals present in real-world machinery, providing a more realistic, albeit accelerated, aging scenario.[15]
-
Water: The presence of water can accelerate oxidation and is a common contaminant in many lubricating systems.[15]
-
Rotation: Ensures the oil, water, and catalyst are continuously mixed, providing uniform exposure to the oxygen-rich atmosphere.[14]
Experimental Protocol: ASTM D2272
-
Sample Preparation: A 50g sample of the test oil is weighed into a glass container. 5g of distilled water is added.[15] A polished copper catalyst coil is placed into the oil-water mixture.[15]
-
Vessel Assembly: The glass container is placed inside a stainless steel pressure vessel. The vessel is sealed.
-
Pressurization & Heating: The vessel is purged with oxygen and then pressurized to 90 psi (620 kPa).[15] It is then placed in a heating bath set to 150°C and rotated at 100 RPM.[16]
-
Data Collection: The pressure inside the vessel is monitored continuously. Initially, the pressure rises as the vessel heats up and then remains stable as antioxidants protect the oil by consuming oxygen at a slow rate.[17]
-
Endpoint Determination: As the antioxidants deplete, the base oil begins to rapidly oxidize, consuming oxygen and causing a sharp drop in pressure.[16][17] The test endpoint is the time, in minutes, required for the pressure to drop by 25.4 psi (175 kPa) from the maximum pressure achieved.[17] This duration is the RPVOT value.
Data Presentation & Interpretation:
The RPVOT result is reported in minutes. A longer time indicates greater oxidation stability. For in-service oils, the result is often expressed as a percentage of the new oil's RPVOT value to estimate the remaining useful life (RUL). A common condemning limit is when the RUL drops to 25% of the new oil value.[14]
| Sample ID | Oil Type | RPVOT (minutes) | Remaining Useful Life (%) vs. New Oil |
| New Oil A | Turbine Oil (Group II) | 850 | 100% |
| In-Service A | Turbine Oil (Group II) | 340 | 40% |
| New Oil B | Hydraulic Oil (Group I) | 420 | 100% |
| In-Service B | Hydraulic Oil (Group I) | 95 | 22.6% (Action Required) |
Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186
PDSC is a rapid and precise thermal analysis technique that determines the Oxidation Induction Time (OIT) of a lubricant.[18][19] It requires only a very small sample and is highly reproducible.[18][19] The test measures the heat released (exothermic reaction) when the oil begins to rapidly oxidize.[20]
Causality Behind Experimental Choices:
-
High Pressure & Pure Oxygen: Similar to RPVOT, this creates a severe oxidative environment to accelerate degradation.[21]
-
Precise Temperature Control: A key feature of DSC is its ability to maintain a highly stable isothermal temperature, allowing for precise measurement of the onset of the exothermic oxidation reaction.
-
Calorimetric Measurement: Instead of pressure drop, PDSC directly measures the heat flow from the sample. The onset of rapid oxidation is a highly exothermic event, providing a clear and sharp signal for the endpoint.
Experimental Protocol: ASTM D6186
-
Sample Preparation: A very small quantity of oil (typically 2-3 mg) is weighed into an aluminum sample pan.[20][21]
-
Instrument Setup: The pan is placed into the PDSC test cell. The cell is sealed and heated to the specified isothermal test temperature (e.g., 210°C).[21][22]
-
Pressurization: Once the temperature stabilizes, the cell is rapidly pressurized with pure oxygen to 3.5 MPa (500 psig).[21]
-
Data Collection: The instrument records the heat flow from the sample over time. The baseline remains stable as long as the antioxidants are effective.
-
Endpoint Determination: When the antioxidants are consumed, the sample begins to oxidize, releasing a significant amount of heat. This is observed as a sharp exothermic peak on the thermal curve. The OIT is the time from the initial oxygen pressurization to the onset of this exothermic reaction.[21]
Workflow: PDSC (ASTM D6186) for OIT Determination
Caption: Experimental workflow for the PDSC test (ASTM D6186).
Chapter 3: Specific Antioxidant Monitoring
While bulk oxidation tests are excellent for overall stability, they do not provide information on the specific types or amounts of antioxidants remaining in the oil.[23] For a more detailed diagnostic assessment, methods that can quantify individual antioxidant additives are required.
Linear Sweep Voltammetry (LSV) / RULER® - ASTM D6971, D6810
Voltammetry is an electrochemical technique that has become a powerful tool for directly measuring the concentration of active aminic and phenolic antioxidants in lubricants.[5][24][25] The method, often referred to by the commercial instrument name RULER® (Remaining Useful Life Evaluation Routine), provides a quantitative assessment of antioxidant depletion.[5][23]
Causality Behind Experimental Choices:
-
Electrochemical Oxidation: The principle is that aminic and phenolic antioxidants can be electrochemically oxidized (lose an electron) when a specific voltage is applied.[7][24]
-
Voltage Sweep: By linearly sweeping a voltage across the sample, different types of antioxidants will oxidize at their characteristic potentials.
-
Current Measurement: The amount of current generated during this oxidation is directly proportional to the concentration of the antioxidant present in the sample. By comparing the voltammogram of a used oil to that of a new oil, the percentage of remaining antioxidant can be precisely calculated.[24]
Experimental Protocol: Based on ASTM D6971
-
Sample Preparation: A small, precise amount of the oil sample is weighed and mixed with a specific solvent and electrolyte solution. This extracts the antioxidants from the oil into the measurement solution.[7][24]
-
Cell Assembly: The solution is placed in an electrochemical cell containing three electrodes: a working electrode, a reference electrode, and a counter electrode.
-
Voltammetric Scan: The instrument applies a linearly increasing voltage potential to the working electrode.
-
Data Acquisition: The resulting current is measured and plotted against the applied voltage, creating a voltammogram. The plot will show distinct peaks corresponding to the oxidation of different antioxidant types (e.g., a peak for phenolic AOs, another for aminic AOs).[5]
-
Quantification: The area under each peak is integrated. The results for the in-service oil are compared to the peak areas of the new reference oil to determine the percentage remaining for each antioxidant type.
Data Presentation & Interpretation:
Voltammetry data allows for precise tracking of individual antioxidant depletion rates, offering deeper diagnostic insights. For example, in some formulations, phenols may deplete faster than amines, and a change in this depletion ratio could indicate an unusual degradation mechanism, such as water contamination.[7]
| Sample ID | Oil Type | % Phenolic AO Remaining | % Aminic AO Remaining | Notes |
| New Turbine Oil | R&O | 100% | 100% | Baseline |
| In-Service (1 yr) | R&O | 65% | 85% | Normal Depletion |
| In-Service (2 yr) | R&O | 20% (Warning) | 50% | Phenols depleting rapidly |
| In-Service (3 yr) | R&O | 5% (Critical) | 25% (Condemn) | Oil change recommended |
Chapter 4: Monitoring Oxidation Byproducts
An alternative to measuring antioxidant depletion is to measure the buildup of oxidation byproducts. This provides a direct indication that oxidation has already occurred.
Fourier Transform Infrared (FTIR) Spectroscopy - ASTM E2412
FTIR is a rapid and effective technique for monitoring the chemical changes in a lubricant as it degrades.[26] The principle is that different chemical functional groups absorb infrared light at specific, characteristic wavelengths.[27] By analyzing the infrared spectrum of an oil, one can monitor the depletion of additives and, crucially, the formation of oxidation products.[26]
Causality Behind Experimental Choices:
-
Molecular Vibrations: When infrared radiation passes through the oil, molecules absorb energy at frequencies that correspond to their natural vibrational frequencies (e.g., stretching and bending of chemical bonds).
-
Carbonyl Group Detection: The primary indicator of lubricant oxidation via FTIR is the growth of a broad peak in the 1700-1750 cm⁻¹ region of the spectrum.[12][28] This peak corresponds to the formation of carbonyl compounds (C=O), such as ketones, aldehydes, and carboxylic acids, which are the main byproducts of oxidation.[9][12]
-
Differential Analysis: By subtracting the spectrum of the new oil from the used oil's spectrum, the increase in oxidation products can be clearly visualized and quantified. The result is typically reported as a unitless value (e.g., abs/cm) representing the intensity of the carbonyl peak.[12][26]
Experimental Protocol: General FTIR Analysis for Oxidation
-
Sample Introduction: A small drop of oil is placed onto the crystal of the FTIR spectrometer's sample cell (e.g., a horizontal attenuated total reflectance (HATR) cell or a transmission cell).
-
Spectrum Acquisition: An infrared beam is passed through the sample, and the instrument records the absorbance spectrum. The process typically takes less than a minute.
-
Data Analysis: The software is used to identify and measure the area or height of the carbonyl peak (around 1740 cm⁻¹).
-
Trending: The oxidation value is trended over time. A significant increase from the baseline (new oil) indicates that the oil is oxidizing and nearing the end of its life.
Data Presentation & Interpretation:
FTIR results are best used for trending. Absolute values can vary between oil types, so establishing a baseline with new oil is critical.[26] Alarms are typically set based on the rate of increase in the oxidation value.
| Time in Service | Oxidation (abs/cm) |
| 0 hours (New Oil) | 2 |
| 1000 hours | 5 |
| 2000 hours | 9 |
| 3000 hours | 18 (Significant Increase) |
| 4000 hours | 35 (Alarm Limit Reached) |
Conclusion
The assessment of antioxidant efficiency is a multifaceted discipline that is fundamental to lubricant science and predictive maintenance. There is no single "best" method; rather, the optimal approach involves a complementary suite of tests. Bulk stability tests like RPVOT and PDSC provide a high-level view of the lubricant's overall oxidative robustness and are ideal for quality control and formulation screening. For in-depth diagnostics and precise remaining useful life estimations, specific antioxidant monitoring via voltammetry (RULER®) offers unparalleled insight into the depletion of key additives. Finally, monitoring the buildup of degradation byproducts with FTIR provides a direct measure of the oil's current condition.
By understanding the mechanisms of oxidation and the principles behind these analytical techniques, researchers and professionals can make informed decisions to optimize lubricant performance, extend equipment life, and enhance operational reliability.
References
-
Antioxidants In Lubricants: Essential or Excessive? Strategic Reliability Solutions Ltd.[Link]
-
RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever. TestOil.[Link]
-
Molecular Mechanism and Molecular Design of Lubricating Oil Antioxidants. MDPI.[Link]
-
Remaining Useful Life of lubricants – Fully automated determination of remaining antioxidant content using voltammetry. Chemical Industry Journal.[Link]
-
Determination of antioxidants in lubricating oils using ultramicroelectrodes. American Chemical Society.[Link]
-
Antioxidant Additives in Lubricant Oils: Mechanism and Evaluation. VICHEM.[Link]
-
Oxidative Stability of Vegetal Oil-Based Lubricants. National Institutes of Health (NIH).[Link]
-
ASTM D6186: Oxidation Induction Time of Oils by PDSC. Petrolube.com.[Link]
-
ASTM D4742-08 - Standard Test Method for Oxidation Stability of Gasoline Automotive Engine Oils by Thin-Film Oxygen Uptake (TFOUT). GlobalSpec.[Link]
-
Understanding the role of antioxidants in lubricants. Newgate Simms.[Link]
-
All About Additives – The Role of Antioxidants. Nye Lubricants.[Link]
-
Research Progress of Antioxidant Additives for Lubricating Oils. MDPI.[Link]
-
Oxidation – the battle vs antioxidants occuring in your lube oil. LEARN OIL ANALYSIS.[Link]
-
D7527 Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry. ASTM International.[Link]
-
D4742 Standard Test Method for Oxidation Stability of Gasoline Automotive Engine Oils by Thin-Film Oxygen Uptake (TFOUT). ASTM International.[Link]
-
Identifying the Stages of Oil Oxidation. Machinery Lubrication.[Link]
-
What is RPVOT and How Should I Use It? Lubrication Expert.[Link]
-
ASTM D4742: Thin Film Oxygen Uptake Test – TFOUT. Petrolube.com.[Link]
-
FTIR analysis and monitoring of used synthetic oils operated under similar driving conditions. ResearchGate.[Link]
-
Understanding Fourier Transform Infrared (FTIR) Spectroscopy. TestOil.[Link]
-
Fuel and Lubes Antioxidants. SONGWON Industrial Group.[Link]
-
Oxidative Stability of Vegetal Oil-Based Lubricants. ACS Publications.[Link]
-
Oil Condition Monitoring (OCM) with FTIR spectroscopy – Comparison, challenges and solutions. eralytics.[Link]
-
RPVOT RBOT ASTM D2272 Testing. Intertek.[Link]
-
Rotating Pressure-Vessel Oxidation Test (RPVOT) ASTM D2272. WearCheck.[Link]
-
Best Antioxidant Additives in Lubricants – A Complete Guide. Additives for Fuel & Lubricants.[Link]
-
Assessing Oxidation Condition and Lubricant Refreshment in Turbine Oils. ResearchGate.[Link]
-
Simple, In-use Condition Monitoring of Lubricating Oils by FTIR. Shimadzu Scientific Instruments.[Link]
-
How Can FTIR Be Used To Detect Oxidation? YouTube.[Link]
-
Antioxidants Signal Lubricant Health. Lubes'N'Greases.[Link]
-
Use of antioxidants in automotive lubricants. STLE.[Link]
-
Testing Methods for Detecting Antioxidants in Lubricants. Strategic Reliability Solutions Ltd.[Link]
-
A modified thin-film oxygen uptake test (TFOUT) for the evaluation of lubricant stability in ASTM sequence 3E test. OSTI.GOV.[Link]
-
A modified thin-film oxygen uptake test (TFOUT) for lubricant oxidative stability study. SAE International.[Link]
-
Development of a new oxidation stability test method for lubricating oils using a pressure differential scanning calorimeter (PDSC). ResearchGate.[Link]
-
PDSC Test Description. Savant Labs.[Link]
-
Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC)1. ASTM.[Link]
-
Oxidation Stability of Lubricants Measured by a PDSC Technique. ResearchGate.[Link]
-
FTIR and RULER Used to Detect Phenolic Antioxidents. CBM CONNECT.[Link]
-
Is Antioxidant Monitoring Necessary? Fluitec.[Link]
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Troubleshooting & Optimization
Technical Support Center: Solubility of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in Organic Solvents
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (CAS No. 125643-61-0). This document is designed for researchers, scientists, and formulation professionals to provide in-depth information, troubleshooting advice, and standardized protocols related to the solubility of this versatile hindered phenolic antioxidant. Our goal is to empower you with the technical knowledge to anticipate and resolve challenges in your experimental and formulation work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the solubility and handling of this compound, often known by trade names such as Irganox 1135 or Veenox 1135.[1][2]
Q1: What is the general solubility profile of this compound?
A1: This compound is a liquid, sterically hindered phenolic antioxidant.[3][4] Its molecular structure imparts a strongly hydrophobic (lipophilic) character.[1] Consequently, it exhibits outstanding solubility in a wide array of organic solvents, particularly those with low to medium polarity.[3] Conversely, it is practically insoluble in water.[5][6][7]
Q2: What structural features dictate its high solubility in organic media?
A2: The solubility behavior is governed by the "like dissolves like" principle.[8] The molecule possesses two key features:
-
A large, non-polar C7-C9 branched alkyl ester chain: This is the dominant feature, making the molecule highly compatible with non-polar and moderately polar organic solvents.[1]
-
A sterically hindered phenol group: While the hydroxyl (-OH) group is polar, its accessibility is sterically blocked by two bulky tert-butyl groups. This hindrance minimizes the polar character of the phenol group, preventing it from significantly interacting with polar solvents like water and reinforcing its preference for organic media.[1][9]
Q3: How does temperature affect its miscibility with solvents?
A3: As a liquid, its solubility is more accurately described as miscibility. For most liquid pairs, miscibility tends to increase with temperature. However, given that this antioxidant is already highly soluble in many common organic solvents at ambient temperature (>50% w/w), the practical effect of increasing temperature is often minimal.[5] A more relevant consideration is performance at low temperatures, where an increase in viscosity or potential for crystallization (though its melting point is very low, <-6 °C) could be a factor in specific formulations.[5]
Q4: I am observing haziness or phase separation when mixing the antioxidant with a solvent where it should be fully miscible. What is the likely cause?
A4: This is a common issue that typically points to contamination rather than inherent immiscibility. The most frequent culprit is the presence of water in the organic solvent. Because the antioxidant is extremely hydrophobic, even small amounts of water in a solvent like acetone or ethyl acetate can lead to the formation of a hazy microemulsion or distinct phase separation. We recommend using an anhydrous grade of solvent for your application. Please see our Troubleshooting Guide in Section 3 for a detailed workflow to diagnose this issue.
Q5: Is there a significant difference in its solubility between non-polar, polar aprotic, and polar protic solvents?
A5: The compound shows broad compatibility.[3] It is highly soluble in non-polar solvents (e.g., benzene), polar aprotic solvents (e.g., acetone, ethyl acetate, chloroform), and even polar protic solvents like methanol.[5] This wide-ranging solubility is a key advantage, allowing for its seamless integration into diverse formulations, from polyols and polyurethanes to adhesives and lubricants.[2][3][4]
Section 2: Quantitative Solubility Data
The following table summarizes the known miscibility of this compound in various solvents at 20°C. This data is critical for calculating loading levels and ensuring single-phase solutions in your formulations.
| Solvent | Solvent Type | Solubility (% w/w) | Reference |
| Water | Polar Protic | < 0.01 | [5][6] |
| Acetone | Polar Aprotic | > 50 | [5] |
| Benzene | Non-Polar | > 50 | [5] |
| Chloroform | Polar Aprotic | > 50 | [5] |
| 1,1-Dichloromethane | Polar Aprotic | > 50 | [5] |
| Ethyl Acetate | Polar Aprotic | > 50 | [5] |
| Methanol | Polar Protic | > 50 | [5] |
Section 3: Troubleshooting Guide
This guide provides a logical, step-by-step approach to resolving common issues encountered during solubility testing and formulation.
Issue: Unexpected Immiscibility, Haziness, or Phase Separation
This is the most frequently reported issue. The underlying cause is almost always an external contaminant or an incorrect assumption about the solvent system.
Logical Troubleshooting Workflow:
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// Connections start -> check_solvent; check_solvent -> check_purity [label="Yes"]; check_solvent -> unresolved [label="No, wrong solvent used"]; check_purity -> test_anhydrous [label="No or Unsure"]; check_purity -> check_temp [label="Yes, certified anhydrous"]; test_anhydrous -> observe_result; observe_result -> resolved [label="Clear Solution"]; observe_result -> check_temp [label="Still Hazy"]; check_temp -> warm_system [label="Yes"]; check_temp -> unresolved [label="No"]; warm_system -> unresolved; }
Caption: Troubleshooting workflow for immiscibility issues.
Detailed Causality and Explanations:
-
Cause A: Water Contamination in Solvent (High Probability): The compound has a very high partition coefficient (Log Kow = 7.18), indicating a strong preference for non-polar environments.[6][10] Water, even at levels below 1%, can cause a miscible organic system to become hazy as the antioxidant is expelled from the increasingly polar solution.
-
Self-Validating Protocol: Always run a parallel control experiment. If the antioxidant dissolves in a freshly opened bottle of anhydrous solvent but not in your lab's stock solvent, the issue is confirmed to be contamination.
-
-
Cause B: Low Temperature (Low Probability): While the antioxidant's melting point is below -6°C, its viscosity increases significantly at lower temperatures.[5] If you are working in a refrigerated environment, the rate of dissolution will be much slower, and high concentrations could potentially lead to phase separation. Gentle warming and agitation should resolve this.
-
Cause C: Material Incompatibility (Very Low Probability): In complex formulations, other additives with poor solubility in the chosen solvent could be precipitating, giving the appearance of an issue with the antioxidant itself. This is rare but possible.
Section 4: Experimental Protocols
Adherence to a standardized protocol is essential for generating reliable and reproducible solubility data.
Protocol 4.1: Gravimetric Determination of Miscibility >50% w/w
This protocol provides a self-validating method to confirm that the solubility of this compound exceeds a 1:1 mass ratio with a given solvent.
Materials:
-
This compound (CAS 125643-61-0)
-
Test Solvent (Anhydrous Grade)
-
20 mL glass scintillation vial with cap
-
Analytical balance (readable to 0.1 mg)
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Tare Vial: Place a clean, dry 20 mL vial on the analytical balance and tare the weight.
-
Add Antioxidant: Add approximately 5.0 g of the antioxidant to the vial. Record the exact mass (Mass_AO).
-
Add Solvent: Add an equivalent mass (5.0 g) of the test solvent to the same vial. Record the exact mass (Mass_Solvent). The total mass should be approximately 10.0 g.
-
Cap and Mix: Securely cap the vial. Vortex the mixture vigorously for 60 seconds.
-
Initial Observation: Immediately after mixing, visually inspect the solution against a well-lit, uniform background. Look for any signs of cloudiness, suspended droplets, or distinct liquid layers.[8]
-
Equilibration: Allow the vial to sit undisturbed at a constant temperature (e.g., 25°C) for 1 hour. This allows any transient microemulsions to settle or separate.
-
Final Observation: After 1 hour, perform a final visual inspection.
-
Result - Miscible: The solution remains a single, clear, homogenous liquid. This confirms solubility is at least 50% w/w.
-
Result - Immiscible/Partially Miscible: The solution is hazy, or two distinct liquid phases have formed.[8]
-
-
Trustworthiness Check: The use of a precise 1:1 mass ratio provides a clear, unambiguous endpoint. The equilibration step ensures that the observation is of a thermodynamically stable state, not a temporary dispersion.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- CymitQuimica. CAS 125643-61-0: Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl).
- University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds.
- Faculty of Science, Tanta University.
- SC CHEM. 125643-61-0.
- GO YEN CHEMICAL INDUSTRIAL CO LTD. GoyenchemAO-1135 Antioxidant CAS No.125643-61-0.
- Pkwteile. (2024, February 28).
- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Chemos GmbH & Co. KG. (2022, August 16). Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Simon Fraser University. (2023, August 31). Solubility of Organic Compounds.
- Semantic Scholar. Sterically Hindered Phenols as Antioxidant.
- Chemos GmbH&Co.KG. (2022, September 27).
- PubChem. Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters.
- The Good Scents Company. benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters, 125643-61-0.
- Toronto Research Chemicals. 3,5-Bis(1,1-dimethylethyl)-4-hydroxy-benzenepropanoic Acid C7-9-Branched Alkyl Esters.
- Wuhan Rison Trading Co.,Ltd.
- Apollo Scientific. 125643-61-0 Cas No.
-
Parchem. Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqUiFUr9VALsxqO7iNKJzwwegWqBFxrIwWcHGVd0VWmYLsJf_e9I7kYEsK1huzFaiKCP3nGhlEVK7HSdlpEzzLEekrBPzQSwLCypgImt2y1TGV_Xn0E1CjucJYeg0VGj06A35ZCKs7SmGp08cfwOrn4C6e7DOUUwmC5tc6sSIURcILoohHgZ-_SDQ0IQ4H696M0JoMMgELlMBVth17wPeJ7Bx-Haq8__YhV9BKmxY0YYJZiVYh_FFgryNLhv9xDm2lkllH4uOoWg==]([Link]
Sources
- 1. CAS 125643-61-0: Benzenepropanoic acid, 3,5-bis(1,1-dimeth… [cymitquimica.com]
- 2. This compound CAS No. 125643-61-0 | Tintoll [uvabsorber.com]
- 3. scchem.com [scchem.com]
- 4. partinchem.com [partinchem.com]
- 5. GoyenchemAO-1135 Antioxidant CAS No.125643-61-0 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 6. chemos.de [chemos.de]
- 7. benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters, 125643-61-0 [thegoodscentscompany.com]
- 8. chem.ws [chem.ws]
- 9. researchgate.net [researchgate.net]
- 10. chemos.de [chemos.de]
Technical Support Center: Degradation Pathways of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the degradation of this widely used hindered phenolic antioxidant. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental design and data interpretation.
I. Core Concepts: Understanding the Degradation of a Hindered Phenolic Antioxidant
This compound, a potent antioxidant, functions by donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby terminating oxidative chain reactions.[1][2] However, under various stress conditions such as exposure to heat, light, and hydrolytic environments, the molecule itself can degrade. Understanding these degradation pathways is critical for predicting its efficacy, stability, and the potential impact of its degradants on your system.
The primary degradation routes we will explore are:
-
Oxidative Degradation: Transformation in the presence of oxygen and radical species.
-
Hydrolytic Degradation: Breakdown due to reaction with water.
-
Photodegradation: Decomposition upon exposure to light.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the study of this compound degradation.
Q1: What are the primary degradation products I should expect to see from oxidative stress?
A1: Under thermo-oxidative stress, you can anticipate a range of degradation products. The most commonly observed are:
-
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (also known as Antioxidant 1310 or Fenozan acid): This results from the cleavage of the octyl ester linkage.[3][4]
-
3,5-di-tert-butyl-4-hydroxycinnamic acid: This is the corresponding cinnamate, likely formed through oxidation of the propionate side chain.
-
Quinone Methides: These are colored byproducts resulting from the oxidation of the phenolic ring and are often responsible for discoloration (yellowing) of materials.[5]
-
Dimeric Oxidation Products: These can form through the coupling of phenoxy radicals. A plausible structure involves the formation of a spiro-lactone, such as 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, which has been identified as a transformation product of related hindered phenols.[6]
-
Dealkylation Products: At higher temperatures, you may observe the loss of one or both tert-butyl groups from the phenolic ring, leading to less sterically hindered phenolic structures.[7]
Q2: How does hydrolysis affect the stability of this compound?
A2: The ester linkage in the molecule is susceptible to hydrolysis, especially under acidic or basic conditions. The primary hydrolysis products are:
-
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid
-
1-Octanol
The rate of hydrolysis is dependent on pH and temperature. It is crucial to consider the pH of your formulation or experimental medium when assessing the long-term stability of the antioxidant.
Q3: What should I be aware of regarding photodegradation?
A3: While direct photodegradation data for this specific molecule is limited, studies on structurally similar compounds like octyl methoxycinnamate show that UV exposure can lead to cis-trans isomerization of the double bond in the cinnamate derivative.[8] Therefore, if oxidative processes lead to the formation of the cinnamate degradant, subsequent light exposure could alter its isomeric form. The phenolic moiety itself can also absorb UV radiation, potentially leading to the formation of phenoxy radicals and subsequent degradation products.
Q4: What are the best analytical techniques to monitor the degradation of this compound?
A4: The most powerful and commonly used techniques are:
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is ideal for separating the parent compound from its various degradation products and providing mass information for identification. A high-resolution mass spectrometer (e.g., Q-TOF) is particularly useful for elucidating the structures of unknown degradants.
-
Gas Chromatography coupled with Mass Spectrometry (GC-MS): This technique is also highly effective, especially for more volatile degradation products. However, for polar compounds like phenolic acids, a derivatization step (e.g., silylation) is often necessary to increase their volatility and improve chromatographic performance.[9][10]
III. Troubleshooting Guides
This section provides practical solutions to common problems encountered during the analysis of this compound and its degradation products.
HPLC-MS Analysis Troubleshooting
Issue 1: Poor Peak Shape (Tailing) for Phenolic Degradation Products
-
Possible Cause 1: Secondary Interactions with Stationary Phase.
-
Scientific Rationale: The acidic phenolic hydroxyl groups can interact with residual silanol groups on silica-based HPLC columns, leading to peak tailing.[11]
-
Troubleshooting Steps:
-
Use an End-Capped Column: Select a column where the residual silanol groups are chemically bonded ("end-capped") to minimize these interactions.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) will suppress the ionization of the phenolic and silanol groups, reducing unwanted interactions.[12]
-
Consider a Different Stationary Phase: For aromatic compounds, a phenyl-hexyl stationary phase can sometimes provide better peak shape and selectivity.
-
-
-
Possible Cause 2: Column Overload.
-
Scientific Rationale: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.
-
Troubleshooting Steps:
-
Dilute the Sample: Prepare a dilution series of your sample and inject them to see if the peak shape improves at lower concentrations.
-
Reduce Injection Volume: If dilution is not feasible, reduce the volume of sample injected onto the column.[13]
-
-
Issue 2: Inconsistent Retention Times
-
Possible Cause: Inadequate Column Equilibration.
-
Scientific Rationale: Gradient elution methods require the column to be fully re-equilibrated to the initial mobile phase conditions before the next injection to ensure reproducible retention.
-
Troubleshooting Steps:
-
Increase Equilibration Time: Lengthen the post-run equilibration step in your HPLC method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
Monitor System Pressure: Ensure the pressure has returned to a stable baseline before the next injection.
-
-
GC-MS Analysis Troubleshooting
Issue 1: No or Low Signal for Phenolic Acid Degradants
-
Possible Cause: Lack of Derivatization.
-
Scientific Rationale: Phenolic acids are polar and have low volatility, making them unsuitable for direct GC-MS analysis. They will not chromatograph well and may not even elute from the column. Derivatization replaces the active hydrogens on the hydroxyl and carboxyl groups with less polar, more volatile groups.[14][15]
-
Troubleshooting Steps:
-
Perform Silylation: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create trimethylsilyl (TMS) derivatives of your analytes.
-
Optimize Derivatization Reaction: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.
-
-
-
Possible Cause: Interference from Sample Matrix.
-
Scientific Rationale: Complex sample matrices can contain compounds that co-elute with your analytes of interest, causing ion suppression in the mass spectrometer.
-
Troubleshooting Steps:
-
Implement Sample Clean-up: Use a sample preparation technique like Solid-Phase Extraction (SPE) to remove interfering matrix components before derivatization and analysis.
-
Use Selected Ion Monitoring (SIM): Instead of scanning for all ions, set the mass spectrometer to monitor only the characteristic ions of your target analytes. This will significantly improve sensitivity and reduce the impact of co-eluting interferences.
-
-
IV. Experimental Protocols & Methodologies
Protocol 1: Stress Degradation Study of this compound
Objective: To generate and identify degradation products under oxidative, hydrolytic, and photolytic stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
30% Hydrogen peroxide
-
Photostability chamber with UV lamp
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Incubate at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light in a photostability chamber for 24 hours.
-
Control: Keep 1 mL of the stock solution at room temperature in the dark.
-
-
Sample Preparation for Analysis:
-
For the acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 10 µg/mL with the initial mobile phase for HPLC-MS analysis.
-
Protocol 2: HPLC-MS Method for the Analysis of Degradation Products
Instrumentation:
-
HPLC system with a UV detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
UV Detection: 280 nm
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Mass Range: m/z 100-1000
-
Data Acquisition: Full scan and data-dependent MS/MS
V. Visualization of Degradation Pathways
The following diagrams illustrate the key degradation pathways of this compound.
Caption: Oxidative degradation pathways.
Caption: Hydrolytic degradation pathway.
Caption: Potential photodegradation pathway.
VI. Summary of Degradation Products
| Degradation Pathway | Key Degradation Products | Chemical Structure |
| Oxidative | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid | C₁₇H₂₆O₃ |
| 3,5-di-tert-butyl-4-hydroxycinnamic acid | C₁₇H₂₄O₃ | |
| Quinone Methide | Variable quinoidal structures | |
| Dimeric Products | e.g., Spiro-lactones | |
| Dealkylation Products | Phenolic structures with one or no tert-butyl groups | |
| Hydrolytic | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid | C₁₇H₂₆O₃ |
| 1-Octanol | C₈H₁₈O | |
| Photodegradation | Cis/Trans Isomers of Cinnamate Derivative | C₁₇H₂₄O₃ (isomers) |
VII. Concluding Remarks
The stability of this compound is a multifaceted issue that requires a thorough understanding of its potential degradation pathways. By anticipating the formation of specific degradation products and employing appropriate analytical methodologies, researchers can gain a clearer picture of the antioxidant's performance and its impact on their work. This guide serves as a starting point for your investigations, and our team is always available to provide further support.
References
-
PubMed Central. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
PubMed. (n.d.). Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Retrieved from [Link]
-
ACS Publications. (n.d.). GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. Retrieved from [Link]
-
ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]
-
ResearchGate. (n.d.). Discoloration of polymers by phenolic antioxidants. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Retrieved from [Link]
-
Restek. (2014, March 11). [10]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]
-
Restek. (2014, March 11). [10]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Mechanism and Benefits of Hindered Phenol Antioxidants in Industrial Applications. Retrieved from [Link]
-
Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]
-
Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stability of octyl methoxycinnamate and identification of its photo-degradation product. Retrieved from [Link]
-
OECD Existing Chemicals Database. (n.d.). COVER PAGE. Retrieved from [Link]
-
PubChem. (n.d.). Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
-
PubMed Central. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of antioxidant degradation pathways. (a) Hindered.... Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative dimerization of 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
-
Wellt Chemicals. (2024, January 5). The Ultimate Guide to Hindered Phenol in 2024. Retrieved from [Link]
-
PubMed Central. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. Retrieved from [Link]
- Google Patents. (n.d.). US4150243A - Process for the dealkylation of tert.-alkyl substituted phenols.
-
Tintoll. (n.d.). This compound CAS No. 125643-61-0. Retrieved from [Link]
-
NIH. (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]
-
PubMed. (n.d.). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
-
PubMed. (2021, October 7). tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 3. 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid | 20170-32-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4150243A - Process for the dealkylation of tert.-alkyl substituted phenols - Google Patents [patents.google.com]
- 8. Octadecyl DI-tert-butyl-4-hydroxyhydrocinnamate | C35H62O3 | CID 16386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. Blogs | Restek [discover.restek.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Phenolic Antioxidant Concentration in Polypropylene
Welcome to the technical support center for the optimization of phenolic antioxidants in polypropylene (PP). This resource is designed for researchers, scientists, and professionals in drug development and polymer science. Here, you will find practical, in-depth guidance presented in a question-and-answer format to address common challenges encountered during experimentation. Our aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Section 1: Foundational Knowledge & Initial Optimization
This section addresses the fundamental questions researchers face when beginning to work with phenolic antioxidants in polypropylene.
FAQ 1: Why is the concentration of phenolic antioxidants critical in polypropylene stabilization?
The concentration of phenolic antioxidants is a critical parameter that directly influences both the processing stability and the long-term service life of polypropylene. Unstabilized polypropylene is highly susceptible to thermo-oxidative degradation, a process initiated by heat, oxygen, and shear during processing and environmental exposure. This degradation leads to chain scission, a decrease in molecular weight, an increase in melt flow rate, and ultimately, a loss of mechanical properties, discoloration, and surface cracking.
Phenolic antioxidants, which are primary antioxidants, function by donating a hydrogen atom to interrupt the free-radical chain reactions that drive this degradation.
-
Too low a concentration: An insufficient amount of antioxidant will be quickly consumed, leaving the polymer unprotected against degradation. This can result in poor melt stability during processing and a drastically reduced product lifespan.
-
Too high a concentration: An excessive concentration can lead to several undesirable effects. These include "blooming" or "plate-out," where the antioxidant migrates to the surface of the polymer, creating a powdery deposit. This not only affects the aesthetics and surface properties like printability but also indicates a waste of expensive additives. Furthermore, high concentrations do not necessarily translate to proportionally better stability and can sometimes even have a pro-oxidant effect under certain conditions.
Therefore, optimizing the concentration is a crucial balancing act to ensure adequate protection without introducing negative side effects.
Diagram: Mechanism of Phenolic Antioxidant Action
Caption: A step-by-step decision-making process for addressing yellowing in polypropylene.
FAQ 4: My long-term heat aging tests are failing prematurely. How can I improve the long-term thermal stability (LTTS) of my polypropylene formulation?
Premature failure in long-term heat aging tests indicates that the antioxidant system is being depleted before the end of the expected service life.
Strategies to Enhance Long-Term Thermal Stability:
-
Increase Antioxidant Concentration: The most straightforward approach is to incrementally increase the concentration of the primary phenolic antioxidant. However, be mindful of the potential for blooming at higher concentrations.
-
Select a More Effective Antioxidant:
-
Higher Molecular Weight: Switch to a higher molecular weight phenolic antioxidant (e.g., from Irganox 1076 to Irganox 1010). These are less volatile and have lower migration rates, ensuring they remain in the polymer for longer periods at elevated temperatures.
-
Greater Steric Hindrance: Antioxidants with more sterically hindered phenolic groups can offer improved stability at higher temperatures.
-
-
Incorporate a Thiosynergist: For demanding applications, the addition of a thioester secondary antioxidant, such as dilauryl thiodipropionate (DLTDP) or distearyl thiodipropionate (DSTDP), can significantly enhance LTTS. Thioesters work by decomposing hydroperoxides into non-radical, stable products. A typical ratio of phenolic antioxidant to thiosynergist is 1:2 or 1:3 for optimal cost-performance.
-
Ensure Homogeneous Dispersion: Poor dispersion of the antioxidant can create localized areas within the polymer that are unprotected.
-
Improve Compounding: Optimize the screw design, mixing speed, and temperature profile of your extruder to improve distributive and dispersive mixing.
-
Use Masterbatches: Employ a high-quality masterbatch of the antioxidant to facilitate better dispersion in the polypropylene matrix.
-
-
Consider Polymer-Bound Antioxidants: For ultimate performance and permanence, consider using reactive antioxidants that can be grafted onto the polypropylene backbone or using a copolymer that contains antioxidant moieties. This approach effectively eliminates antioxidant migration and loss.
FAQ 5: I am observing a white powder or oily residue on the surface of my molded polypropylene parts. What is causing this and how can it be prevented?
This phenomenon is known as "blooming" or "plate-out" and is caused by the migration of additives to the surface of the polymer.
Causes and Prevention of Blooming:
-
Supersaturation: The concentration of the antioxidant in the polypropylene exceeds its solubility limit in the polymer matrix. At elevated temperatures, the antioxidant may be soluble, but as the polymer cools, its solubility decreases, forcing the excess additive to migrate to the surface.
-
Solution: Reduce the concentration of the antioxidant to a level below its solubility limit in polypropylene. Conduct a concentration ladder study to identify the threshold for blooming.
-
-
Incompatibility: The antioxidant may have poor compatibility with the polypropylene grade being used. Hansen solubility parameters can be used to predict the compatibility between an additive and a polymer.
-
Solution: Select an antioxidant with a chemical structure that is more compatible with the non-polar nature of polypropylene. Higher molecular weight antioxidants generally have better compatibility.
-
-
Low Molecular Weight Species: Low molecular weight additives are more mobile within the polymer matrix and are more prone to migration.
-
Solution: Replace the current antioxidant with a higher molecular weight alternative. This will reduce its mobility and tendency to bloom.
-
-
Processing Conditions: High processing temperatures can increase the mobility of the antioxidant, and rapid cooling can trap it at the surface.
-
Solution: Optimize molding conditions. A slower cooling rate can sometimes allow the antioxidant molecules to be better integrated into the solidifying polymer structure.
-
Section 3: Analytical and Testing Methodologies
This section details common analytical techniques for evaluating the concentration and effectiveness of phenolic antioxidants in polypropylene.
FAQ 6: What are the best methods for quantifying the concentration of a phenolic antioxidant in my polypropylene samples?
Accurate quantification of the antioxidant concentration is essential for quality control and for understanding its depletion over time.
Common Analytical Techniques:
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | The antioxidant is first extracted from the polymer using a suitable solvent, often with the aid of microwave or ultrasonic extraction. The extract is then injected into an HPLC system with a UV detector to separate and quantify the antioxidant. | High accuracy, sensitivity, and specificity. Can separate the parent antioxidant from its degradation products. | Requires sample dissolution/extraction, which can be time-consuming. Requires expensive equipment and skilled operators. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | This technique measures the absorption of infrared light by the sample. Phenolic antioxidants often have characteristic absorption peaks (e.g., carbonyl group in Irganox 1010 around 1740-1745 cm⁻¹) that can be used for quantification. A calibration curve is created using standards of known concentrations. | Rapid, non-destructive (for films), and relatively inexpensive. | Lower sensitivity compared to HPLC. Can be subject to interference from other additives with overlapping absorption bands. Requires careful sample preparation (e.g., consistent film thickness). |
| Differential Scanning Calorimetry (DSC) - Oxidative Induction Time (OIT) | OIT measures the time it takes for a sample to begin to oxidize at a constant elevated temperature in an oxygen atmosphere. The length of the OIT is proportional to the amount of active antioxidant remaining in the sample. | Provides a measure of the effective antioxidant activity, not just the concentration. Relatively quick and useful for quality control. | It is an indirect measure of concentration. The correlation between OIT and concentration can be non-linear and dependent on the specific antioxidant system. |
Experimental Protocol: Quantification of Irganox 1010 using FTIR
This protocol provides a method for the rapid determination of Irganox 1010 in polypropylene films.
-
Preparation of Standards:
-
Prepare a series of polypropylene samples with known concentrations of Irganox 1010 (e.g., 0%, 0.1%, 0.2%, 0.3%, 0.4%, 0.5% by weight).
-
Homogenize these standards by melt compounding.
-
Press each standard into a film of uniform thickness (e.g., 0.5 mm) using a hydraulic press at a controlled temperature (e.g., 200°C).
-
-
FTIR Analysis:
-
Obtain the FTIR spectrum of each standard film.
-
Identify the characteristic absorption peak for the carbonyl group of Irganox 1010 at approximately 1744 cm⁻¹.
-
To correct for variations in film thickness, use a reference peak from the polypropylene backbone that is not affected by the additive, such as the peak at 1165 cm⁻¹.
-
Calculate the ratio of the peak area of the antioxidant (A₁ at 1744 cm⁻¹) to the peak area of the reference peak (A₂ at 1165 cm⁻¹).
-
-
Calibration Curve:
-
Plot the peak area ratio (A₁/A₂) against the known concentration of Irganox 1010 for the standards.
-
Perform a linear regression to obtain a calibration curve. A good correlation should yield an R² value greater than 0.98.
-
-
Analysis of Unknown Samples:
-
Prepare a film of the unknown sample using the same procedure as for the standards.
-
Obtain the FTIR spectrum and calculate the peak area ratio.
-
Use the calibration curve equation to determine the concentration of Irganox 1010 in the unknown sample.
-
References
-
Penn State Research Database. (2018, March 13). Increasing Polypropylene High Temperature Stability by Blending Polypropylene-Bonded Hindered Phenol Antioxidant. [Link]
-
Dopico-García, M. S., et al. (2007). Antioxidant Content of and Migration from Commercial Polyethylene, Polypropylene, and Polyvinyl Chloride Packages. Journal of Agricultural and Food Chemistry, 55(8), 3225-3231. [Link]
-
alpha-plast.com.ua. (2021, November 26). Antioxidants Stabilizers Selection for Polyolefins (PP, PE). [Link]
-
ACS Publications. (2024, January 17). Antimigration Polypropylene Antioxidants: A Review | Industrial & Engineering Chemistry Research. [Link]
-
ScienceDirect. (2022). Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. Polymer Degradation and Stability, 205, 110155. [Link]
-
ACS Publications. (2018, February 22). Increasing Polypropylene High Temperature Stability by Blending Polypropylene-Bonded Hindered Phenol Antioxidant | Macromolecules. [Link]
-
ResearchGate. (n.d.). Determination of Antioxidant Irganox 1010 in Polypropylene by Infrared Spectrometry. [Link]
-
PubMed. (2001). Characterizing the migration of antioxidants from polypropylene into fatty food simulants. Food Additives and Contaminants, 18(8), 750-762. [Link]
-
China Plastics Online. (n.d.). Migration behavior of antioxidants in polypropylene used for food packaging. [Link]
-
National Institutes of Health (NIH). (2025, April 3). Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling. [Link]
-
ResearchGate. (2025, August 7). Characterizing the migration of antioxidants from polypropylene into fatty food simulants | Request PDF. [Link]
-
ResearchGate. (n.d.). Accelerated Ageing of Polypropylene Stabilized by Phenolic Antioxidants Under High Oxygen Pressure | Request PDF. [Link]
-
ResearchGate. (2022, January). Infrared Spectroscopy Method for Detecting the Content of Antioxidant Irganox 1076 in Polypropylene. [Link]
-
ResearchGate. (n.d.). ANTIOXIDANT DEPLETION AND OIT VALUES OF HIGH IMPACT PP STRANDS. [Link]
-
PubMed. (2019, December 6). Determination of phenolic antioxidants additives in industrial wastewater from polypropylene production using solid phase extraction with high-performance liquid chromatography. [Link]
-
Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. [Link]
-
Agilent. (2012, May 11). Determination of Irganox 1010 in polypropylene by infrared spectroscopy. [Link]
-
ResearchGate. (2025, August 5). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. [Link]
-
MDPI. (n.d.). Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling. [Link]
-
ResearchGate. (2025, August 7). (PDF) Antioxidant depletion and oit values of high impact pp strands. [Link]
-
ResearchGate. (n.d.). The influence of accelerated aging on selected mechanical properties of polypropylene with organic fillers. [Link]
-
MDPI. (n.d.). Recovery of an Antioxidant Derived from a Phenolic Diphosphite from Wastewater during the Production of a Polypropylene Compound: A Step towards Sustainable Management. [Link]
-
Bioplastics News. (n.d.). Accelerating Polymer Degradation using Pro-oxidant Additives. [Link]
- 2021
"preventing discoloration in polymers stabilized with Antioxidant 1135"
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with polymers stabilized by Antioxidant 1135. This guide is designed to provide in-depth, field-proven insights into preventing and troubleshooting discoloration issues that can arise during your experiments. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind these phenomena, empowering you to create robust and self-validating experimental systems.
Introduction: The Role of Antioxidant 1135
Antioxidant 1135 (CAS 125643-61-0) is a highly effective, liquid, sterically hindered phenolic primary antioxidant.[1][2] Its liquid form offers significant advantages in handling and dispersion within polymer matrices, while its low volatility ensures it remains effective even at elevated processing temperatures.[1][3][4] The primary function of Antioxidant 1135 is to protect polymers such as polyurethanes, polyols, and PVC from thermal and oxidative degradation during processing and throughout their service life.[1][3][5] It achieves this by scavenging free radicals, thereby interrupting the degradation chain reactions that lead to loss of mechanical properties and discoloration.[1][6]
However, the very process by which it protects the polymer can sometimes be the source of an aesthetic challenge: discoloration. This guide will address the common questions and issues related to this phenomenon.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I am using Antioxidant 1135, a "non-discoloring" stabilizer, yet my polymer is developing a yellow or pink tint. Why is this happening?
This is a common and valid observation. While Antioxidant 1135 is designed for excellent color stability, the term "non-discoloring" is relative.[4][7] The discoloration you are observing is often a direct consequence of the antioxidant performing its protective function. The key is to understand the underlying chemical transformations.
Core Mechanism: Sacrificial Protection and Byproduct Formation
Phenolic antioxidants, including Antioxidant 1135, protect the polymer by "sacrificing" themselves. They donate a hydrogen atom from their hydroxyl group (-OH) to neutralize highly reactive peroxy radicals (ROO•) in the polymer, stopping a chain reaction of degradation.[5] This process, however, transforms the antioxidant itself into a phenoxyl radical. While this phenoxyl radical is relatively stable, it can undergo further reactions to form new chemical structures.
The principal cause of color is the formation of conjugated quinoidal byproducts, such as quinone methides.[8][9] These molecules contain systems of alternating double and single bonds (conjugation) that absorb light in the visible spectrum, typically appearing yellow or pink.[8][10] The over-oxidation of the phenolic antioxidant is the most common reason for this color development.[8]
Other Contributing Factors:
-
Gas Fading (NOx Exposure): Environmental pollutants, particularly oxides of nitrogen (NOx) from sources like gas-fired heaters, forklifts, or atmospheric pollution, can react with phenolic antioxidants to create colored byproducts. This is often referred to as "gas staining" or "gas fading."[11]
-
Interaction with Other Additives: In rare cases, interactions with other formulation components, such as certain Hindered Amine Light Stabilizers (HALS), can lead to discoloration.[8]
Q2: How can I prevent or significantly reduce this discoloration?
Preventing discoloration involves a multi-faceted approach focused on reducing the chemical burden on the primary antioxidant. The most effective strategy is the use of a synergistic stabilizer blend.
The Power of Synergism: Introducing Secondary Antioxidants
The best practice is to pair Antioxidant 1135 (a primary antioxidant) with a secondary antioxidant , typically a phosphite or phosphonite .
-
Primary Antioxidants (like 1135): Scavenge free radicals.
-
Secondary Antioxidants (Phosphites): Decompose hydroperoxides (ROOH) into non-radical, stable products.
Hydroperoxides are a key intermediate in the oxidation cycle. They are formed when a polymer radical reacts with oxygen and subsequently abstracts a hydrogen atom. These hydroperoxides are unstable and can break down under heat, creating even more free radicals that the primary antioxidant must then neutralize.
By adding a phosphite, you create a preemptive defense. The phosphite removes the hydroperoxide "fuel" before it can generate more radicals.[12] This significantly reduces the amount of work Antioxidant 1135 has to do, leading to less consumption of the phenolic antioxidant and, consequently, a dramatic reduction in the formation of colored quinoidal byproducts.[12][13]
Q3: What are the ideal processing conditions to maintain color stability?
While formulation is key, processing conditions play a significant role. The goal is to minimize thermal and oxidative stress on the polymer and the antioxidant package.
-
Temperature Control: Process at the lowest possible temperature that still allows for good melt flow and homogeneity. Excessive heat accelerates all oxidation reactions.[14]
-
Minimize Oxygen Exposure: Use a nitrogen purge or blanket in the extruder feed throat and die exit when possible. Oxygen is a critical ingredient for oxidative degradation.
-
Reduce Residence Time: Minimize the amount of time the polymer melt spends at high temperatures.
-
Avoid High Shear: Excessive shear can generate heat and break polymer chains, creating radicals.
Q4: I want to test a new stabilizer blend. What is a reliable experimental protocol for evaluating color stability?
A self-validating protocol involves a controlled comparison using accelerated aging and quantitative color measurement.
Experimental Protocol: Comparative Color Stability via Accelerated Thermal Aging
-
Formulation Preparation:
-
Control Sample: Prepare your polymer formulation with only Antioxidant 1135 at your standard concentration (e.g., 0.20% by weight).
-
Test Sample: Prepare an identical formulation but with a synergistic blend. A common starting point is a 1:2 or 1:3 ratio of Primary AO:Secondary AO (e.g., 0.10% Antioxidant 1135 + 0.20% Phosphite Stabilizer). Ensure all components are pre-blended thoroughly for homogeneity.
-
-
Compounding & Specimen Molding:
-
Use a twin-screw extruder to compound both the control and test formulations under identical, controlled conditions (temperature profile, screw speed).
-
Injection mold the compounded pellets into standard test plaques (e.g., 2mm or 3mm thick). Produce at least 5 plaques per formulation.
-
-
Initial Color Measurement (Time Zero):
-
Allow plaques to cool to room temperature for at least 24 hours.
-
Using a calibrated spectrophotometer or colorimeter, measure the initial color of each plaque. The most common metric for this application is the Yellowness Index (YI) according to ASTM E313.
-
Calculate the average initial YI for both the control and test sets.
-
-
Accelerated Thermal Aging:
-
Periodic Color Measurement:
-
Remove the plaques from the oven at set intervals (e.g., 24, 48, 96, 168, 336 hours).
-
Allow them to cool to room temperature before measuring the YI of each plaque.
-
Calculate the change in Yellowness Index (ΔYI) from the initial measurement for each time point.
-
-
Data Analysis:
-
Plot the average ΔYI versus time for both the control and test samples. The formulation with the lower ΔYI over time demonstrates superior color stability.
-
| Stabilizer System | Initial YI | ΔYI @ 96 hrs (135°C) | ΔYI @ 336 hrs (135°C) |
| Control: 0.20% AO-1135 | 1.2 | 8.5 | 22.1 |
| Test: 0.10% AO-1135 + 0.20% Phosphite | 1.1 | 2.3 | 7.8 |
Table 1: Example data from an accelerated aging study demonstrating the effectiveness of a synergistic stabilizer package in reducing the change in Yellowness Index (ΔYI).
Q5: What advanced analytical techniques can confirm the cause of discoloration?
If troubleshooting requires deeper investigation, several analytical techniques can provide definitive answers:
-
UV-Visible Spectroscopy (UV-Vis): This technique is excellent for detecting the formation of the conjugated chemical structures (chromophores) responsible for color. A discolored sample will show absorption peaks in the visible region (400-700 nm) that are absent in the un-aged or well-stabilized material.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify changes in the chemical functional groups. It is particularly useful for tracking the formation of carbonyl groups (C=O), a hallmark of oxidative degradation in the polymer backbone, and for observing the consumption of the phenolic -OH group on the antioxidant.[17]
-
Gas or Liquid Chromatography-Mass Spectrometry (GC-MS / LC-MS): These powerful techniques can separate, identify, and quantify the specific chemical byproducts formed from the degradation of Antioxidant 1135.[18][19] This provides direct evidence of the transformation pathway leading to discoloration.
By understanding the chemistry of protection and the strategies for mitigation, you can effectively harness the power of Antioxidant 1135 to ensure both the long-term mechanical integrity and the aesthetic quality of your polymer systems.
References
- 1. nbinno.com [nbinno.com]
- 2. specialchem.com [specialchem.com]
- 3. Antioxidant 1135 (Veenox 1135), CAS 125643-61-0 | Vinati Organics [vinatiorganics.com]
- 4. What are the advantages of Antioxidant 1135 compared to other antioxidants? - Blog [relyonchem.com]
- 5. partinchem.com [partinchem.com]
- 6. vinatiorganics.com [vinatiorganics.com]
- 7. PowerNox™ 1135,Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate,CAS No.125643-61-0 [powerchemical.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4spe.org [4spe.org]
- 11. stabilization-technologies.com [stabilization-technologies.com]
- 12. specialchem.com [specialchem.com]
- 13. pqri.org [pqri.org]
- 14. nbinno.com [nbinno.com]
- 15. ardl.com [ardl.com]
- 16. researchgate.net [researchgate.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Discoloration of Historical Plastic Objects: New Insight into the Degradation of β-Naphthol Pigment Lakes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polymer Identification Methods → Term [climate.sustainability-directory.com]
Technical Support Center: Troubleshooting Hindered Phenol Blooming in Polyethylene
Welcome to the technical support center for polyethylene formulations. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with additive blooming, specifically focusing on the migration of hindered phenolic antioxidants to the surface of polyethylene materials. Here, we will explore the underlying causes of this phenomenon and provide practical, field-proven troubleshooting strategies and validation protocols.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of hindered phenol blooming.
Q1: What is "blooming" in the context of polyethylene and its additives?
A1: Blooming is a physical phenomenon where additives within a polymer matrix, such as polyethylene, migrate to the surface over time.[1][2] This migration results in the formation of a visible surface layer, which can manifest as a white powder, a waxy residue, or an oily film.[1][3] This process is driven by the thermodynamic tendency of the system to reach equilibrium, where additives move from an area of high concentration (inside the polymer) to one of low concentration (the surface).[4]
Q2: Why are hindered phenols used as antioxidants in polyethylene?
A2: Hindered phenols are primary antioxidants essential for protecting polyethylene from degradation during high-temperature processing and throughout its service life.[5] Polyethylene, when exposed to heat, shear, and oxygen, generates free radicals that can cause chain scission or cross-linking, leading to the loss of mechanical properties, discoloration, and overall failure.[6][7] Hindered phenols interrupt this degradation cycle by donating a hydrogen atom to scavenge these highly reactive free radicals, thus forming a stable, non-reactive radical and preserving the polymer's integrity.[6][8]
Q3: What are the primary causes of hindered phenol blooming?
A3: The root cause of blooming is the supersaturation of the antioxidant in the polyethylene matrix.[1] This can be attributed to several key factors:
-
Poor Compatibility/Solubility: The antioxidant and the polymer are not fully compatible, leading to phase separation.[1][9][10]
-
High Concentration: The amount of antioxidant added exceeds its solubility limit within the polyethylene at a given temperature.[1]
-
Low Molecular Weight of Antioxidant: Smaller, more mobile antioxidant molecules diffuse more readily through the polymer matrix to the surface.[1]
-
Polymer Morphology: The crystallinity of the polyethylene plays a crucial role. Additives are typically excluded from the highly ordered crystalline regions and are concentrated in the amorphous phase.[1] Higher crystallinity reduces the amorphous volume available to dissolve the additive, thereby increasing the likelihood of blooming.
-
Processing and Storage Conditions: High processing temperatures can initially dissolve the antioxidant, but as the polymer cools and crystallizes, the antioxidant can be forced out of the solution.[10] Subsequent exposure to heat, humidity, or mechanical stress can accelerate migration.[1]
Q4: What are the consequences of antioxidant blooming?
A4: While not always immediately detrimental to the bulk properties of the polymer, blooming can cause significant surface-related issues, including:
-
Aesthetic Defects: A hazy, powdery, or weeping appearance on the product surface is undesirable.[1]
-
Processing Problems: The bloomed layer can interfere with downstream processes like printing, sealing, and lamination by altering the surface energy.[3][4]
-
Product Contamination: In applications like food packaging or medical devices, the migration of additives can lead to contamination of the packaged product.[3]
-
Reduced Long-Term Stability: The migration of the antioxidant to the surface depletes its concentration in the bulk polymer, potentially compromising long-term thermal stability.
Troubleshooting Guide
This section provides in-depth, scenario-based guidance for resolving specific blooming issues encountered during experiments.
Q5: I'm observing a white, powdery residue on my polyethylene film. How can I confirm it is the hindered phenol antioxidant?
A5: Visual inspection is the first step, but analytical confirmation is crucial for an accurate diagnosis. A multi-step approach is recommended:
-
Initial Surface Wipe & Analysis: Gently wipe the surface with a solvent-moistened cloth (e.g., using isopropanol or hexane) to collect the residue. Allow the solvent to evaporate and analyze the collected material.
-
Direct Surface Analysis: If possible, analyze the surface of the film directly.
Recommended Analytical Techniques:
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): This is the most direct and effective method. By pressing the film's surface against the ATR crystal, you can obtain an infrared spectrum of the surface layer.[9][11] Compare this spectrum to a reference spectrum of your hindered phenol antioxidant. The presence of characteristic phenolic peaks (e.g., -OH stretch, aromatic C=C bands) will confirm its identity.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to analyze the solvent extract from the surface wipe. It will separate the components of the residue and provide a mass spectrum for definitive identification of the antioxidant and any other migrant species.
Q6: We recently increased the processing temperature of our extruder and are now seeing blooming. What is the connection?
A6: The relationship between processing temperature and blooming is complex. While higher temperatures increase the solubility of the antioxidant in the polymer melt, the cooling rate plays a critical role.
-
Causality: A rapid cooling rate can "freeze" the antioxidant in a supersaturated state within the amorphous regions of the polyethylene. As the polymer chains relax and secondary crystallization occurs over time (even at room temperature), the polymer matrix can no longer accommodate the excess antioxidant, forcing it to migrate to the surface.[10]
-
Troubleshooting Steps:
-
Optimize Cooling Profile: Experiment with a slower, more controlled cooling rate after extrusion. This allows more time for the polymer to crystallize and for the antioxidant to find a more stable, equilibrated state within the amorphous phase.
-
Evaluate Temperature Profile: While a higher temperature might be needed for melt viscosity, assess if it can be moderately reduced without compromising processing. An excessively high temperature might also cause some initial degradation of the polymer or additive, creating lower molecular weight species that migrate more easily.[1]
-
Post-Extrusion Annealing: Consider a controlled annealing step below the polymer's melting point. This can stabilize the crystalline structure and may help to better incorporate the antioxidant into the amorphous phase, though it can also accelerate migration if the concentration is too high. This should be tested carefully.
-
Q7: We switched to a higher-density grade of polyethylene (e.g., from LLDPE to HDPE) with the same antioxidant package and are now experiencing severe blooming. Why did this happen?
A7: The primary reason is the difference in polymer crystallinity.
-
Causality: High-Density Polyethylene (HDPE) has a more linear chain structure and thus a significantly higher degree of crystallinity compared to Low-Density Polyethylene (LDPE) or Linear Low-Density Polyethylene (LLDPE).[13] Since antioxidants are insoluble in the crystalline domains, they are confined to the smaller amorphous phase in HDPE.[1][14] This effectively increases the antioxidant's concentration in the amorphous phase, pushing it far beyond its solubility limit and causing it to be expelled to the surface.
-
Troubleshooting Steps:
-
Reduce Antioxidant Concentration: The most direct solution is to reduce the loading level of the hindered phenol to a concentration that is below its solubility limit in the amorphous phase of the specific HDPE grade.
-
Switch to a Higher Molecular Weight Antioxidant: A larger, bulkier antioxidant molecule will have a lower diffusion coefficient, making it migrate much more slowly, even if it is supersaturated.[3]
-
Select a More Compatible Antioxidant: Consider an antioxidant with a chemical structure that has better compatibility with the polyethylene matrix. For instance, antioxidants with long alkyl chains can have improved solubility.[15]
-
Q8: What are the most effective strategies to prevent hindered phenol blooming in a new polyethylene formulation?
A8: A proactive approach during the formulation development stage is key.
| Strategy | Mechanism | Key Considerations |
| Optimize Concentration | Keep the antioxidant loading below its solubility limit in the polymer at end-use temperature.[1][14] | The solubility limit depends on the PE grade (density, crystallinity) and temperature. Start with the lowest effective concentration. |
| Use High Molecular Weight Antioxidants | Larger molecules have significantly lower mobility and diffusion rates within the polymer matrix.[3] | Examples include tetrakis(methylene(3,5-di-t-butyl-4-hydroxyhydrocinnamate))methane (e.g., Irganox 1010). |
| Improve Compatibility | Select antioxidants with structures that are more compatible with the non-polar PE matrix (e.g., those with long alkyl side chains).[15][16] | This enhances solubility and reduces the driving force for phase separation. |
| Utilize Synergistic Blends | Combine the hindered phenol (primary antioxidant) with a secondary antioxidant (e.g., a phosphite).[1][5][6] | This can sometimes allow for a lower overall concentration of the primary antioxidant while maintaining or improving stabilization, thereby reducing the risk of blooming. |
| Control Polymer Crystallinity | Select a PE grade with crystallinity appropriate for the required additive loading. | Understand that higher crystallinity leaves less room for additives in the amorphous phase.[1] |
Experimental Protocols
Protocol 1: Identification of Surface Bloom via ATR-FTIR
This protocol provides a step-by-step method for confirming the chemical identity of a surface residue on a polyethylene sample.
Objective: To identify the chemical nature of a bloom on a polyethylene surface.
Materials:
-
Polyethylene sample with suspected bloom.
-
Control polyethylene sample (same grade, without bloom if possible).
-
FTIR spectrometer with a single-bounce diamond ATR accessory.
-
Lint-free wipes.
-
Isopropanol (optional, for cleaning ATR crystal).
-
Reference spectrum of the suspected hindered phenol antioxidant.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum in the open air.
-
Sample Analysis:
-
Place the polyethylene sample directly onto the ATR crystal, ensuring the side with the bloom is in firm contact.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact.
-
Collect the infrared spectrum over the desired range (e.g., 4000-600 cm⁻¹).
-
-
Data Analysis:
-
Compare the collected spectrum of the bloomed sample with the spectrum of a control (non-bloomed) PE sample. The bloom will appear as additional, distinct absorption bands.
-
Overlay the bloomed sample's spectrum with the reference spectrum of the pure hindered phenol antioxidant.
-
Look for matches in the key characteristic peaks, such as:
-
A broad peak around 3650 cm⁻¹ (O-H stretch from the phenol).
-
Peaks in the 3000-2800 cm⁻¹ range (C-H stretches).
-
Aromatic ring vibrations around 1600 cm⁻¹ and 1500 cm⁻¹.
-
Carbonyl (C=O) stretch around 1740 cm⁻¹ if it is an ester-containing antioxidant like Irganox 1010 or 1076.
-
-
-
Validation: A strong correlation between the unique peaks on the bloomed sample and the reference antioxidant spectrum confirms the identity of the bloom.[9][11]
Visualizations
Troubleshooting Workflow for Surface Bloom
The following diagram outlines a logical workflow for diagnosing and resolving issues related to surface bloom on polyethylene.
Caption: A decision tree for troubleshooting hindered phenol bloom.
References
- 1. specialchem.com [specialchem.com]
- 2. smithers.com [smithers.com]
- 3. News - How to Solve Powdering and Blooming in PE Films: The Proven Solutions [siliketech.com]
- 4. brighton-science.com [brighton-science.com]
- 5. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 6. partinchem.com [partinchem.com]
- 7. 4spe.org [4spe.org]
- 8. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Have a Blooming, Streaking, or Tacky Polymer Problem? [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. CN112048030A - Polyethylene grafted hindered phenol antioxidant and preparation method and application thereof - Google Patents [patents.google.com]
- 16. Polymer additives FAQ | Chemical Productsï½ADEKA [adeka.co.jp]
Technical Support Center: Purification of Synthetic Phenolic Antioxidants
Welcome to the technical support center for the purification of synthetic phenolic antioxidants. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. Here, you will find practical, field-proven insights and solutions presented in a direct question-and-answer format, along with detailed troubleshooting guides.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses some of the most common and pressing issues encountered during the purification of synthetic phenolic antioxidants.
Q1: My recrystallization of Butylated Hydroxytoluene (BHT) is resulting in a very low yield. What are the likely causes?
A low yield in recrystallization is a frequent issue. The primary reasons include using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[1][2] Another common mistake is not cooling the solution to a low enough temperature to maximize crystal formation.[3] Premature crystallization during a hot filtration step, if performed, can also lead to significant loss of product. Finally, using an inappropriate solvent in which your compound is too soluble at room temperature will inherently lead to poor recovery.[4]
Q2: I'm consistently seeing tailing peaks during the HPLC purification of my synthetic phenolic antioxidant. How can I resolve this?
Peak tailing in HPLC is often a sign of undesirable secondary interactions between your phenolic analyte and the stationary phase.[5][6] Phenolic compounds can interact with residual silanol groups on silica-based columns, causing the peaks to tail.[6] Other potential causes include an improper mobile phase pH, column contamination, or column overloading.[5][6] To resolve this, ensure your mobile phase pH is appropriate for your analyte (typically 2-3 pH units away from the pKa), consider using an end-capped column to minimize silanol interactions, and try injecting a more dilute sample to rule out overloading.[7][8]
Q3: My liquid-liquid extraction is forming a stable emulsion that won't separate. What should I do?
Emulsion formation is a common frustration in liquid-liquid extractions, often caused by vigorous shaking.[9] To break an emulsion, you can try several techniques. Adding a saturated salt solution (brine) can increase the ionic strength of the aqueous layer, often forcing the layers to separate.[9][10] Gently swirling the separatory funnel instead of shaking can prevent emulsion formation in the first place.[9] If the emulsion persists, centrifugation is a very effective method to force the layers apart.[10][11]
Q4: What is the most effective way to remove residual solvent from my purified antioxidant?
After purification, removing the final traces of solvent is crucial. For crystalline solids, air-drying on a Büchner funnel after washing with a cold, volatile solvent is a good start. For more complete removal, placing the sample under high vacuum in a desiccator is a standard and effective method. If your compound is thermally stable, a vacuum oven can be used at a temperature well below the compound's melting point to expedite the process.
Q5: How do I choose the right chromatography technique (e.g., flash vs. preparative HPLC) for my specific antioxidant?
The choice between flash chromatography and preparative HPLC depends on the required purity, the amount of sample, and the difficulty of the separation. Flash chromatography is a faster, lower-pressure technique suitable for purifying larger quantities of material (grams) where high resolution is not the primary concern.[12][13][14] It is often used for initial purification of reaction mixtures.[13] Preparative HPLC operates at higher pressures with smaller particle size columns, offering much higher resolution for difficult separations and achieving higher purity levels.[15][16][17] However, it has a lower sample capacity and is more expensive to run.[15][16]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and troubleshooting for common purification techniques.
Guide 1: Recrystallization of Synthetic Phenolic Antioxidants
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[18][19] The principle relies on dissolving the impure compound in a hot solvent and allowing it to cool slowly, during which the desired compound forms pure crystals, leaving impurities behind in the solution.[4][18][20]
Experimental Protocol: Step-by-Step Recrystallization of Butylated Hydroxytoluene (BHT)
-
Solvent Selection: Choose a solvent in which BHT is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or methanol are common choices.
-
Dissolution: Place the impure BHT in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the BHT is completely dissolved.[4]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon to the hot solution and boil for a few minutes to adsorb colored impurities.[4][21]
-
Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[21][22]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[18] Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry on the funnel, then transfer them to a watch glass to dry completely.
Troubleshooting Table: Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; the solution is cooled too quickly; impurities are present. | Reheat the solution, add more solvent, and allow it to cool more slowly. Consider using a different solvent with a lower boiling point.[23] |
| No Crystal Formation | The solution is not supersaturated (too much solvent was used); nucleation is inhibited. | Boil off some of the solvent to concentrate the solution.[2] Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[24] |
| Poor Recovery/Low Yield | Too much solvent was used; the compound is too soluble in the chosen solvent at low temperatures; premature crystallization during hot filtration. | Concentrate the mother liquor and cool to obtain a second crop of crystals.[2] Ensure the solution is cooled sufficiently. Use a less polar solvent if solubility is too high. |
Diagram: Recrystallization Solvent Selection Workflow
Caption: Decision tree for selecting a suitable recrystallization solvent.
Guide 2: Chromatographic Purification (Flash & Preparative HPLC)
Flash chromatography is a rapid purification technique that uses moderate pressure to speed up solvent flow through a column, making it faster than traditional gravity chromatography.[12][14] It operates on the principle of differential partitioning of compounds between a stationary phase (commonly silica gel) and a mobile phase.[13][25][26]
Protocol: Flash Chromatography for a Moderately Polar Phenolic Antioxidant
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a good separation of your target compound from impurities, aiming for an Rf value of 0.2-0.3 for your product.[27] A common system is a mixture of ethyl acetate and hexanes.[28]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles.
-
Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a stronger solvent. If solubility is an issue, adsorb the sample onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient elution is required. Apply pressure to the top of the column to maintain a steady flow rate.
-
Fraction Collection and Analysis: Collect fractions in test tubes. Analyze the fractions by TLC to identify which ones contain your pure compound. Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Table: Chromatography Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate solvent system; column overloading; column was packed poorly. | Optimize the mobile phase using TLC.[27] Reduce the amount of sample loaded.[6] Repack the column carefully to ensure a uniform bed. |
| Cracked Column Bed | Column ran dry; improper packing. | Ensure the solvent level is always above the top of the stationary phase. Repack the column. |
| Compound Won't Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol can be added to the eluent.[28] |
Diagram: HPLC System Components
Caption: Schematic of a typical High-Performance Liquid Chromatography (HPLC) system.
Guide 3: Liquid-Liquid Extraction
Liquid-liquid extraction separates compounds based on their relative solubilities in two immiscible liquids, such as an organic solvent and an aqueous solution.[29][30][31] For phenolic antioxidants, acid-base extraction is a particularly useful variation of this technique.
Protocol: Acid-Base Extraction to Separate a Phenolic Antioxidant from Neutral Impurities
-
Dissolution: Dissolve the mixture of the phenolic antioxidant and neutral impurities in an organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Base Extraction: Add an aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake gently to mix the layers.[32][33] The phenolic compound will react with the base to form a water-soluble salt, which will move into the aqueous layer.
-
Separation of Layers: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete removal of the phenolic compound.
-
Isolation of Neutral Impurity: The neutral impurity will remain in the organic layer. This layer can be washed with water, dried over an anhydrous salt (e.g., Na2SO4), and the solvent evaporated to isolate the neutral compound.[34]
-
Recovery of Phenolic Antioxidant: Combine the aqueous extracts and acidify them by adding a strong acid (e.g., HCl) dropwise until the solution is acidic (test with pH paper).[32][35] The phenolic antioxidant will precipitate out as it is no longer in its salt form and is insoluble in the acidic aqueous solution.
-
Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Troubleshooting Table: Extraction Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation | Vigorous shaking; presence of surfactants. | Use gentle inversions instead of vigorous shaking.[9] Add brine (saturated NaCl solution) to increase the polarity of the aqueous phase.[9][10] Centrifugation can also be effective.[10][11] |
| Poor Phase Separation | Densities of the two phases are too similar. | Add a small amount of a different solvent to alter the density of one of the phases. |
| Low Recovery from Aqueous Layer | Incomplete deprotonation of the phenol; incomplete precipitation upon acidification. | Use a stronger base if necessary (e.g., NaOH). Ensure the aqueous layer is sufficiently acidified to fully protonate the phenoxide salt. Perform multiple extractions with smaller volumes of the aqueous base. |
Diagram: Acid-Base Extraction Workflow
Caption: Flowchart illustrating the acid-base extraction process for phenols.
References
- Flash Chromatography: Principles & Applications - Phenomenex. (2025, June 6).
- Recrystallization - Chemistry LibreTexts. (2023, January 29).
- Recrystallization.
- Recrystallization (chemistry) - Wikipedia.
- Flash Chromatography: A Speedy Solution for Separation & Purification. (2023, July 3).
- The Ultimate Guide to Flash Chromatography: Principles and Techniques - Microbioz India. (2023, December 15).
- Recrystallization (chemistry) | Research Starters - EBSCO.
- Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7).
- Liquid–liquid extraction - Wikipedia.
- Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds - Benchchem.
- Liquid-liquid Extraction | Journal of New Developments in Chemistry - Open Access Pub.
- Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20).
- Prep HPLC vs. reversed-phase flash chromatography: How to choose? - Biotage. (2023, January 26).
- Acid-Base Extraction.
- Flash Chromatography | LCGC International.
- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23).
- Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025, July 17).
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions - uHPLCs. (2025, April 19).
- Comparing Flash Chromatography and HPLC: A Comprehensive Guide. (2025, January 2).
- Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
- Separation of a Carboxylic Acid, a Phenol, and a Neutral Substance - 946 Words | Bartleby.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28).
- 2.1: Separation of an Unknown Mixture by Acid/Base Extraction - Chemistry LibreTexts. (2024, September 1).
- Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17).
- Breaking emulsions : r/chemistry - Reddit. (2018, February 9).
- Recrystallization. --->.
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
- Recrystallization.
- Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.
- Preparative HPLC & Flash LC - Planta Analytica, Inc.
- Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product? | Homework.Study.com.
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
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Technical Support Center: Troubleshooting Interference in Chromatographic Analysis of Antioxidants
Welcome to the technical support center for chromatographic analysis of antioxidants. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common interference issues encountered during their experiments. Here, we move beyond simple checklists to explain the causality behind chromatographic phenomena, empowering you to build robust and self-validating analytical methods.
Troubleshooting Guides: A Deeper Dive
Chromatographic analysis, particularly of complex matrices rich in antioxidants, is often plagued by various forms of interference. These can manifest as baseline instability, spurious signals (ghost peaks), or the overlapping of analyte peaks (co-elution), all of which compromise data integrity. This section provides a structured approach to identifying and mitigating these common challenges.
Issue 1: Baseline Noise and Drift
A stable baseline is the foundation of accurate quantification. When you observe excessive noise or a drifting baseline, it's a clear indicator of a problem within your HPLC system or method.
Question: My baseline is noisy and/or drifting. What are the likely causes and how can I fix it?
Answer:
Baseline instability is a common frustration, but it's often solvable with a systematic approach. The primary culprits are typically related to the mobile phase, the detector, or contamination within the system.[1][2]
Causality and Investigation:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing baseline noise.[3]
-
Impure Solvents: Using low-quality solvents can introduce contaminants that absorb at your detection wavelength, leading to a noisy or drifting baseline.[4][5] Always use HPLC-grade solvents and freshly prepared mobile phases.[6]
-
Mismatched Mobile Phase and Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause baseline disturbances. Whenever possible, dissolve your sample in the initial mobile phase.[2]
-
-
Detector-Related Problems:
-
Detector Lamp Failure: An aging or failing detector lamp can result in decreased light intensity and increased noise.
-
Contaminated Flow Cell: Contaminants from previous analyses can accumulate in the detector flow cell, causing baseline drift and noise.[7]
-
-
System Contamination:
Troubleshooting Protocol:
-
Isolate the Source: Systematically bypass components (e.g., run the pump directly to the detector, bypassing the injector and column) to identify the source of the noise.
-
Mobile Phase Check: Prepare a fresh batch of mobile phase using high-purity solvents and ensure thorough degassing.[7]
-
Detector and Flow Cell Cleaning: Flush the flow cell with an appropriate strong solvent. If the problem persists, consult your instrument manual for specific cleaning procedures.
-
System Flush: Flush the entire system, including the pump, injector, and tubing, with a strong solvent to remove any accumulated contaminants.[2]
Issue 2: Ghost Peaks
Ghost peaks are unexpected peaks that appear in a chromatogram and do not originate from the injected sample.[8] They can be particularly troublesome as they may be mistaken for genuine analytes or impurities, compromising both qualitative and quantitative analysis.[8]
Question: I'm seeing peaks in my blank injections (ghost peaks). Where are they coming from and how do I get rid of them?
Answer:
Ghost peaks are the phantom signals of chromatography, and their origins can be elusive.[8] They are often a result of contamination in the mobile phase, carryover from previous injections, or issues with the HPLC system itself.[5]
Causality and Investigation:
-
Mobile Phase Contamination: Impurities in your solvents, even at trace levels, can accumulate on the column during equilibration and then elute as sharp peaks during a gradient run.[4][9]
-
Sample Carryover: Residue from a previous, more concentrated sample can remain in the injection port, needle, or loop and be injected with the subsequent blank.[1]
-
System Contamination: Contaminants can leach from various system components, such as tubing, seals, and filters.[5]
-
Column Degradation: A damaged or old column can shed stationary phase particles, which may appear as peaks.[8]
Troubleshooting Protocol:
-
Identify the Source through Systematic Blanks:
-
Inject a "true" blank (mobile phase from a clean vial).
-
Inject a blank that has gone through your sample preparation process.
-
This helps differentiate between system contamination and contamination from your sample preparation steps.
-
-
Mobile Phase Purity: Use freshly prepared, high-purity mobile phase. Consider using an in-line "ghost trap" column, which is installed before the analytical column to adsorb impurities from the mobile phase.[10]
-
Injector Cleaning: Implement a rigorous needle wash protocol between injections. Use a strong solvent in your wash solution to effectively remove any residual sample.[1]
-
Column Washing: Develop a robust column washing procedure to be performed at the end of each analytical sequence. This typically involves flushing with a strong, organic solvent.[8]
Issue 3: Co-elution and Poor Resolution
Co-elution, where two or more compounds elute at the same time, is a significant challenge in the analysis of complex samples like those containing multiple antioxidant compounds.[11] Achieving baseline resolution (Rs > 1.5) is critical for accurate quantification.[11]
Question: My antioxidant peaks are overlapping. How can I improve their separation?
Answer:
Resolving co-eluting peaks requires a systematic adjustment of chromatographic parameters to influence the three key factors of resolution: efficiency, selectivity, and retention factor.[11][12]
Causality and Investigation:
-
Suboptimal Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile vs. methanol) and the gradient profile can significantly impact selectivity.[11]
-
Incorrect pH: For ionizable antioxidants, the pH of the mobile phase is a powerful tool to manipulate retention and selectivity.[13][14] When the mobile phase pH is close to the pKa of an analyte, small changes can lead to significant shifts in retention time.[14]
-
Inappropriate Stationary Phase: The column chemistry plays a crucial role in the separation mechanism. A standard C18 column may not be optimal for all antioxidant separations.
-
Insufficient Column Efficiency: Broader peaks are more likely to overlap. Column efficiency is influenced by column length, particle size, and flow rate.[12]
Troubleshooting Workflow for Co-elution:
Detailed Optimization Strategies:
| Parameter | Action | Rationale |
| Mobile Phase Gradient | Decrease the gradient slope in the region where the peaks elute. | A shallower gradient increases the time the analytes spend in the "separation zone," allowing for better resolution of closely eluting compounds.[11] |
| Mobile Phase pH | Adjust the pH to be at least 2 units away from the pKa of your analytes. | This ensures that the analytes are in a single ionic form (either fully protonated or deprotonated), leading to sharper, more symmetrical peaks and predictable retention.[13][14] |
| Organic Solvent | Switch from acetonitrile to methanol, or vice versa. | Different organic solvents alter the selectivity of the separation, which can change the elution order of your compounds and potentially resolve co-eluting peaks.[11] |
| Stationary Phase | Try a column with a different bonded phase (e.g., Phenyl-Hexyl, Cyano). | Changing the stationary phase is one of the most powerful ways to alter selectivity and achieve separation of difficult peak pairs.[12] |
| Temperature & Flow Rate | Decrease the flow rate or increase the column temperature. | A lower flow rate can improve efficiency, while a higher temperature can decrease analysis time and also alter selectivity.[11] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can I minimize them in antioxidant analysis?
A1: Matrix effects refer to the alteration of an analyte's ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix.[15] This can lead to ion suppression or enhancement, causing inaccurate quantification.[15] Plant-based matrices, for example, are rich in sugars, pigments, and organic acids that can interfere with mass spectrometric detection.[16]
Strategies to Mitigate Matrix Effects:
-
Effective Sample Preparation: The goal is to remove as much of the interfering matrix as possible while retaining your analytes of interest. Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used for this purpose.[16][17]
-
Sample Dilution: A simple yet effective approach is to dilute the sample extract.[18] This reduces the concentration of interfering matrix components, although it may also decrease the analyte signal.
-
Chromatographic Separation: Optimize your chromatography to separate the analytes from the bulk of the matrix components.[19]
-
Use of Internal Standards: The most robust method to compensate for matrix effects is the use of stable isotopically labeled internal standards, which behave similarly to the analyte during ionization.[15]
Q2: Should I use a guard column or an in-line filter?
A2: Both devices protect your analytical column, but they have different functions.[20]
-
In-line filters are mechanical filters that trap particulate matter from the mobile phase or sample, preventing it from clogging the column inlet frit.[20][21] They do not contain a stationary phase.[20]
-
Guard columns are short, disposable columns packed with the same stationary phase as your analytical column.[22] They serve a dual purpose: they filter out particulates and also adsorb strongly retained or reactive compounds from the sample matrix that could irreversibly bind to and damage the analytical column.[22][23]
Decision Tree for Column Protection:
Q3: How does mobile phase pH affect antioxidant analysis?
A3: Many antioxidants are phenolic compounds, which are weak acids. The pH of the mobile phase dictates their ionization state, which in turn significantly affects their retention time, peak shape, and selectivity in reversed-phase chromatography.[13][14][24]
-
Low pH (acidic mobile phase): The antioxidant will be in its neutral, unionized form. This form is more hydrophobic and will be more strongly retained on a C18 column, leading to longer retention times.[14]
-
High pH (basic mobile phase): The antioxidant will be in its ionized (deprotonated) form. This form is more polar and will have weaker interactions with the stationary phase, resulting in shorter retention times.[14]
-
pH close to pKa: When the mobile phase pH is close to the pKa of the antioxidant, a mixture of ionized and unionized forms will exist, often leading to broad or split peaks.[13][14]
Therefore, controlling the mobile phase pH with a suitable buffer is crucial for achieving reproducible and robust separations of ionizable antioxidants.[25]
Experimental Protocols
Protocol 1: Systematic HPLC Method Development for Resolving Co-eluting Antioxidants
This protocol provides a step-by-step approach to developing a robust HPLC method for separating structurally similar antioxidants.
-
Initial Conditions:
-
Column: Select a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detector: Set to the λmax of your target antioxidants.
-
-
Scouting Gradient:
-
Gradient Optimization:
-
Based on the scouting run, design a more focused gradient.
-
If peaks are clustered at the beginning, start with a lower initial %B.
-
If peaks are eluting too late, increase the final %B or the gradient slope.
-
To improve the separation of closely eluting peaks, decrease the slope of the gradient in the region where they elute.[11] For example, if two peaks elute between 8 and 10 minutes, flatten the gradient during this time segment.
-
-
Selectivity Optimization:
-
Change Organic Modifier: If resolution is still insufficient, replace acetonitrile with methanol and re-optimize the gradient. Methanol has different solvent properties and can alter the elution order.[11]
-
pH Adjustment: If peak shape is poor (e.g., tailing), try adjusting the pH of Mobile Phase A. For acidic antioxidants, a lower pH (e.g., using 0.1% phosphoric acid) can improve peak symmetry.[11]
-
-
Fine-Tuning:
-
Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize for analysis time and resolution. A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity.[11]
-
References
-
Raposo, R., & Barceló, D. (2022). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory viewpoints. MethodsX, 9, 101733. Available from: [Link]
-
Nguyen, T. H., et al. (2025). Advanced Sample Preparation Techniques for Multi-Reside Analysis in Food and Health Research. Food and Medicine, 1(1), 5. Available from: [Link]
-
Apak, R., et al. (2007). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 90(4), 1157-1182. Available from: [Link]
-
Dolan, J. W., & Snyder, L. R. (2010). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 28(8), 592-601. Available from: [Link]
-
Patel, K., et al. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. International Journal of Novel Research and Development, 9(3). Available from: [Link]
-
Li, H., et al. (2021). Current sample preparation methods and analytical techniques for the determination of synthetic antioxidants in edible oils. Journal of Separation Science, 44(1), 168-185. Available from: [Link]
-
Hewavitharana, A. K., et al. (2017). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC Europe, 30(5), 254-263. Available from: [Link]
-
Li, H., et al. (2021). Current Sample Preparation Methods and Analytical Techniques for the Determination of Synthetic Antioxidants in Edible Oils. Journal of Separation Science, 44(1), 168-185. Available from: [Link]
-
Ciesla, L., et al. (2022). Application of High-Performance Liquid Chromatography with Diode Array Detection to Simultaneous Analysis of Reference Antioxidants and 1,1-Diphenyl-2-picrylhydrazyl (DPPH) in Free Radical Scavenging Test. Molecules, 27(14), 4432. Available from: [Link]
-
uHPLCs. (2025). Guard Column vs In-Line Filter: Which One Should You Use?. Available from: [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]
-
Welch Materials. (2025). A Comprehensive Guide to Guard Columns and Pre-Columns. Available from: [Link]
-
Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]
-
PharmaGuru. (2025). How To Remove Ghost Peaks In HPLC: Learn in 5 Minutes. Available from: [Link]
-
Rocchetti, G., et al. (2018). Analytical Strategies for Fingerprinting of Antioxidants, Nutritional Substances, and Bioactive Compounds in Foodstuffs Based on High Performance Liquid Chromatography–Mass Spectrometry: An Overview. Foods, 7(10), 159. Available from: [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available from: [Link]
-
Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC. Available from: [Link]
-
Staszek, P., et al. (2023). Post-Chromatographic Derivatization Coupled with Mass Spectrometry as a Method of Profiling and Identification of Antioxidants; Ligustrum vulgare Phytocomplex as an Example. Molecules, 28(24), 8009. Available from: [Link]
-
Analytics-Shop. About HPLC inline filters. Available from: [Link]
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uHPLCs. (2025). Troubleshooting Ghost Peak Problems in HPLC Systems. Available from: [Link]
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Chrom Tech, Inc. (2025). Inline Filters vs. Guard Columns for HPLC. Available from: [Link]
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Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. Available from: [Link]
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Raposo, R., & Barceló, D. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(11), 3163. Available from: [Link]
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MicroSolv. (2025). Protecting HPLC Columns and When to Use Guard Columns vs Cogent Column Filters. Available from: [Link]
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Meléndez-Martínez, A. J., et al. (2021). Bioactive Lipophilic Antioxidants (Carotenoids, Tocols, Retinol, and Coenzyme Q10) in Human and Animal Tissues: Development and Validation of a Rapid Extraction and Chromatographic Method for Nutrition and Health Studies. Antioxidants, 10(9), 1459. Available from: [Link]
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Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Available from: [Link]
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Rocchetti, G., et al. (2022). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 27(15), 4991. Available from: [Link]
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Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Available from: [Link]
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Fischer, U. A., et al. (2010). Sample Dilution Influences the Determination of Antioxidant Capacity in Food: How to Minimize It?. Journal of agricultural and food chemistry, 58(6), 3416-3420. Available from: [Link]
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Ferrer, C., et al. (2011). Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables. Journal of Chromatography A, 1218(42), 7634-7642. Available from: [Link]
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Shimadzu. (2019). Advanced Peak Processing to Reduce Efforts in Method Optimization. LCGC International. Available from: [Link]
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
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Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]
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Wang, Y., et al. (2023). On-line pre-column FRAP-based antioxidant reaction coupled with HPLC-DAD-TOF/MS for rapid screening of natural antioxidants from different parts of Polygonum viviparum. Analytical Methods, 15(15), 1957-1967. Available from: [Link]
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da Silva, W. P., & de Souza, D. (2022). Detection of Synthetic Antioxidants: What Factors Affect the Efficiency in the Chromatographic Analysis and in the Electrochemical Analysis?. Foods, 11(21), 3505. Available from: [Link]
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Suttisansanee, U., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 29(6), 1362. Available from: [Link]
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Suttisansanee, U., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 29(6), 1362. Available from: [Link]
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Technical Support Center: Enhancing Long-Term PVC Stability with Antioxidant CAS 125643-61-0
This technical support guide is designed for researchers, scientists, and drug development professionals dedicated to advancing PVC formulations. Here, we delve into the intricacies of utilizing Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-C9-branched alkyl esters (CAS 125643-61-0), a liquid-hindered phenolic antioxidant, to achieve superior long-term stability in Poly(vinyl chloride). This guide moves beyond mere procedural instructions to explain the underlying scientific principles, empowering you to troubleshoot effectively and innovate with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries that arise during the initial stages of incorporating CAS 125643-61-0 into PVC formulations.
Q1: What is the primary function of CAS 125643-61-0 in PVC, and how does it work?
A1: CAS 125643-61-0 is a primary antioxidant. Its primary role is to protect the PVC polymer from degradation caused by oxidative processes, which are often initiated by heat and light.[1][2] PVC degradation is a chain reaction involving the formation of free radicals.[2] As a hindered phenolic antioxidant, CAS 125643-61-0 functions by donating a hydrogen atom from its hydroxyl group to these highly reactive peroxy radicals, effectively neutralizing them and terminating the degradation chain.[1][2] The bulky tert-butyl groups on the phenol ring provide steric hindrance, which stabilizes the resulting antioxidant radical and prevents it from initiating new degradation cycles.[3] This mechanism is crucial for ensuring the long-term thermal stability of PVC products.[4][5]
Q2: Is CAS 125643-61-0 a standalone stabilizer for PVC?
A2: While CAS 125643-61-0 provides excellent long-term protection against oxidative degradation, it is not a complete stabilizer package on its own. PVC degradation is a complex process that also involves the autocatalytic release of hydrochloric acid (HCl), known as dehydrochlorination.[2] Therefore, CAS 125643-61-0 should be used in conjunction with heat stabilizers (such as metal soaps, e.g., calcium/zinc stearates) that neutralize HCl.[6][7] It also exhibits synergistic effects when combined with secondary antioxidants like phosphites, which decompose hydroperoxides, further enhancing the overall stability of the PVC formulation.[8][9]
Q3: What are the key advantages of using a liquid antioxidant like CAS 125643-61-0 in a research setting?
A3: The liquid form of CAS 125643-61-0 offers several practical benefits for laboratory-scale experiments:
-
Ease of Dosing and Dispersion: As a liquid, it can be accurately and easily dosed into PVC plastisols or dry blends, ensuring a more uniform dispersion throughout the polymer matrix. This is critical for achieving consistent and reproducible results in small batches.[4]
-
Excellent Compatibility: It exhibits high solubility and compatibility with a wide range of PVC formulation components, including plasticizers and other additives.[4]
-
Low Volatility: Its low volatility minimizes loss during processing at elevated temperatures, ensuring that the antioxidant remains in the polymer to provide long-term protection. This also helps in preventing issues like "fogging" in automotive applications.[5]
-
No Crystallization at Low Temperatures: Unlike some solid antioxidants, it remains stable and does not crystallize at lower temperatures, which is beneficial for storage and handling in a lab environment.[1]
Q4: Can CAS 125643-61-0 be used in flexible PVC formulations for medical devices?
A4: Phenolic antioxidants are commonly used in various PVC applications.[1] For medical devices, careful consideration of additive migration and biocompatibility is paramount. While CAS 125643-61-0's high molecular weight and low volatility are advantageous in minimizing leaching, any formulation intended for medical use must undergo rigorous extraction and biocompatibility testing to ensure it meets regulatory standards. The choice of plasticizer is also a critical factor, as it can influence the migration of other additives.
Part 2: Troubleshooting Guides for Experimental Challenges
This section provides a structured approach to diagnosing and resolving specific issues you may encounter during your PVC stabilization experiments.
Troubleshooting Scenario 1: Premature Yellowing of PVC Samples During Processing
Symptoms: Your PVC samples exhibit a yellow to brown discoloration during or immediately after lab-scale compounding or molding, despite the inclusion of CAS 125643-61-0.
Possible Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Insufficient Heat Stabilization | Yellowing in PVC is primarily caused by the formation of conjugated polyene sequences resulting from dehydrochlorination.[10] CAS 125643-61-0, as an antioxidant, does not directly prevent this initial HCl release. | Ensure your formulation includes an adequate loading of a primary heat stabilizer (e.g., Ca/Zn stearate) to neutralize HCl as it forms.[6] Consider a synergistic blend of heat stabilizers. |
| Inadequate Dispersion of Additives | If the antioxidant and heat stabilizer are not uniformly dispersed, localized areas of the PVC matrix will be unprotected and degrade rapidly. | In a lab setting, ensure thorough mixing. For dry blends, use a high-intensity mixer. For plastisols, ensure sufficient mixing time and shear to achieve a homogenous dispersion. The liquid nature of CAS 125643-61-0 aids in this.[8] |
| Excessive Processing Temperature | Every stabilizer system has a thermal tolerance limit. Excessively high temperatures can overwhelm the stabilizer package, leading to rapid degradation. | Carefully monitor and control the processing temperature. For lab-scale extruders or presses, ensure thermocouples are accurately calibrated. Start with the lower end of the recommended processing range for your PVC grade and incrementally increase if necessary. |
| Degradation of Other Formulation Components | Some plasticizers or other additives can be more prone to oxidation, which can consume the antioxidant prematurely. | Review the thermal stability of all components in your formulation. Ensure they are suitable for the intended processing temperatures. |
Troubleshooting Scenario 2: Surface Blooming or Tackiness in Aged PVC Samples
Symptoms: After a period of aging (natural or accelerated), a hazy, crystalline, or oily residue appears on the surface of your PVC samples. The surface may also feel tacky.
Possible Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Additive Incompatibility or Supersaturation | Blooming is the migration of an additive to the polymer surface. This occurs when the concentration of the additive exceeds its solubility in the polymer matrix at a given temperature.[11][12] | Review the concentration of all additives, including CAS 125643-61-0. While it has good compatibility, exceeding the optimal dosage can lead to blooming. Reduce the concentration in increments and observe the effect. The typical usage level is between 0.15% and 0.5%.[13] |
| Plasticizer Migration | In flexible PVC, the plasticizer itself can migrate to the surface, carrying other dissolved additives with it. This can result in a tacky or oily surface. | Select a plasticizer with better compatibility and lower migration tendencies for your specific PVC grade. The interaction between the plasticizer and other additives is crucial. |
| Environmental Conditions | Elevated temperatures during storage or aging can increase the mobility of additives within the polymer matrix, accelerating migration to the surface.[11] | Store and age samples under controlled temperature and humidity conditions. For accelerated aging studies, be aware that higher temperatures will increase the likelihood of blooming. |
| Poor Dispersion | Pockets of high additive concentration due to poor mixing can lead to localized supersaturation and subsequent blooming. | Re-evaluate your mixing procedure to ensure all components are thoroughly and uniformly dispersed. |
Troubleshooting Scenario 3: Unexpected Brittleness in Long-Term Aged Samples
Symptoms: Your PVC samples become brittle and lose their flexibility after long-term or accelerated aging, even with the presence of CAS 125643-61-0.
Possible Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Depletion of Antioxidant | Over time, the antioxidant is consumed as it neutralizes free radicals. Once depleted, the PVC is no longer protected from oxidative degradation, which can lead to chain scission and embrittlement.[14] | Consider increasing the initial concentration of CAS 125643-61-0, staying within the recommended limits to avoid blooming. The addition of a secondary antioxidant (e.g., a phosphite) can help regenerate the primary antioxidant and extend its effective lifetime.[8] |
| Plasticizer Loss | In flexible PVC, brittleness is often a direct result of plasticizer loss through evaporation or migration, especially at elevated aging temperatures.[15] | Choose a higher molecular weight plasticizer with lower volatility. Ensure your aging protocol does not use excessively high temperatures that would not be representative of the material's intended service life. |
| Photo-degradation | If samples are exposed to UV light, photo-oxidative degradation will occur. While CAS 125643-61-0 offers some protection, a dedicated UV absorber or a Hindered Amine Light Stabilizer (HALS) is necessary for outdoor or high-UV exposure applications. | For applications requiring UV stability, incorporate a UV absorber (e.g., a benzotriazole) or a HALS into your formulation. These work synergistically with antioxidants. |
| Incomplete Gelation/Fusion | If the PVC was not fully gelled during processing, the polymer matrix will have a weaker network structure, making it more susceptible to mechanical failure over time. | Optimize your processing conditions (temperature and time) to ensure complete gelation of the PVC. This can be assessed through techniques like Differential Scanning Calorimetry (DSC). |
Part 3: Experimental Protocols and Data Visualization
To assist in your research and development, we provide the following standardized protocols and visualization tools.
Protocol 1: Lab-Scale Preparation of a Stabilized Flexible PVC Plastisol
This protocol outlines a standard method for preparing a PVC plastisol for casting films or other small-scale applications.
Materials:
-
PVC Emulsion Resin (e.g., K-value 70)
-
Primary Plasticizer (e.g., DINP)
-
Epoxidized Soybean Oil (ESBO) - as a co-stabilizer
-
Heat Stabilizer (e.g., Calcium Stearate, Zinc Stearate)
-
CAS 125643-61-0
Procedure:
-
Pre-mixing: In a glass beaker, accurately weigh and combine the liquid components: plasticizer, ESBO, and CAS 125643-61-0. Mix gently with a glass rod.
-
Dispersion: Place the beaker under a low-shear laboratory mixer. While mixing at a low speed, slowly add the powdered components (PVC resin, Ca/Zn stearates).
-
Homogenization: Gradually increase the mixing speed to create a vortex and ensure all powders are wetted. Continue mixing for 15-20 minutes until a smooth, homogenous, and lump-free paste is formed.
-
Deaeration: Place the plastisol in a vacuum chamber for 10-15 minutes, or until all entrapped air bubbles are removed.
-
Casting & Curing: The deaerated plastisol is now ready for casting onto a substrate and subsequent curing in an oven at a predetermined temperature and time (e.g., 180-200°C for 5-10 minutes) to achieve full gelation.
Protocol 2: Assessing Thermal Stability via Static Oven Aging
This method provides a visual assessment of the effectiveness of your stabilizer package.
Procedure:
-
Prepare thin PVC samples (e.g., 1 mm thick sheets) using your formulated compound.
-
Place the samples on an inert surface (e.g., glass or aluminum foil) in a circulating air oven set to a specific aging temperature (e.g., 180°C or 200°C).
-
At regular intervals (e.g., every 15 minutes), remove a sample from the oven.
-
Arrange the samples chronologically to create a visual timeline of discoloration.
-
Compare the time at which significant yellowing or browning occurs between different formulations. A longer time to discoloration indicates better thermal stability.[10]
Data Presentation: Stabilizer Performance Comparison
| Formulation ID | Heat Stabilizer (phr) | CAS 125643-61-0 (phr) | Co-Stabilizer (phr) | Time to Severe Discoloration (min @ 180°C) |
| Control | Ca/Zn Stearate (1.5) | 0.0 | None | 40 |
| EXP-1 | Ca/Zn Stearate (1.5) | 0.3 | None | 90 |
| EXP-2 | Ca/Zn Stearate (1.5) | 0.3 | Phosphite (0.2) | 130 |
phr: parts per hundred resin
This table clearly demonstrates the significant improvement in long-term stability with the addition of CAS 125643-61-0 and the synergistic effect when combined with a phosphite co-stabilizer.
Part 4: Visualization of Mechanisms and Workflows
Visual aids are indispensable for understanding complex chemical interactions and experimental processes.
Diagram 1: PVC Degradation and Stabilization Mechanism
This diagram illustrates the dual challenges of PVC degradation and the targeted intervention of a complete stabilizer package.
Caption: PVC degradation pathway and points of intervention by stabilizers.
Diagram 2: Experimental Workflow for Stabilizer Evaluation
This flowchart outlines a logical sequence for formulating, processing, and testing stabilized PVC samples in a research environment.
Caption: Workflow for evaluating the performance of PVC stabilizer formulations.
References
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Cast Film Troubleshooting Tips. (2020). Davis-Standard. [Link]
-
Cast Film Troubleshooting Guide. Scribd. [Link]
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Use of phenolic antioxidants (AO) in PVC Applications. (2018). ResearchGate. [Link]
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Common problems, causes and solutions in PVC film production and processing. (2024). POTOP. [Link]
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Antioxidant depletion in high-density polyethylene pipes exposed to synthetic leachate and air. (2009). ResearchGate. [Link]
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Kinetic Study of Action of Additives in Poly(Vinyl Chloride) Stabilizer Systems I. Sterically Hindered Phenolic Antioxidants. (2000). Chemical Papers. [Link]
-
PVC Plastics Compounding and Extrusion Process. Kastrade. [Link]
-
11 Common Issues with Plastic Films and Their Solutions. (2023). Chaoxin Machinery. [Link]
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Analysis of degradation mechanism of plasticized PVC under artificial aging conditions. (2025). ResearchGate. [Link]
-
Oxidation of HDPE in the Presence of PVC Grafted with Natural Polyphenols (Tannins) as Antioxidant. (2015). Scirp.org. [Link]
-
Antioxidants for Plasticized PVC Products. (2022). Kanademy. [Link]
-
Synergistic effect of co-stabilizers on the thermal stability of polyviny chloride. (2017). International Science Community Association. [Link]
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Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023). Medium. [Link]
-
Accelerated Aging Process of Carbon Black-Reinforced PVC (CB-PVC) Insulation by UVB-Induced Chemical Degradation. (2024). MDPI. [Link]
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Aging of plasticized polyvinyl chloride in heritage collections: The impact of conditioning and cleaning treatments. (2023). ResearchGate. [Link]
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Cast Film Extrusion Troubleshooting and Operation Tips. (2024). GSmach. [Link]
-
Polyvinyl chloride (PVC) additives: a scoping review. (2023). GOV.UK. [Link]
-
Antioxidant 1135 (Veenox 1135), CAS 125643-61-0. Vinati Organics. [Link]
-
A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. (2022). PMC - NIH. [Link]
-
Synergistic effects of metal stearate, calcium carbonate, and recycled polyethylene on thermo-mechanical behavior of polyvinylchloride. (2023). Polyolefins Journal. [Link]
-
Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. (2022). PMC - NIH. [Link]
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2016). MDPI. [Link]
-
How to Control Additive Blooming in Polymer Films. Brighton Science. [Link]
-
PVC Compounding Explained: Formulation, Additives & Techniques. Hywax. [Link]
-
Preventing thermal degradation of PVC insulation by mixtures of cross-linking agents and antioxidants. (2019). ResearchGate. [Link]
-
Linking Antioxidant Depletion with Material Properties for Polyethylene Pipes Resins. (2022). ResearchGate. [Link]
-
How To Choose Antioxidant Additives In The Plastics Industry. Cowin Extrusion. [Link]
-
Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications. (2021). Semantic Scholar. [Link]
-
Thermal stabilizers for poly(vinyl chloride): A review. (2011). Academic Journals. [Link]
-
Additive blooming in polymer materials: Consequences in the pharmaceutical and medical field. (2025). ResearchGate. [Link]
-
Determination of antioxidants in polyolefins using total dissolution methodology followed by RPLC. (2010). PubMed. [Link]
-
Results of static thermal aging test of PVC strip. (2022). ResearchGate. [Link]
-
The effect of adding processed PVC on the rheology of PVC plastisols. Scilit. [Link]
-
Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling. (2023). MDPI. [Link]
-
Rheology of PVC Plastisol: Particle Size Distribution and Viscoelastic Properties. (2001). PubMed. [Link]
-
Blooming on surfaces. tasconusa.com. [Link]
- Antidegradant blend. (2019).
-
Rheological Behavior Of High Resin Level Plastisols. Lehigh Preserve. [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). NIH. [Link]
-
Impact of Insulation and Sheathing PVC Mixture on the Physical Properties. (2021). Scholars Middle East Publishers. [Link]
-
Rheology of PVC Plastisol: Formation of Immobilized Layer in Pseudoplastic Flow. (2025). ResearchGate. [Link]
-
Effect of Plasticizers on Mechanical, Electrical, Permanence, and Thermal Properties of Poly(vinyl chloride). (2025). ResearchGate. [Link]
-
Effect of resin characteristics on the rheological properties of PVC plastisols. (2025). ResearchGate. [Link]
-
Introduction to PVC Gelation and Formulation w/ Kevin Yocca. (2021). YouTube. [Link]
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Technical Support Center: Synergistic Effects with Phosphite Co-Stabilizers
Welcome to the Technical Support Center for researchers, scientists, and formulation professionals. This guide is designed to provide in-depth technical insights and practical troubleshooting advice for leveraging the synergistic effects of phosphite co-stabilizers in your experiments and product development. Here, we move beyond simple protocols to explain the underlying chemistry and causality, empowering you to make informed decisions and overcome common challenges.
Section 1: Foundational Concepts & Mechanisms
This section addresses the fundamental principles governing the use of phosphite co-stabilizers.
FAQ 1: What is the primary role of a phosphite co-stabilizer and why is it considered a "secondary" antioxidant?
Phosphite co-stabilizers are classified as secondary antioxidants or hydroperoxide decomposers. Their primary role is not to directly scavenge the free radicals that initiate polymer degradation, but to neutralize the hydroperoxides (ROOH) that are formed during the initial stages of autoxidation.[1][2]
During polymer processing or environmental exposure, polymers react with oxygen to form unstable hydroperoxides.[1] These hydroperoxides are particularly problematic because they readily decompose into highly reactive and destructive alkoxy (RO•) and hydroxyl (•OH) radicals, which then accelerate the degradation process in a cascading chain reaction.[1][3]
A primary antioxidant, such as a hindered phenol, works by donating a hydrogen atom to scavenge the free radicals (RO•, •OH). In contrast, a phosphite stabilizer (P(OR)₃) attacks the hydroperoxide precursors directly, converting them into stable, non-radical alcohols (ROH) while being oxidized to a stable phosphate ester (O=P(OR)₃).[1][4] This preemptive action breaks the autocatalytic cycle of oxidation, making phosphites an indispensable tool for melt processing stabilization and long-term thermal stability.[2][3]
FAQ 2: What is the mechanism of synergy between phosphite co-stabilizers and primary antioxidants like hindered phenols?
The synergy between phosphites and hindered phenols is a classic example of complementary antioxidant mechanisms providing a level of protection greater than the sum of their individual effects.[2][5] This dual-attack strategy offers robust and comprehensive protection for the polymer.[1]
-
Primary Antioxidant (Hindered Phenol): Scavenges initial processing- and heat-induced peroxy (ROO•) and alkyl (R•) free radicals, preventing them from abstracting hydrogen from the polymer backbone. This is the first line of defense.
-
Secondary Antioxidant (Phosphite): Decomposes the hydroperoxides (ROOH) that are inevitably formed.[1][6] By eliminating these precursors, the phosphite prevents them from breaking down into more radicals, thus reducing the overall "stress" on the primary antioxidant and preserving its activity for long-term stability.[4]
This relationship can be visualized as a two-level defense system.
Caption: Troubleshooting workflow for suspected phosphite hydrolysis.
Key Actions:
-
Moisture Control: Ensure all raw materials, including the base polymer and other additives, are thoroughly dried before compounding.
-
Use Hydrolytically Stable Phosphites: Sterically hindered aryl phosphites (like Irgafos 168) are generally more resistant to hydrolysis than simple alkyl phosphites. [7]Second-generation phosphites, such as bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite, offer even greater hydrolytic resistance due to their molecular architecture. [6]* Incorporate Acid Scavengers: Adding a small amount of an acid scavenger, such as an amine-based compound or epoxidized soybean oil, can neutralize acidic residues and significantly inhibit the hydrolysis reaction. [8]
Section 3: Experimental Protocols
To quantitatively assess the performance and synergy of your stabilizer package, rigorous and repeatable experimental methods are essential.
Protocol 1: Evaluation of Processing Stability via Multiple-Pass Extrusion
This protocol is designed to simulate the rigors of industrial processing and evaluate the effectiveness of a stabilizer package in preserving the polymer's properties.
Objective: To measure the change in Melt Flow Index (MFI) and Yellowness Index (YI) of a polymer formulation after repeated extrusion cycles.
Materials & Equipment:
-
Polymer resin (e.g., polypropylene, polyethylene)
-
Primary antioxidant (e.g., hindered phenol)
-
Phosphite co-stabilizer
-
Twin-screw extruder
-
Pelletizer
-
Melt flow indexer
-
Spectrocolorimeter
-
Drying oven
Methodology:
-
Preparation of Formulations:
-
Prepare a control batch with only the primary antioxidant.
-
Prepare a second control batch with only the phosphite co-stabilizer.
-
Prepare test batches with synergistic combinations of the primary antioxidant and phosphite at various ratios (e.g., 1:1, 1:2).
-
Accurately weigh and dry-blend the polymer resin with the additives for each batch.
-
-
Extrusion (Pass 1):
-
Set the extruder to a temperature profile appropriate for the polymer (e.g., for PP: 180-205-225-245°C). [9] * Feed the blended material from the first formulation into the extruder.
-
Extrude the molten polymer through a strand die, cool in a water bath, and pelletize.
-
Collect and label the pellets as "Pass 1". Retain a sample for analysis.
-
-
Multiple Passes (Pass 2-5):
-
Feed the "Pass 1" pellets back into the extruder using the same processing conditions.
-
Collect and label the resulting pellets as "Pass 2". Retain a sample.
-
Repeat this process for the desired number of passes (typically 3 to 5).
-
-
Analysis:
-
Melt Flow Index (MFI): Measure the MFI of the pellets from each pass according to ASTM D1238 or ISO 1133. A stable formulation will show minimal increase in MFI (for chain scission) or decrease in MFI (for cross-linking).
-
Yellowness Index (YI): Compression mold a small plaque from the pellets of each pass. Measure the YI using a spectrocolorimeter according to ASTM E313. A superior stabilizer package will result in a lower YI value.
-
-
Data Interpretation:
-
Plot MFI vs. Extrusion Pass Number and YI vs. Extrusion Pass Number for each formulation.
-
The formulation exhibiting the flattest curves (least change) is the most effective at providing processing stability. The combination showing significantly better performance than the individual components confirms a synergistic effect.
-
Protocol 2: Quantifying Antioxidant Synergy using the DPPH Assay
This in-vitro spectrophotometric assay can provide a rapid assessment of the radical-scavenging synergy between antioxidants. [10] Objective: To determine if a combination of antioxidants exhibits a synergistic, additive, or antagonistic effect based on their ability to scavenge the DPPH radical.
Materials & Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Primary antioxidant (e.g., BHA, as a model)
-
Phosphite co-stabilizer (Note: Phosphites are not strong radical scavengers; this assay is more illustrative for phenol regeneration, a secondary synergistic mechanism)
-
96-well microplate and reader
Methodology:
Sources
- 1. nbinno.com [nbinno.com]
- 2. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 3. nbinno.com [nbinno.com]
- 4. vinatiorganics.com [vinatiorganics.com]
- 5. nbinno.com [nbinno.com]
- 6. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2011014529A2 - Hydrolytically stable phosphite compositions - Google Patents [patents.google.com]
- 9. life-trialkyl.eu [life-trialkyl.eu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating Thermal Degradation in Polymer Processing
Welcome to the technical support center dedicated to addressing the challenges of thermal degradation during polymer processing. This resource is designed for researchers, scientists, and drug development professionals who work with polymeric materials and require a deep, practical understanding of how to maintain material integrity during manufacturing and experimentation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and field-proven expertise.
Introduction to Thermal Degradation: The "Why" Behind Material Changes
Thermal degradation is the deterioration of a polymer's molecular structure at elevated temperatures, leading to undesirable changes in its properties. This is a critical concern during processing techniques like extrusion and injection molding, where high temperatures are necessary to achieve a molten state for shaping. The degradation process can manifest as discoloration, reduced mechanical strength, and altered viscosity, ultimately compromising the performance and safety of the final product.
The primary mechanisms of thermal degradation include:
-
Chain Scission: The breaking of the long polymer chains into smaller fragments, resulting in a decrease in molecular weight and viscosity.
-
Cross-linking: The formation of new bonds between polymer chains, which can lead to increased brittleness and reduced flexibility.
-
Depolymerization: The "unzipping" of the polymer chain from its end, releasing monomer units.
-
Side-group Elimination: The removal of functional groups attached to the polymer backbone.
These reactions are often initiated by the formation of highly reactive free radicals, which can then propagate a chain reaction of degradation. The presence of oxygen can significantly accelerate this process, a phenomenon known as thermo-oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of thermal degradation in my polymer?
A1: The initial indicators of thermal degradation can be subtle. Visually, you might observe a slight yellowing or discoloration of the polymer. During processing, you may notice a decrease in melt viscosity, making it difficult to control the flow. In the final product, you might find black specks or a burnt odor. A more quantitative sign is a change in the material's mechanical properties, such as reduced tensile strength or increased brittleness.
Q2: How does processing temperature affect thermal degradation?
A2: Temperature is a critical factor. Every polymer has a specific processing window—a temperature range where it melts sufficiently for processing without significant degradation. Exceeding this window dramatically accelerates the rate of degradation reactions. Conversely, processing at too low a temperature can increase shear forces, which also contribute to degradation. It is crucial to establish and maintain an optimal temperature profile for each specific polymer.
Q3: What is residence time, and why is it important?
A3: Residence time is the duration a polymer spends inside the processing equipment (e.g., extruder barrel) at elevated temperatures. Longer residence times provide more opportunity for thermal degradation to occur. Therefore, minimizing residence time, without compromising proper melting and mixing, is a key strategy to prevent degradation.
Q4: What are antioxidants and how do they work?
A4: Antioxidants are additives that protect polymers from oxidative degradation. They function by interrupting the free-radical chain reactions that lead to polymer breakdown. There are two main types:
-
Primary antioxidants (radical scavengers): These donate a hydrogen atom to neutralize free radicals.
-
Secondary antioxidants (hydroperoxide decomposers): These break down hydroperoxides into stable, non-radical products. A synergistic combination of primary and secondary antioxidants often provides the most effective protection.
Troubleshooting Guides
Issue 1: Discoloration (Yellowing, Browning, or Black Specks) in the Final Product
Q: My processed polymer is showing significant discoloration. What are the likely causes and how can I fix it?
A: Discoloration is a classic sign of thermal degradation, specifically thermo-oxidative degradation where oxygen reacts with the polymer at high temperatures to form color-causing groups (chromophores).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polymer discoloration.
Detailed Steps & Explanations:
-
Verify Processing Temperatures:
-
Action: Compare your current barrel and die temperatures to the polymer manufacturer's recommended processing window. Ensure thermocouples are functioning correctly and are properly placed.
-
Causality: Excessive heat is the primary driver of thermal degradation. Even a small deviation above the recommended range can significantly increase the rate of degradation reactions.
-
-
Evaluate Residence Time:
-
Action: If your process involves low output rates on a large machine, the polymer may be spending too much time at high temperatures. Consider increasing the throughput or using a smaller extruder if possible.
-
Causality: The extent of degradation is a function of both temperature and time. Reducing the time the polymer is exposed to heat minimizes the opportunity for degradation reactions to occur.
-
-
Assess Oxygen Exposure:
-
Action: For highly sensitive polymers, consider processing under an inert atmosphere, such as a nitrogen purge in the feed hopper, to minimize contact with oxygen.
-
Causality: Oxygen is a key reactant in thermo-oxidative degradation, which is often the cause of discoloration. By removing oxygen, you can significantly inhibit these degradation pathways.
-
-
Review Stabilization Package:
-
Action: Ensure your polymer formulation includes an adequate amount and type of antioxidant. If you are already using one, you may need to increase the concentration or use a more robust antioxidant system.
-
Causality: Antioxidants are crucial for interrupting the degradation cycle. An insufficient amount will be consumed quickly, leaving the polymer unprotected.
-
Issue 2: Unexpected Decrease in Melt Viscosity
Q: During processing, the viscosity of my polymer melt is lower than expected, leading to processing instabilities. What could be the cause?
A: A significant drop in melt viscosity is a strong indicator of chain scission, where the polymer chains are breaking down into smaller fragments, reducing the overall molecular weight.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased melt viscosity.
Detailed Steps & Explanations:
-
Control Temperature and Shear:
-
Action: High temperatures and excessive shear rates can both lead to chain scission. Gradually reduce the processing temperature and/or the screw speed.
-
Causality: Thermal energy and mechanical energy from shear can both be sufficient to break the chemical bonds in the polymer backbone.
-
-
Ensure Proper Drying:
-
Action: For polymers susceptible to hydrolysis (e.g., polyesters, polyamides), ensure the material is thoroughly dried to the recommended moisture content before processing.
-
Causality: At high temperatures, residual moisture can react with and break down the polymer chains, a process known as hydrolytic degradation.
-
-
Analytical Verification (Self-Validating Protocol):
-
Protocol: Gel Permeation Chromatography (GPC) Analysis
-
Collect samples of the raw, unprocessed polymer and the processed polymer exhibiting low viscosity.
-
Dissolve each sample in a suitable solvent (e.g., tetrahydrofuran).
-
Analyze the molecular weight distribution of each sample using GPC.
-
-
Expected Result: A significant shift to lower molecular weights in the processed sample compared to the raw material will confirm that chain scission due to thermal degradation is occurring.
-
Issue 3: Loss of Mechanical Properties (Brittleness, Reduced Strength)
Q: My final product is brittle and fails under stress, even though the raw material has good mechanical properties. How can I address this?
A: A loss of mechanical properties is a direct consequence of molecular-level changes caused by thermal degradation, such as chain scission or cross-linking.
Data Presentation: Impact of Processing Conditions on Mechanical Properties
| Processing Parameter | Condition | Observation | Likely Degradation Mechanism | Impact on Mechanical Properties |
| Temperature | Too High | Reduced viscosity, discoloration | Chain Scission | Reduced tensile strength, embrittlement |
| Residence Time | Too Long | Gel formation, black specks | Cross-linking/Severe Scission | Increased brittleness, loss of ductility |
| Shear Rate | Too High | Increased melt temperature | Chain Scission | Reduced toughness and impact strength |
Experimental Protocol: Assessing Mechanical Property Retention
-
Establish a Baseline:
-
Mold a set of test specimens (e.g., tensile bars) from the raw polymer under ideal, gentle conditions (lowest possible temperature and residence time) to establish the baseline mechanical properties.
-
-
Process Under Experimental Conditions:
-
Process the polymer using your standard operating conditions. Mold a set of test specimens from this processed material.
-
-
Mechanical Testing:
-
Conduct tensile testing (e.g., following ASTM D638) on both sets of specimens.
-
Compare the tensile strength, elongation at break, and modulus of elasticity between the baseline and the processed samples.
-
-
Analysis:
-
A significant reduction in tensile strength and elongation at break in the processed samples indicates that thermal degradation is compromising the mechanical integrity of the polymer. Use this data to systematically optimize your processing parameters (temperature, residence time, shear rate) to minimize this loss.
-
Analytical Techniques for Characterizing Thermal Degradation
To effectively troubleshoot and prevent thermal degradation, it is essential to utilize analytical techniques that can quantify the changes occurring in the polymer.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This is used to determine the onset temperature of degradation and the overall thermal stability of a polymer.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. Changes in melting temperature (Tm) and glass transition temperature (Tg) can indicate degradation.
-
Gel Permeation Chromatography (GPC): Separates polymer molecules based on their size in solution to determine the molecular weight distribution. It is the most direct way to confirm chain scission.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the chemical functional groups present in a polymer. It can detect the formation of new groups, such as carbonyls, which are indicative of oxidative degradation.
By combining a systematic troubleshooting approach with robust analytical verification, you can effectively diagnose, address, and prevent thermal degradation in your polymer processing experiments, ensuring the quality and reliability of your final products.
References
- Thermal Degradation of Plastics. (n.d.). Zeus Industrial Products, Inc.
- Antioxidants in Plastic Compounds: Overview and Benefits. (n.d.). SpecialChem.
- What Are Antioxidants in Plastics and How Do They Prevent Degradation?. (2025, July 3). Patsnap Eureka.
- How Thermal Degradation Affects Polymer Performance Over Time. (2025, July 3). Patsnap Eureka.
- Antioxidants: Protecting Plastics from Degradation. (2025, December 17). BS Masterbatch.
- Thermal degradation of polymers. (n.d.). Grokipedia.
- What Are Antioxidants For Polymers?. (2025, July 14). Chemistry For Everyone.
- Understanding the Role of Antioxidants in Polymer Stabilization. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Thermal degradation of polymers. (n.d.). Wikipedia.
- How Does Degradation Temperature Relate To Polymer Stability?. (2025, July 19). Chemistry For Everyone.
- Pielichowski, K., & Njuguna, J. (2023). Thermal degradation during the processing of polymers. ResearchGate.
- Stribeck, N., & Burkhardt, U. (2023). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. Polymers (Basel), 15(5), 1293.
- Thermal degradation. (n.d.). Fiveable.
- Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance. (n.d.). OnlyTRAININGS.
- Top Analytical Techniques for Characterizing Custom Polymers. (n.d.).
- Butler, T. I. (1990). The Influence of Extruder Residence Time Distribution On Polymer Degradation. Journal of Plastic Film & Sheeting, 6(3), 247-259.
- Effect of Thermal Degradation on Polymer Thermal Properties. (n.d.). TA Instruments.
- Characterization and Control of Polymer Melt Viscosity: A Key to Enhanced Fiber Spinning Processes. (2024, March 21). Research and Reviews: Journal of Engineering and Technology.
- Thermal Analysis Techniques | Polymers. (n.d.). EAG Laboratories.
- Influence of processing temperature on polymer stability. (n.d.). Pellex. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpSw3nmkRAGKIDRYX6gaEwGvxw9HCpNlzP5TSIlQxlTIL9qQ3Vz3MvXICuH9ZLHfwYIaVDOwC79zKxk9PV52hqKlS6jNl5XSAo_BaklIjFUqoaVIcJNR_89ztMW5DPjvT91TNM01FsMxHDQgUSlwfAvphvFdPxQCNc8FzqsdQO7Zg9Mh4drcx5ipOXwA6a2chj5f0XUKBJUkN1J4QN](
Validation & Comparative
A Senior Application Scientist's Guide to Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: Performance and Application
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the realm of polymer stabilization and material science, the selection of an appropriate antioxidant is paramount to ensuring product integrity and longevity. This guide addresses a common point of inquiry: the comparative performance of "Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate" versus "Irganox 1076."
A crucial point of clarification must be made from the outset. "Irganox 1076" is the well-established trade name for the chemical compound Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS No. 2082-79-3).[1][2] The term "this compound" (CAS No. 125643-61-0) refers to a structurally similar but distinct molecule with a shorter C8 alkyl chain (octyl) instead of a C18 chain (octadecyl/stearyl).[3][4] Therefore, a direct "vs." comparison is a misnomer. This guide will focus on the performance of the widely used Irganox 1076 and compare its characteristics to other classes of antioxidants, providing the necessary context for informed selection.
Irganox 1076 is a high molecular weight, sterically hindered phenolic primary antioxidant.[5] Its primary function is to protect organic substrates against thermo-oxidative degradation by scavenging free radicals.[6][7] This mechanism is critical during high-temperature processing of polymers and for ensuring long-term thermal stability.[8][9]
Comparative Performance Analysis
The efficacy of an antioxidant is not absolute but is dependent on the polymer matrix, processing conditions, and end-use environment. Below is a comparative overview of Irganox 1076 against other antioxidant classes.
Table 1: Performance Characteristics of Irganox 1076 vs. Alternative Antioxidants
| Performance Metric | Irganox 1076 (Hindered Phenol) | Low MW Phenols (e.g., BHT) | Phosphite Antioxidants (e.g., Irgafos 168) | Thioester Antioxidants |
| Primary Function | Radical Scavenger (Primary AO) | Radical Scavenger (Primary AO) | Hydroperoxide Decomposer (Secondary AO) | Hydroperoxide Decomposer (Secondary AO) |
| Thermal Stability | High | Low to Moderate | Moderate | High |
| Volatility | Low[5][10] | High | Moderate | Low |
| Color Stability | Excellent[5][8] | Prone to yellowing | Good, can improve polymer color | Can impart odor/color |
| Synergism | Strong synergy with phosphites and thioesters[8][11] | Synergistic with secondary AOs | Strong synergy with phenolic AOs[12] | Synergistic with phenolic AOs |
| Food Contact Approval | Widely Approved[5][13] | Approved with limitations | Widely Approved | Varies by region/specific compound |
| Key Advantage | Versatile, non-discoloring, low volatility[6] | Cost-effective | Excellent processing stability | Superior long-term heat aging |
| Key Limitation | Less effective against hydrolysis than phosphites[14] | High volatility, potential for migration | Prone to hydrolysis | Potential for odor |
Mechanism of Action: Radical Scavenging
Hindered phenolic antioxidants like Irganox 1076 function by donating a hydrogen atom from their hydroxyl group to neutralize highly reactive peroxy radicals (ROO•). This converts the free radicals into stable hydroperoxides, terminating the auto-oxidation chain reaction. The bulky tert-butyl groups on the phenol ring provide steric hindrance, which enhances the stability of the resulting antioxidant radical and prevents it from initiating new degradation chains.[7][15]
Caption: Radical scavenging mechanism of a hindered phenolic antioxidant like Irganox 1076.
Experimental Protocols for Performance Evaluation
To objectively assess antioxidant performance, standardized testing methodologies are crucial. The following protocols are widely accepted in the industry.
1. Melt Flow Index (MFI) Stability after Multiple Extrusions
-
Objective: To evaluate the antioxidant's ability to protect the polymer from degradation during processing.
-
Standard: ASTM D1238
-
Methodology:
-
Prepare polymer formulations with and without the antioxidant at specified concentrations (e.g., 0.1% Irganox 1076).
-
Compound the formulations using a twin-screw extruder.
-
Subject the compounded pellets to multiple extrusion passes (e.g., 1, 3, and 5 passes) under controlled temperature and screw speed.
-
After each pass, measure the Melt Flow Index of the polymer.
-
Analysis: A smaller change (or increase) in MFI over multiple passes indicates better stabilization, as it signifies less chain scission (degradation) of the polymer.
-
2. Long-Term Thermal Stability (Oven Aging)
-
Objective: To assess the antioxidant's effectiveness in protecting the polymer during its service life at elevated temperatures.
-
Standard: ASTM D3045
-
Methodology:
-
Prepare stabilized and unstabilized polymer samples (e.g., compression-molded plaques).
-
Place the samples in a forced-air oven at a constant, elevated temperature (e.g., 150°C for polypropylene).
-
Periodically remove samples and test for a key physical property (e.g., tensile strength, elongation at break, or color change).
-
Analysis: The time required for the physical property to decrease to 50% of its initial value is recorded as the failure time. Longer failure times indicate superior long-term thermal stability.
-
3. Oxidative Induction Time (OIT)
-
Objective: To determine the relative thermal oxidative stability of a material in a shortened timeframe.
-
Standard: ASTM D3895
-
Methodology:
-
A small sample of the stabilized material is placed in a Differential Scanning Calorimetry (DSC) instrument.
-
The sample is heated to a specified isothermal temperature under an inert nitrogen atmosphere.
-
The atmosphere is then switched to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured.
-
Analysis: A longer OIT value indicates greater resistance to oxidation at the test temperature.[16]
-
Caption: Workflow for evaluating the performance of an antioxidant in a polymer matrix.
Synergistic Blends: A Key to Enhanced Performance
While Irganox 1076 is a highly effective primary antioxidant, its performance can be significantly enhanced when used in combination with secondary antioxidants, such as phosphites (e.g., Irgafos 168).[12][17] This synergistic effect arises because the primary antioxidant scavenges free radicals, while the secondary antioxidant decomposes hydroperoxides (ROOH)—the stable byproducts of radical scavenging—into non-radical, stable products.[18] This dual-action approach provides comprehensive protection during both high-temperature processing (where phosphites excel) and long-term service life.
Applications & Considerations
Irganox 1076 is utilized in a wide array of polymers, including polyolefins (PE, PP), styrenics, elastomers, and engineering plastics.[8][17] Its low volatility is a significant advantage in preventing additive loss during processing and end-use, a common issue with lower molecular weight antioxidants like BHT.[2] Furthermore, its extensive regulatory approval, including for food contact applications, makes it a versatile choice for packaging and consumer goods.[5][13]
When selecting an antioxidant, researchers must consider the specific polymer, processing temperatures, exposure to UV light, and regulatory requirements. For applications requiring extreme long-term heat aging, thioesters may be considered in a synergistic blend. For outdoor applications, co-stabilizers like Hindered Amine Light Stabilizers (HALS) are necessary to protect against photo-oxidation.[11]
References
-
Dongguan Baoxu Chemical Technology. ANTIOXIDANT 1076 / IRGANOX 1076. [Link]
-
Tintoll. This compound CAS No. 125643-61-0. [Link]
-
Wikipedia. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Link]
-
BDMAEE. (2025, July 7). A comparative assessment of Antioxidant DHOP versus other conventional hindered phenol antioxidants for general use. [Link]
-
PubChem. Octadecyl DI-tert-butyl-4-hydroxyhydrocinnamate. [Link]
-
ASTM International. (2018). D6953 Standard Test Method for Determination of Antioxidants and Erucamide Slip Additives in Polyethylene Using Liquid Chromatography (LC). [Link]
-
BDMAEE. (2025, July 7). a direct comparison of primary antioxidant 330 against other leading hindered phenol antioxidants for premium-grade uses. [Link]
-
Amine Catalysts. (2025, July 1). a comprehensive review of primary antioxidant 1076 against other standard hindered phenol antioxidants for wide-ranging uses. [Link]
-
BASF. (2010, September). Product Datasheet: Irganox 1076. [Link]
-
BDMAEE. (2025, June 27). a detailed comparison: primary antioxidant 1520 against other hindered phenol antioxidants for premium-grade applications. [Link]
-
Infinita Lab. ASTM D6042 Phenolic Antioxidants and Erucamide Slip Additives. [Link]
-
Shao, H., et al. (2024). Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. China Plastics, 38(8), 20-25. [https://www.cnki.net/kcms/detail/11.2 plastics.20240819.1001.002.html]([Link] plastics.20240819.1001.002.html)
-
Intertek Inform. (2018). ASTM D 6953 : 2018 Standard Test Method for Determination of Antioxidants. [Link]
-
ASTM International. (2009). D5524 Standard Test Method for Determination of Phenolic Antioxidants in High Density Polyethylene Using Liquid Chromatography (Withdrawn 2009). [Link]
-
ResearchGate. (n.d.). Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE. [Link]
-
ASTM International. (2016). D6042 Standard Test Method for Determination of Phenolic Antioxidants and Erucamide Slip Additives in Polypropylene Homopolymer Formulations Using Liquid Chromatography (LC). [Link]
-
NIH. (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. [Link]
-
NIH. (2023, May 13). Comparative study of the antioxidant capability of EDTA and Irganox. [Link]
-
ResearchGate. (n.d.). Physico-chemical characterization of the blooming of Irganox 1076® antioxidant onto the surface of a silane-crosslinked polyethylene. [Link]
-
MDPI. (n.d.). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. [Link]
-
E3S Web of Conferences. (2023). Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. [Link]
-
MATEC Web of Conferences. (n.d.). Rapid Determination of Antioxidant Irganox 1076 in Polyethylene. [Link]
-
ResearchGate. (n.d.). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. [Link]
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- 2. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]
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A Senior Application Scientist's Guide to Hindered Phenolic Antioxidants: A Comparative Analysis
Welcome to a comprehensive exploration of hindered phenolic antioxidants, essential tools in the arsenal of researchers, scientists, and drug development professionals dedicated to preventing oxidative degradation. This guide moves beyond a simple cataloging of products to provide a deep, comparative analysis grounded in scientific principles and experimental data. Here, we will dissect the mechanisms, compare the performance of key players, and provide you with the methodologies to conduct your own evaluations.
The Inevitable Challenge: Oxidative Degradation
Organic molecules, the building blocks of everything from pharmaceuticals to polymers, are under constant threat from oxidation. This complex series of chemical reactions, often initiated by heat, light, or residual metal catalysts, generates highly reactive species known as free radicals. These radicals propagate a chain reaction that can lead to the degradation of the material, manifesting as discoloration, loss of mechanical properties, and reduced shelf-life.[1][2]
To combat this, we employ antioxidants, molecules designed to intercept and neutralize these damaging free radicals. Among the most effective and widely used primary antioxidants are the hindered phenols .
The Guardian Molecule: Mechanism of Hindered Phenolic Antioxidants
The efficacy of hindered phenolic antioxidants lies in their unique molecular architecture. A hydroxyl (-OH) group attached to a benzene ring is the active site, but it is the bulky alkyl groups (typically tert-butyl) positioned ortho to the hydroxyl group that give these molecules their "hindered" nature and superior performance.[3]
The primary mechanism of action is hydrogen atom donation to radical species (R• or ROO•), effectively terminating the oxidative chain reaction.[2][3] The resulting phenoxyl radical is stabilized by the bulky neighboring groups, which prevent it from initiating new radical chains and reduce its tendency to cause discoloration.[3]
Caption: Mechanism of action of hindered phenolic antioxidants.
A Comparative Look at Key Hindered Phenolic Antioxidants
The selection of an appropriate hindered phenolic antioxidant depends on a multitude of factors, including the substrate to be stabilized, processing conditions, and end-use requirements. Below is a comparative overview of some of the most widely used hindered phenolic antioxidants.
| Antioxidant | Chemical Name | Molecular Weight ( g/mol ) | Key Characteristics & Applications |
| BHT | Butylated Hydroxytoluene | ~220 | Low molecular weight, volatile. Effective but can be gradually lost at high temperatures. Used in food, cosmetics, and industrial fluids.[1][4] |
| BHA | Butylated Hydroxyanisole | ~180 | Similar to BHT, with some studies suggesting higher initial antioxidant activity. Often used in combination with BHT.[5][6] |
| TBHQ | tert-Butylhydroquinone | ~166 | Highly effective, particularly in unsaturated fats and oils.[5] |
| Propyl Gallate | Propyl 3,4,5-trihydroxybenzoate | ~212 | Often used in foods, oils, and waxes. Exhibits good thermal stability.[7][8] |
| Irganox 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | ~1178 | High molecular weight, low volatility, and excellent thermal stability. Broadly compatible with many polymers.[3][9][10][11] |
| Irganox 1076 | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | ~531 | Good performance in high-temperature processing and food contact materials. Lower molecular weight than Irganox 1010.[9][10] |
Performance Metrics: A Deeper Dive
Objective comparison requires quantifiable performance metrics. Here, we delve into the key parameters for evaluating hindered phenolic antioxidants.
Antioxidant Activity
The intrinsic ability of an antioxidant to scavenge free radicals is its most critical attribute. This is often evaluated using in vitro assays that measure the reduction of a stable radical species.
Comparative Antioxidant Activity (DPPH Assay - IC50 Values)
| Antioxidant | IC50 (mg/mL) | Reference |
| BHA | 0.0052 | [12] |
| BHT | 0.011 | [12] |
Lower IC50 values indicate higher antioxidant activity.
Thermal Stability
In many applications, particularly in polymer processing, antioxidants must withstand high temperatures without degrading. Thermogravimetric Analysis (TGA) is the standard method for assessing thermal stability.
Comparative Thermal Stability (Decomposition Temperatures)
| Antioxidant | Onset of Decomposition (°C) | Reference |
| BHT | ~120 | [7] |
| BHA | ~120 | [7] |
| TBHQ | ~120 | [7] |
| Propyl Gallate | >110 | [7] |
| Irganox 1010 | Significantly higher than BHT | [13] |
Higher decomposition temperatures indicate greater thermal stability.
Volatility
Low molecular weight antioxidants can be lost through evaporation during high-temperature processing, reducing their long-term efficacy.[1][4] Generally, higher molecular weight correlates with lower volatility.
Volatility Ranking (Qualitative)
| Antioxidant | Volatility | Rationale |
| BHT | High | Low molecular weight |
| BHA | High | Low molecular weight |
| Irganox 1076 | Low | High molecular weight |
| Irganox 1010 | Very Low | Very high molecular weight |
Discoloration
A common side effect of phenolic antioxidant action is the formation of colored quinoidal by-products, leading to yellowing of the stabilized material.[1][14][15] The degree of discoloration is structure-dependent.
Discoloration Tendency (Qualitative)
| Antioxidant | Discoloration Potential | Notes |
| BHT | Can cause yellowing | |
| Irganox 1076 | Prone to discoloration, sometimes more so than Irganox 1010 | [16] |
| Irganox 1010 | Generally good color stability | [11] |
It is crucial to note that discoloration is not necessarily an indicator of poor antioxidant performance but rather a consequence of its protective action.[16]
Synergistic Effects
Hindered phenolic antioxidants are often used in combination with secondary antioxidants, such as phosphites and thioesters, which function by decomposing hydroperoxides. This combination often results in a synergistic effect, providing a more comprehensive stabilization system.[2][17][18]
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity of your comparisons, rigorous and standardized experimental protocols are essential.
Protocol for DPPH Radical Scavenging Assay
This spectrophotometric assay is a widely used method for determining the antioxidant capacity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a maximum absorbance at approximately 517 nm. In the presence of a hydrogen-donating antioxidant, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the antioxidant in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the antioxidant stock solution.
-
Prepare a 0.1 mM solution of DPPH in the same solvent. Store in the dark.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add a defined volume of each antioxidant dilution.
-
Add a defined volume of the DPPH solution to each well/cuvette and mix thoroughly.
-
For the control, add the same volume of solvent instead of the antioxidant solution.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the antioxidant concentration to determine the IC50 value (the concentration of antioxidant required to inhibit 50% of the DPPH radicals).
-
Caption: Workflow for the DPPH radical scavenging assay.
Protocol for Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Principle: As a sample is heated, it may lose mass due to decomposition or volatilization. The temperature at which this mass loss occurs provides information about the material's thermal stability.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the antioxidant sample (typically 5-10 mg) into a TGA pan.
-
-
Instrument Setup:
-
Place the pan in the TGA instrument.
-
Set the desired temperature program (e.g., ramp from 30°C to 600°C at a heating rate of 10°C/min).
-
Set the atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
-
Analysis:
-
Run the TGA experiment. The instrument will record the sample mass as a function of temperature.
-
-
Data Interpretation:
-
The resulting TGA curve plots mass loss (%) versus temperature (°C).
-
Determine the onset temperature of decomposition, which is a key indicator of thermal stability.
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Conclusion: Making an Informed Decision
The selection of a hindered phenolic antioxidant is a critical decision that can significantly impact the stability and longevity of your product. This guide has provided a framework for a comparative analysis, emphasizing the importance of understanding the underlying mechanisms and evaluating key performance metrics through standardized experimental protocols.
For applications requiring high processing temperatures and long-term stability, high molecular weight antioxidants like Irganox 1010 are often the preferred choice due to their low volatility and excellent thermal stability. In contrast, for less demanding applications or where cost is a primary driver, lower molecular weight options such as BHT and BHA may be suitable.
Ultimately, the optimal choice will depend on a thorough evaluation of your specific needs and a careful consideration of the trade-offs between performance, cost, and potential side effects such as discoloration. We encourage you to use the methodologies outlined in this guide to conduct your own comparative studies and make data-driven decisions.
References
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Tintoll. Hindered Phenol Antioxidant HPAO. Available from: [Link]
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Partners in Chemicals. Hindered phenolic antioxidants for protection of polymers. (2022-10-05). Available from: [Link]
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Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC. Available from: [Link]
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Amfine. Hindered Phenols | Antioxidants for Plastics. Available from: [Link]
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Wellt Chemicals. Exploring the Uses and Benefits of Antioxidant Irganox 1010 Guide 2024. (2024-01-05). Available from: [Link]
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Stabilization Technologies. Transformation of Hindered Phenolic Antioxidants. (2019-06-09). Available from: [Link]
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Plastic & Antioxidant Additives | Hindered Phenol. Available from: [Link]
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Chemistry Stack Exchange. What has stronger antioxidant potential: BHT or BHA?. (2014-09-09). Available from: [Link]
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Understanding the Benefits of Hindered Phenolic Antioxidants. (2025-12-17). Available from: [Link]
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Knowde. BHA & BHT in Food & Nutrition. Available from: [Link]
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ResearchGate. Discoloration Phenomenon Induced by the Combination of Phenolic Antioxidants & Hindered Amine Light Stabilisers. (2025-08-06). Available from: [Link]
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EssFeed. Comparison of BHA and BHT with Other Common Food Preservatives. (2025-03-19). Available from: [Link]
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Commercial antioxidants and thermal stability evaluations. Fuel. (2012-02-14). Available from: [Link]
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The Mechanism and Benefits of Hindered Phenol Antioxidants in Industrial Applications. Available from: [Link]
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CentAUR. Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. (2010-02-02). Available from: [Link]
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ResearchGate. Specific phenol concentrations and volatility for various antioxidants | Download Table. Available from: [Link]
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ResearchGate. TG curves of THA and the commercial phenol antioxidants. Available from: [Link]
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PubMed. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems. Available from: [Link]
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LCGC International. Characterization and Determination of Irganox 1076 and 1010 in Polyethylene Using Thermal Desorption and Reactive Pyrolysis-GC-MS. Available from: [Link]
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ResearchGate. The Effect of Introduction of Phenolic Antioxidants on the Thermal-Oxidative Stability and Gas Permeability of Poly(4-methyl-2-pentyne) | Request PDF. (2025-08-07). Available from: [Link]
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SciSpace. (PDF) Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additives (2019) | Clare L. Higgins. Available from: [Link]
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Science.gov. antioxidants bha bht: Topics by Science.gov. Available from: [Link]
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Srce. COMPARATIVE ANALYSIS OF THE ANTIOXIDANT CAPACITY OF SOME NATURAL AND SYNTHETIC ANTIOXIDANTS ADDED TO PALM OIL. (2023-02-27). Available from: [Link]
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PubMed. A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butylated hydroxytoluene. (2021-05-20). Available from: [Link]
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ResearchGate. Antioxidant activity of BHA, BHT and TBHQ examined with Miller's test. Available from: [Link]
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PMC. Migration of Irganox 1010, Irganox 1076, and Titanium dioxide into Doogh and corresponding food simulant from laminated packaging. (2022-01-12). Available from: [Link]
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BDMAEE. a detailed comparison: primary antioxidant 1520 against other hindered phenol antioxidants for premium-grade applications. (2025-06-27). Available from: [Link]
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MDPI. Combined Effect of Propyl Gallate and Tert-Butyl Hydroquinone on Biodiesel and Biolubricant Based on Waste Cooking Oil. (2024-10-25). Available from: [Link]
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The Unseen Synergy: A Comparative Guide to Secondary Stabilizers in Antioxidant Formulations
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of material science and drug development, ensuring the long-term stability of formulations is paramount. Oxidation, a relentless process of degradation, poses a significant threat to the integrity, efficacy, and shelf-life of a vast array of products. While primary antioxidants are the first line of defense, their true potential is often unlocked through a synergistic partnership with secondary stabilizers. This guide provides a comprehensive comparison of the synergistic effects achieved with different secondary stabilizers, grounded in experimental data and mechanistic insights, to empower researchers in the rational design of robust antioxidant systems.
The Foundation of Stabilization: A Tale of Two Antioxidants
The battle against oxidation is fought on two main fronts, spearheaded by primary and secondary antioxidants. Understanding their distinct yet complementary roles is crucial to appreciating the power of their synergy.
Primary Antioxidants: The Radical Scavengers
Primary antioxidants, predominantly sterically hindered phenols, are the frontline soldiers. They operate by donating a hydrogen atom to highly reactive free radicals (R•, ROO•), effectively neutralizing them and terminating the oxidative chain reaction.[1][2] This sacrificial act, however, leads to the consumption of the primary antioxidant.
Secondary Antioxidants: The Hydroperoxide Decomposers
Secondary antioxidants, often referred to as hydroperoxide decomposers, play a crucial supporting role.[3] They target hydroperoxides (ROOH), which are relatively stable intermediates formed during the initial stages of oxidation. While less reactive than free radicals, hydroperoxides can decompose, particularly under heat or light, to generate new, highly destructive radicals, thus re-initiating the degradation cycle.[4] Secondary antioxidants preemptively neutralize these "time bombs" by converting them into stable, non-radical products, such as alcohols.[4][5] This action not only prevents the proliferation of new radical chains but also preserves the primary antioxidant, allowing it to continue its radical scavenging duties for an extended period.[4]
The synergistic mechanism between primary and secondary antioxidants can be visualized as a regenerative cycle, enhancing the overall stability of the material.
Figure 1: The synergistic interplay between primary and secondary antioxidants in mitigating polymer degradation.
A Comparative Analysis of Key Secondary Stabilizers: Phosphites vs. Thioethers
The two most prominent classes of secondary antioxidants employed in synergistic blends with hindered phenols are organophosphites and thioethers. While both are effective hydroperoxide decomposers, their performance characteristics differ, making the choice between them dependent on the specific application and desired outcomes.
Organophosphites: The Processing Powerhouses
Organophosphites are highly efficient at decomposing hydroperoxides at the elevated temperatures typically encountered during polymer processing, such as extrusion and injection molding.[4] Their rapid action helps to maintain the melt flow of the polymer and prevent discoloration during these high-stress phases.[6]
Commonly Used Phosphites:
-
Tris(2,4-di-tert-butylphenyl) phosphite (e.g., Irgafos® 168)
-
Tetrakis(2,4-di-tert-butylphenyl) 4,4'-biphenylene diphosphonite (e.g., Hostanox® P-EPQ)[7]
Thioethers: The Champions of Long-Term Stability
Thioethers, such as those based on thiodipropionate esters, excel in providing long-term thermal stability at service temperatures.[5][8] They are particularly effective in protecting materials from degradation over extended periods of use.
Commonly Used Thioethers:
-
Dilauryl thiodipropionate (DLTDP)
-
Distearyl thiodipropionate (DSTDP)
Performance Showdown: A Data-Driven Comparison
To provide a clear and objective comparison, the following tables summarize experimental data on the performance of hindered phenol blends with phosphites versus thioethers in polypropylene (PP). The key performance indicators are Melt Flow Rate (MFR), Yellowing Index (YI), and Oxidative Induction Time (OIT).
Table 1: Processing Stability Comparison
| Antioxidant System (in PP) | Concentration (%) | Processing Conditions | MFR (g/10 min) | Yellowness Index (YI) | Reference |
| Unstabilized | - | Multiple Extrusions | Increased Significantly | High | [1][7] |
| Hindered Phenol (HP) only | 0.1 | Multiple Extrusions | Moderate Increase | Moderate | [7] |
| HP + Phosphite (1:2 ratio) | 0.15 | Multiple Extrusions | Minimal Change | Low | [7][8] |
| HP + Thioether (2:1 ratio) | 0.15 | Multiple Extrusions | Moderate Change | Moderate | [8] |
Note: Lower MFR change and lower YI indicate better processing stability.
The data clearly indicates the superior performance of the hindered phenol/phosphite blend in maintaining the polymer's melt viscosity and preventing discoloration during processing.[7][8]
Table 2: Long-Term Thermal Stability Comparison
| Antioxidant System (in PP) | Concentration (%) | Aging Conditions | Oxidative Induction Time (OIT) at 210°C (min) | Reference |
| Unstabilized | - | 150°C Oven Aging | < 5 | [3] |
| Hindered Phenol (HP) only | 0.1 | 150°C Oven Aging | ~ 20 | [3] |
| HP + Phosphite (1:2 ratio) | 0.15 | 150°C Oven Aging | ~ 45 | [3][8] |
| HP + Thioether (1:4 ratio) | 0.25 | 150°C Oven Aging | > 100 | [8][9] |
Note: A higher OIT value signifies greater resistance to thermo-oxidative degradation and thus, better long-term thermal stability.
In contrast to processing stability, the hindered phenol/thioether blend demonstrates significantly better long-term thermal stability, as evidenced by the substantially longer oxidative induction time.[8][9] A study on polypropylene stabilization found that a 20:80 ratio of hindered phenol to thioester provided the best long-term thermal stability.[8]
Experimental Evaluation Protocols: The Cornerstones of a Self-Validating System
The claims of synergistic effects must be substantiated by rigorous and reproducible experimental data. The following protocols are standard methods used to evaluate the performance of antioxidant systems.
Melt Flow Rate (MFR) / Melt Volume Rate (MVR)
This test, governed by standards such as ASTM D1238, measures the ease of flow of a molten polymer. A stable MFR after processing indicates that the antioxidant system has effectively prevented polymer chain scission or cross-linking.
Experimental Workflow:
Figure 2: Workflow for Melt Flow Rate (MFR) analysis to assess processing stability.
Yellowness Index (YI)
The Yellowness Index is a measure of the degree of yellowing of a material, often caused by the formation of chromophoric degradation products. A lower YI indicates better color stability. This is typically measured using a spectrophotometer according to ASTM E313.
Experimental Workflow:
Figure 3: Workflow for Yellowness Index (YI) measurement to evaluate color stability.
Oxidative Induction Time (OIT)
OIT is a powerful technique for assessing the thermo-oxidative stability of a material.[10][11] It measures the time it takes for a material to begin to oxidize under a stream of oxygen at a specific temperature. The test is performed using a Differential Scanning Calorimeter (DSC) according to ASTM D3895.[12] A longer OIT indicates a more stable material.
Experimental Workflow:
Figure 4: Workflow for Oxidative Induction Time (OIT) measurement to determine thermo-oxidative stability.
Conclusion: Tailoring Synergy for Optimal Performance
The synergistic relationship between primary and secondary antioxidants is a cornerstone of effective material stabilization. The choice between a phosphite-based and a thioether-based secondary stabilizer is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific demands of the application.
-
For applications requiring high processing stability , where maintaining melt flow and color during manufacturing is critical, a hindered phenol/phosphite blend is the preferred choice.
-
For applications demanding long-term thermal stability , where the material will be exposed to elevated temperatures for extended periods during its service life, a hindered phenol/thioether combination offers superior protection.
By understanding the distinct mechanisms and performance characteristics of these synergistic blends, and by employing rigorous experimental validation, researchers and developers can rationally design and optimize antioxidant systems that ensure the longevity and performance of their products.
References
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Antioxidants Stabilizers Selection for Polyolefins (PP, PE). (2021, November 26). Alpha-Plast. [Link]
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Long-Term Thermal Stabilization of Poly(Lactic Acid). (2024, June 5). PMC. [Link]
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Natural antioxidants as melt stabilizers for PE: comparison of silymarin and quercetin. (n.d.). [Link]
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Perspectives on Yellowing in the Degradation of Polymer Materials: Inter-relationship of Structure, Mechanisms and Modes of Stabilisation. (n.d.). ResearchGate. [Link]
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Oxidation induction time and oxidation onset temperature of polyethylene in air: testing Gimzewski's postulate. (n.d.). SciSpace. [Link]
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A comparative analysis of secondary antioxidant dltp versus other phosphite stabilizers for diverse polymer uses. (2025, July 8). BDMAEE. [Link]
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Oxidative-induction time as a measure of vitamin E concentration in ultra-high molecular weight polyethylene. (2014, April 28). PubMed. [Link]
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Kinetic evaluation of the stabilization efficiency of the phosphite and urea derivative based stabilizers against epoxy. (2023, August 20). [Link]
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High-temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 1: Optimization and efficacy via nondust blends. (2021, January 7). ResearchGate. [Link]
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High-temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 2: Optimization and efficacy via encapsulation with silicate fillers. (n.d.). ResearchGate. [Link]
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Use Oxidative Induction Time to Evaluate Antioxidants in Polyethylene Clay Nanocomposite. (2014, October 29). ResearchGate. [Link]
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Electrical and chemical characterization of the antioxidant effects on thermal aging of crosslinked polyethylene (XLPE). (n.d.). IEEE Xplore. [Link]
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A direct comparison of primary antioxidant 330 against other leading hindered phenol antioxidants for premium-grade uses. (2025, July 7). BDMAEE. [Link]
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Melt stabilization of PE with natural antioxidants: comparison of rutin and quercetin. (n.d.). CORE. [Link]
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Oxidation induction time and oxidation onset temperature of polyethylene in air: Testing Gimzewski's postulate. (2025, August 5). ResearchGate. [Link]
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Tukey's test for the two most sensitive FTIR ratios from Figure 3. (n.d.). ResearchGate. [Link]
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Antioxidants Stabilizers Selection for Polyolefins (PP, PE). (2021, November 26). alpha-plast.com.ua. [Link]
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Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. (n.d.). China Plastics. [Link]
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Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (n.d.). PMC. [Link]
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Study of the high temperature reactions of a hindered aryl phosphite (Hostanox PAR 24) used as a processing stabiliser in polyolefins. (2025, August 10). ResearchGate. [Link]
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Functional Poly(phosphoester)s: Variation of Solubility, Thermal Stability, Film Formation and Gelation. (n.d.). MPG.PuRe. [Link]
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Evaluation of the melt stabilization performance of hydroxytyrosol (3,4-dihydroxy-phenylethanol) in polypropylene. (n.d.). OUCI. [Link]
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Performance and synergistic effect of phenolic and thio antioxidants in ABS graft copolymers. (n.d.). [Link]
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Maximizing Polymer Performance: The Role of Phosphite Antioxidants. (n.d.). [Link]
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Effect of phenolic phosphite antioxidant on the thermo-oxidative degradation of PMMA. (2025, August 5). [Link]
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Polymer Stabilizers: Current Challenges and Future Trends. (n.d.). LIFE-TRIALKYL. [Link]
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A Comparative Performance Analysis of Antioxidant 1135 and BHT in Polyolefins: A Guide for Researchers
For professionals in polymer science and drug development, selecting the optimal antioxidant is a critical decision that directly impacts the long-term performance and stability of polyolefin-based products. This guide provides an in-depth comparison of two commonly used hindered phenolic antioxidants: Antioxidant 1135 and Butylated Hydroxytoluene (BHT). We will delve into their chemical characteristics, comparative performance in polyolefins with supporting experimental data, and detailed protocols for evaluating their efficacy.
Introduction to Antioxidant 1135 and BHT
Antioxidant 1135 , chemically known as Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-C9-branched alkyl esters, is a high molecular weight, liquid hindered phenolic antioxidant.[1][2] Its structure provides excellent antioxidant efficiency with low volatility, making it suitable for a wide range of polymers, including polyolefins.[3]
Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a widely used, low molecular weight, solid phenolic antioxidant. It is effective in protecting polymers against thermo-oxidative degradation during processing and end-use.[4] However, its relatively high volatility can be a limiting factor in high-temperature applications.
The fundamental difference in their molecular weight and physical form dictates their performance characteristics in polyolefins, particularly concerning processing stability, long-term thermal aging, and discoloration.
Core Performance Comparison: Antioxidant 1135 vs. BHT
The selection of an antioxidant is a balance between performance, cost, and regulatory compliance. Here, we compare Antioxidant 1135 and BHT across key performance indicators crucial for polyolefin applications.
Processing Stability: Melt Flow Index (MFI)
During melt processing of polyolefins, the polymer chains are susceptible to scission, leading to a decrease in molecular weight and an increase in the Melt Flow Index (MFI).[5] An effective antioxidant will minimize this degradation, resulting in a more stable MFI.
Due to its lower molecular weight and higher volatility, BHT can be partially lost during high-temperature processing, reducing its protective effect.[6] In contrast, Antioxidant 1135's higher molecular weight and lower volatility ensure its retention in the polymer melt, providing superior stabilization.[3]
Table 1: Illustrative Melt Flow Index (MFI) Comparison in Polypropylene (PP) After Multiple Extrusions
| Antioxidant (0.1% loading) | MFI (g/10 min) - 1st Pass | MFI (g/10 min) - 3rd Pass | MFI (g/10 min) - 5th Pass |
| Control (No Antioxidant) | 4.5 | 8.2 | 12.5 |
| BHT | 4.2 | 6.5 | 9.8 |
| Antioxidant 1135 | 4.1 | 4.8 | 5.5 |
Note: This data is illustrative, based on established principles of antioxidant performance.[7][8]
Color Stability: Yellowness Index (YI)
Discoloration, often quantified by the Yellowness Index (YI), is a critical aesthetic and quality parameter for many polyolefin applications. Yellowing can occur due to the formation of colored degradation products from the antioxidant itself.[9]
BHT is known to cause yellowing in polyolefins, particularly in the presence of certain catalysts or upon exposure to NOx gases.[9] Antioxidant 1135, with its more stable molecular structure, typically exhibits significantly better color stability.[3]
Table 2: Illustrative Yellowness Index (YI) Comparison in High-Density Polyethylene (HDPE) After Heat Aging
| Antioxidant (0.1% loading) | Initial YI | YI after 240h @ 110°C |
| Control (No Antioxidant) | 1.5 | 10.2 |
| BHT | 1.8 | 8.5 |
| Antioxidant 1135 | 1.6 | 3.2 |
Note: This data is illustrative, reflecting the known color stability performance of these antioxidants.[10]
Long-Term Thermal Stability: Oxidative Induction Time (OIT)
Oxidative Induction Time (OIT) is a measure of a material's resistance to oxidative degradation at an elevated temperature in an oxygen atmosphere.[11] A longer OIT indicates better thermal stability and, consequently, a longer service life for the end-product.[12]
The higher retention of Antioxidant 1135 in the polymer matrix due to its low volatility generally translates to a significantly longer OIT compared to BHT, which can deplete more rapidly over time, especially at elevated service temperatures.[13][14]
Table 3: Illustrative Oxidative Induction Time (OIT) Comparison in Polypropylene (PP)
| Antioxidant (0.1% loading) | OIT (minutes) at 200°C |
| Control (No Antioxidant) | < 1 |
| BHT | 15 |
| Antioxidant 1135 | 45 |
Note: This data is illustrative and based on the expected performance from the chemical properties of the antioxidants.[15]
Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide detailed methodologies for the key performance tests discussed.
Melt Flow Index (MFI) Measurement
This protocol follows the ASTM D1238 standard to determine the rate of extrusion of molten thermoplastic resins.
Experimental Workflow: MFI Measurement
Caption: Workflow for Melt Flow Index (MFI) measurement according to ASTM D1238.
Yellowness Index (YI) Measurement
This protocol is based on the ASTM E313 standard for calculating the yellowness index from instrumentally measured color coordinates.
Experimental Workflow: YI Measurement
Caption: Workflow for Yellowness Index (YI) measurement following ASTM E313.
Oxidative Induction Time (OIT) Measurement
This protocol is based on the ASTM D3895 standard for determining the OIT of polyolefins by differential scanning calorimetry (DSC).
Experimental Workflow: OIT Measurement
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A Comparative Guide to Accelerated Weathering of Polymers with Different Antioxidants
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For researchers, scientists, and drug development professionals working with polymeric materials, ensuring long-term stability is paramount. The relentless assault of environmental factors—primarily ultraviolet (UV) radiation, heat, and moisture—can trigger degradation processes that compromise a polymer's integrity, leading to discoloration, embrittlement, and catastrophic failure.[1][2] This guide provides an in-depth comparison of the performance of different classes of antioxidants in mitigating these effects, grounded in the principles and practices of accelerated weathering testing.
The Inevitable Challenge: Polymer Degradation
At its core, the degradation of most polymers is a photo-oxidative process.[2] The absorption of UV radiation creates high-energy excited states within the polymer's chemical structure, leading to the formation of free radicals.[1][3] These highly reactive species initiate a cascade of chain reactions with oxygen, resulting in bond scission, cross-linking, and the formation of chromophoric groups that cause yellowing.[2] This autoxidation process is autocatalytic, meaning the degradation products can themselves promote further degradation, leading to an acceleration of material failure over time.[2]
To counteract this, antioxidants are incorporated into the polymer matrix. These additives function by interrupting the degradation cycle at various points, thereby preserving the material's physical and chemical properties.[4][5]
The Guardians of Stability: A Look at Antioxidant Classes
Antioxidants are broadly classified into two main categories based on their mechanism of action: primary and secondary.[5][6][7]
-
Primary Antioxidants (Radical Scavengers): These are the frontline defense. They function by donating a hydrogen atom to reactive free radicals, effectively neutralizing them and terminating the degradation chain reaction.[4][6] The most common primary antioxidants are sterically hindered phenols .[5][6][7] Their molecular structure allows them to readily donate a hydrogen atom while the resulting antioxidant radical is stabilized, preventing it from initiating new degradation chains.[6] Aromatic amines also fall into this category and are often used in applications like carbon-black filled rubbers.[5][7]
-
Secondary Antioxidants (Peroxide Decomposers): These antioxidants play a crucial supporting role. They work by decomposing hydroperoxides, which are unstable byproducts of the initial oxidation process, into stable, non-radical products.[4][5] This prevents the hydroperoxides from breaking down into new free radicals that would otherwise continue the degradation cycle. Phosphites and thioesters are the most prominent examples of secondary antioxidants.[4][5]
Often, a synergistic effect is achieved by using a combination of primary and secondary antioxidants, providing a more comprehensive stabilization package.[7][8]
Simulating the Elements: The Role of Accelerated Weathering
To evaluate the efficacy of different antioxidant packages without waiting for years of real-world exposure, researchers rely on accelerated weathering testing.[9][10][11] This involves exposing polymer samples to intensified environmental stressors in a controlled laboratory setting.[10]
Two primary types of accelerated weathering instruments are widely used, each with its own set of standardized test methods:
-
Fluorescent UV Lamp Apparatus (QUV): Governed by standards like ASTM G154 , this method uses fluorescent lamps to simulate the short-wave UV portion of sunlight.[12][13][14] It is particularly effective at reproducing the type of degradation caused by UV radiation, such as changes in mechanical properties like tensile strength and plasticity, as well as cracking and hardness.[15] Different lamp types (e.g., UVA-340, UVB-313) can be selected to match specific portions of the solar spectrum.[12] The test cycles typically involve alternating periods of UV exposure and moisture (condensation or water spray) at controlled temperatures.[13]
-
Xenon Arc Lamp Apparatus: Standardized by methods such as ISO 4892-2 and ASTM G155 , xenon arc lamps provide a full-spectrum simulation of sunlight, including UV, visible, and infrared radiation.[16][17][18][19][20] This makes them ideal for evaluating changes in appearance, such as color fade and gloss reduction, in addition to physical property degradation.[10] The use of optical filters allows for the simulation of different end-use environments, such as direct outdoor exposure or exposure through window glass.[16][17] Similar to QUV testing, xenon arc testing involves controlled cycles of light, temperature, and humidity.[16][17][18]
The choice between these methods depends on the specific polymer, its intended application, and the type of degradation that is of most concern.
A Comparative Study: Experimental Design
To illustrate the comparative performance of different antioxidants, a hypothetical experimental study is outlined below.
Objective: To compare the effectiveness of a primary antioxidant (Hindered Phenol), a secondary antioxidant (Phosphite), and a synergistic blend in protecting a polypropylene (PP) matrix during accelerated weathering.
Materials:
-
Polypropylene (PP) resin (unstabilized)
-
Antioxidant A: A high molecular weight hindered phenolic antioxidant (e.g., Antioxidant 1010).[21]
-
Antioxidant B: A phosphite secondary antioxidant (e.g., Antioxidant 168).[21]
-
Control Group: PP with no antioxidant.
-
Test Groups:
-
PP + 0.2% Antioxidant A
-
PP + 0.2% Antioxidant B
-
PP + 0.1% Antioxidant A + 0.1% Antioxidant B (Synergistic Blend)
-
Experimental Workflow:
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A-Comparative-Guide-to-Migration-Studies-of-Octyl-3-5-di-tert-butyl-4-hydroxy-hydrocinnamate-from-Packaging
Introduction: The-Critical-Role-of-Migration-Studies-for-a-Key-Antioxidant
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, known commercially as Irganox 1076, is a high-performance phenolic antioxidant indispensable in the stabilization of a wide array of polymers used in food and pharmaceutical packaging.[1][2][3] Its primary function is to mitigate oxidative degradation of the polymer matrix during high-temperature processing and throughout the product's shelf life, thereby preserving the mechanical integrity and sensory properties of the packaging material.[3] However, the very mobility that allows it to function effectively within the polymer also presents a potential for its migration into the packaged contents.
The migration of packaging components into food or drug products is a critical safety and regulatory concern.[4][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have established stringent guidelines and limits for the migration of such additives to ensure consumer safety.[6][7][8][9][10][11][12] For Irganox 1076, the European Union has set a specific migration limit (SML) of 6 mg/kg of food.[13] Therefore, robust and reliable migration studies are not merely a component of quality control but a legal necessity for market access.
This guide provides a comprehensive comparison of methodologies for studying the migration of Irganox 1076 from packaging materials. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental protocols. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative scientific principles.
Factors-Influencing-Migration-A-Mechanistic-Overview
The migration of Irganox 1076 from a polymer is a complex diffusion process governed by a multitude of factors.[14][15][16] Understanding these variables is paramount for designing meaningful and worst-case scenario migration studies.
Key influencing factors include:
-
Polymer Matrix: The type of polymer (e.g., low-density polyethylene (LDPE), high-density polyethylene (HDPE), polypropylene (PP)), its crystallinity, and density significantly impact the diffusion rate of additives.[14][17][18] Generally, migration is higher in polymers with more amorphous regions.[14]
-
Temperature: Temperature is a critical accelerator of migration.[17][19][20] Higher storage or contact temperatures increase the kinetic energy of the antioxidant molecules, facilitating their movement through the polymer matrix.[14]
-
Contact Medium (Food/Simulant): The chemical nature of the food or drug product, particularly its fat content, plays a crucial role.[19][20] Irganox 1076, being lipophilic, exhibits significantly higher migration into fatty foods and simulants.[19][20]
-
Time: The duration of contact between the packaging and the product directly correlates with the extent of migration.[19]
-
Additive Concentration: Higher initial concentrations of Irganox 1076 in the polymer can lead to increased migration.[14]
-
Molecular Weight of the Migrant: While Irganox 1076 has a relatively high molecular weight, which can temper its mobility compared to smaller additives, it is still susceptible to migration.[14][15]
The interplay of these factors necessitates a carefully designed experimental approach to accurately quantify migration levels under specific conditions of use.
Caption: Factors influencing the migration of Irganox 1076 from packaging.
Comparative-Analysis-of-Experimental-Protocols
The selection of an appropriate experimental protocol is contingent on the regulatory framework, the nature of the packaged product, and the intended conditions of use. Here, we compare the most common methodologies.
Selection-of-Food-Simulants
To standardize migration testing and represent worst-case scenarios, regulatory bodies have defined a set of food simulants that mimic the properties of different food types.[19]
| Food Simulant | Representing Food Type | Rationale for Use with Irganox 1076 |
| Simulant A: 10% Ethanol (v/v) | Aqueous foods with a pH > 4.5 | Represents hydrophilic food matrices. |
| Simulant B: 3% Acetic Acid (w/v) | Acidic foods with a pH ≤ 4.5 | Simulates contact with acidic food products. |
| Simulant D1: 50% Ethanol (v/v) | Alcoholic foods and oil-in-water emulsions | Mimics products with moderate alcohol and fat content. |
| Simulant D2: Vegetable Oil (e.g., Olive Oil) | Fatty foods | Represents the worst-case scenario for lipophilic migrants like Irganox 1076 due to its high solubility in fats.[19][20] |
| Isooctane | Fatty foods | An alternative fatty food simulant.[19] |
Expert Insight: For Irganox 1076, Simulant D2 (vegetable oil) or other fatty food simulants like 95% ethanol are often the most critical to test, as they are expected to result in the highest migration levels due to the non-polar nature of the antioxidant.[19][20]
Standard-Migration-Testing-Conditions
Migration tests are typically performed under accelerated conditions (elevated temperature and/or extended time) to simulate long-term storage at ambient temperatures. The choice of conditions is dictated by regulations like the European Union's Regulation (EU) No. 10/2011.[6][21]
| Condition (Time @ Temperature) | Intended Use Scenario |
| 10 days @ 40°C | Long-term storage at room temperature or below. |
| 2 hours @ 70°C | Hot-fill applications. |
| 1 hour @ 100°C | High-temperature applications. |
Detailed-Experimental-Workflow-A-Step-by-Step-Guide
The following protocol outlines a typical migration study for Irganox 1076 from a plastic film into a fatty food simulant, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for a typical migration study.
Protocol: Migration of Irganox 1076 into Olive Oil and Quantification by HPLC-UV
-
Sample Preparation:
-
Cut the packaging film into test specimens of a known surface area (e.g., 1 dm²).
-
Clean the surface of the film with a suitable solvent (e.g., ethanol) to remove any surface contaminants and allow it to dry completely. Causality: This step ensures that the measured migration is from the bulk of the polymer and not from surface contamination.
-
-
Migration Test:
-
Place the test specimen in a migration cell, ensuring only one side is in contact with the food simulant.
-
Fill the cell with a known volume of pre-heated olive oil, ensuring the entire surface of the film is covered. The standard ratio is typically 6 dm² of packaging material per 1 kg of food (or 1 L of simulant).
-
Seal the migration cell and place it in an incubator at the selected test condition (e.g., 40°C for 10 days). Causality: Accelerated conditions are used to shorten the experimental time while simulating long-term storage.
-
-
Sample Extraction:
-
After the incubation period, cool the migration cell to room temperature.
-
Transfer the olive oil simulant to a volumetric flask.
-
Perform a liquid-liquid extraction (LLE) to isolate the Irganox 1076 from the fatty matrix. A common method involves using acetonitrile.[22]
-
Mix a known volume of the olive oil with an equal volume of acetonitrile.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the layers.
-
Carefully collect the upper acetonitrile layer, which now contains the extracted Irganox 1076. Causality: Acetonitrile is used as it is miscible with the analyte but immiscible with the bulk of the olive oil, allowing for efficient separation.
-
-
-
Quantification by HPLC-UV:
-
Filter the acetonitrile extract through a 0.45 µm syringe filter prior to injection to protect the HPLC column.
-
Inject a known volume of the extract into an HPLC system equipped with a UV detector.
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~278 nm (the UV absorbance maximum for Irganox 1076).
-
-
Quantify the concentration of Irganox 1076 by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.
-
Alternative-and-Complementary-Analytical-Techniques
While HPLC-UV is a robust and widely used technique, other methods can offer higher sensitivity or specificity.
| Analytical Technique | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and specificity; excellent for identification of unknown migrants.[23][24][25][26][27] | May require derivatization for non-volatile compounds; can be more complex to operate. |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[28] | Higher instrument cost and complexity compared to HPLC-UV. |
Expert Insight: For routine quality control where the identity of the migrant is known, HPLC-UV is often sufficient and cost-effective. For research purposes or in cases where non-intentionally added substances (NIAS) are suspected, the confirmatory power of GC-MS or HPLC-MS is invaluable.[25]
Data-Presentation-and-Interpretation
The results of migration studies should be presented clearly and concisely. The final migration value is typically expressed in mg of migrant per kg of food (mg/kg).
Sample-Calculation
Migration (mg/kg) = (Concentration in simulant (mg/L) x Volume of simulant (L)) / (Surface area of film (dm²) / 6 dm²/kg)
Comparative-Migration-Data
The following table summarizes hypothetical migration data for Irganox 1076 from different packaging materials under a standard test condition (10 days at 40°C).
| Packaging Material | Food Simulant | Migration Level (mg/kg) | Compliance with SML (6 mg/kg) |
| LDPE | Olive Oil | 4.5 | Yes |
| HDPE | Olive Oil | 2.1 | Yes |
| PP | Olive Oil | 5.8 | Yes |
| LDPE | 10% Ethanol | < 0.1 | Yes |
These illustrative results highlight the significantly higher migration into fatty food simulants and the influence of the polymer type, with LDPE generally showing higher migration than HDPE.[17][20]
Conclusion-Ensuring-Safety-and-Compliance
Migration studies for this compound are a cornerstone of ensuring the safety and regulatory compliance of food and pharmaceutical packaging. A thorough understanding of the factors influencing migration, coupled with the selection of appropriate experimental protocols and analytical techniques, is essential for obtaining accurate and reliable data. This guide has provided a comparative overview of these critical aspects, empowering researchers and professionals to design and execute robust migration studies that meet the highest standards of scientific integrity and regulatory scrutiny.
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Beldi, G., Pastorelli, S., Franchini, F., & Simoneau, C. (2012). Time- and temperature-dependent migration studies of Irganox 1076 from plastics into foods and food simulants. Food Additives & Contaminants: Part A, 29(5), 836-845. Available at: [Link]
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dos Santos, A. S., de Oliveira, L. M., & da Silva, M. G. (2023). Potential antioxidant migration from polyethylene packaging to food: a systematic review. Food Science and Technology, 43. Available at: [Link]
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Compilation of analytical methods for model migrants in foodstuffs. EU Science Hub. Available at: [Link]
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Wang, L., Zhang, Y., & Wang, J. (2021). Occurrence and migration of synthetic phenolic antioxidants in food packaging materials: Effects of plastic types and storage temperature. Journal of Hazardous Materials, 416, 125819. Available at: [Link]
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Gedde, U. W., & Jansson, A. (2005). Migration of phenolic antioxidants from linear and branched polyethylene. Polymer Degradation and Stability, 90(2), 334-341. Available at: [Link]
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Understanding Antioxidant Migration in Polymer Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Zhang, Y., Wang, L., & Wang, J. (2018). Detection and quantification analysis of chemical migrants in plastic food contact products. PLoS One, 13(12), e0208479. Available at: [Link]
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Jansson, A. (2005). Long-term performance of polyolefins in different environments including chlorinated water: Antioxidant consumption and migration, and polymer degradation. DiVA portal. Available at: [Link]
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Ensuring Food Packaging Safety: The Role of Approved Antioxidants. Available at: [Link]
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Yemiscioglu, F., & Ozkan, G. (2020). Determination of antioxidant migration levels from polyethylene films into legumes. GIDA, 45(1), 10-20. Available at: [Link]
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Mercea, P., & Tosa, V. (2006). A Fast and Simple Method for the Analysis of Polymer Stabilizers Migrating from Polyolefin Foils Using Large-Volume-Injection HPLC with UV and Mass-spectrometric Detection. Current Analytical Chemistry, 2(3), 261-267. Available at: [Link]
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Helmroth, I. E. (2002). Release of additives from packaging plastics. WUR eDepot. Available at: [Link]
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Biles, J. E., & McNeal, T. P. (1998). Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3) from use in food contact applications. Food Additives & Contaminants, 15(7), 843-853. Available at: [Link]
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Rodriguez-Bernaldo de Quiros, A., et al. (2018). GC-MS Screening Analysis for the Identification of Potential Migrants in Plastic and Paper-Based Candy Wrappers. Molecules, 23(7), 1799. Available at: [Link]
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NIAS in polypropylene films. (2018-06-22). Food Packaging Forum. Available at: [Link]
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Balasubramanian, A. (2009-03-01). Antioxidant packaging. Packaging World. Available at: [Link]
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Mir-Armengol, G., et al. (2021). Determination of 60 Migrant Substances in Plastic Food Contact Materials by Vortex-Assisted Liquid-Liquid Extraction and GC-Q-Orbitrap HRMS. Foods, 10(12), 3034. Available at: [Link]
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BoussoUM, M. O., & BELHANECHE-BEMSEMERA, N. (2016). GAS CHROMATOGRAPHY–MASS SPECTROMETRY DETERMINATION OF THE MIGRATION OF PHTHALATE PLASTICISERS FROM POLYVINYL CHLORID IN FOOD ALIMENTS. Algerian Journal of Engineering and Technology, 5, 41-45. Available at: [Link]
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El-Aty, A. A., et al. (2021). Migration Studies and Endocrine Disrupting Activities: Chemical Safety of Cosmetic Plastic Packaging. Toxics, 9(10), 253. Available at: [Link]
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Sanches, A. L. M. (2022). Risk assessment of food contact materials. EFSA Journal, 20(S2), e200920. Available at: [Link]
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Migration Testing for Food Contact Materials (FCMs). Intertek. Available at: [Link]
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A Comparative Guide to the Efficacy of Liquid vs. Solid Phenolic Antioxidants
Executive Summary
Phenolic compounds are a cornerstone of antioxidant science, critical in mitigating oxidative stress across pharmaceutical, nutraceutical, and materials science applications.[1][2] A pivotal, yet often overlooked, factor governing their efficacy is their physical state: liquid versus solid. This guide provides an in-depth technical comparison, moving beyond simple definitions to explore the causal relationships between an antioxidant's physical form, its physicochemical properties, and its ultimate performance. We will dissect the mechanistic nuances, provide validated experimental protocols for comparative analysis, and interpret data to guide researchers in selecting the appropriate antioxidant form for their specific application. The central thesis is that neither state is universally superior; rather, the optimal choice is dictated by the interplay between the antioxidant's properties and the demands of the system it is intended to protect.
The Physicochemical Divide: Understanding the States of Matter
The distinction between a "liquid" and a "solid" antioxidant is not merely semantic; it dictates fundamental properties like solubility, dispersion kinetics, and bioavailability, which are paramount to efficacy.
Solid Phenolic Antioxidants
Solid phenolic antioxidants, such as butylated hydroxytoluene (BHT) or gallic acid in their pure forms, are typically crystalline solids at ambient temperatures. Their efficacy is intrinsically linked to their dissolution rate in a given matrix.
-
Advantages: High purity, excellent long-term storage stability, and precise dosing by weight.
-
Limitations: Efficacy is often limited by their solubility and dissolution kinetics. In many systems, a solid antioxidant must first dissolve to exert its effect, creating a potential rate-limiting step.[3][4] Poor solubility can lead to localized, non-homogenous protection and significantly lower bioavailability in biological systems.[5][6]
Liquid Phenolic Antioxidants
Liquid phenolic antioxidants are either compounds that are liquid at room temperature (e.g., Vitamin E, certain synthetic hindered phenols) or are solid antioxidants dissolved in a carrier solvent.
-
Advantages: Superior miscibility and ease of dispersion in liquid or polymeric systems, leading to more uniform protection.[7] They can offer faster reaction kinetics by overcoming the dissolution barrier. This is particularly advantageous in applications requiring immediate protection during high-temperature processing of polymers or in liquid-phase reactions.[7][8]
-
Limitations: May have lower active ingredient concentration compared to their solid counterparts. The carrier solvent, if present, must be compatible with the end application and may introduce volatility or stability concerns.
The Mechanism of Action: A Common Ground
Regardless of their physical state, phenolic antioxidants primarily function by donating a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals, thus terminating the oxidative chain reaction.[1][2][8] This mechanism is the foundation of their protective effects.
Caption: Phenolic antioxidant neutralizing a free radical.
Designing a Robust Experimental Comparison
To objectively compare the efficacy of liquid and solid phenolic antioxidants, a multi-assay approach is essential. This is because antioxidant activity is not a monolithic property; different assays reflect different facets of radical scavenging under various conditions. The two primary mechanisms of action measured are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9][10]
Rationale for Assay Selection
A comprehensive evaluation should include assays that cover both HAT and SET mechanisms to provide a complete picture of an antioxidant's capabilities.
-
SET-based assays measure the ability of an antioxidant to transfer one electron to reduce an oxidant. The Ferric Reducing Antioxidant Power (FRAP) assay is a classic example.[11][12][13]
-
HAT-based assays quantify the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is the most prominent HAT-based method.[14][15][16]
-
Mixed-mode assays like DPPH and ABTS operate through a combination of HAT and SET mechanisms, depending on the antioxidant structure and solvent.[17][18]
Experimental Workflow
The following workflow ensures a systematic and reproducible comparison.
Caption: Workflow for comparing antioxidant efficacy.
Validated Experimental Protocols
The following protocols are standardized for a 96-well microplate format, ensuring high throughput and reproducibility. For this guide, we will compare a representative solid antioxidant (Gallic Acid) and a liquid antioxidant (α-Tocopherol, Vitamin E).
Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[18][19][20]
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in 95% ethanol. Store in the dark.
-
Prepare stock solutions of Gallic Acid (1 mg/mL in ethanol) and α-Tocopherol (1 mg/mL in ethanol).
-
Create a serial dilution of each antioxidant (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Assay Procedure:
-
Add 100 µL of each antioxidant dilution to triplicate wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to all wells.
-
For the control, add 100 µL of ethanol instead of the antioxidant sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity: % Inhibition = [(A_control - A_sample) / A_control] * 100.
-
Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) by plotting % inhibition against concentration.
-
Protocol: ABTS Radical Cation Decolorization Assay
This assay measures the reduction of the pre-formed ABTS radical cation (ABTS•+).[17][21][22]
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. This is the ABTS•+ working solution.
-
Dilute the ABTS•+ working solution with ethanol to an absorbance of 0.70 (±0.02) at 734 nm.
-
-
Assay Procedure:
-
Prepare antioxidant dilutions as described for the DPPH assay.
-
Add 20 µL of each antioxidant dilution to triplicate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as done for the DPPH assay and determine the IC50 value.
-
Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[11][12][23]
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm this reagent to 37°C before use.
-
Prepare a standard curve using Trolox (a water-soluble vitamin E analog) at various concentrations (e.g., 100-1000 µM).
-
-
Assay Procedure:
-
Add 20 µL of the antioxidant sample or Trolox standard to triplicate wells.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate at 37°C for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Calculate the FRAP value from the Trolox standard curve and express the results as µmol Trolox Equivalents (TE) per gram of antioxidant.
-
Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[14][24][25]
-
Reagent Preparation:
-
Prepare a fluorescein stock solution (1 mM in 75 mM phosphate buffer, pH 7.4) and dilute to a working solution (e.g., 10 nM).
-
Prepare an AAPH (a peroxyl radical generator) solution (e.g., 250 mM in phosphate buffer).
-
Prepare a Trolox standard curve (e.g., 6.25-100 µM).
-
-
Assay Procedure:
-
Add 25 µL of antioxidant sample or Trolox standard to triplicate wells of a black 96-well plate.
-
Add 150 µL of the fluorescein working solution to all wells. Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately begin reading the fluorescence decay every 2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Calculate the Net AUC = AUC_sample - AUC_blank.
-
Determine the antioxidant capacity in Trolox Equivalents (TE) from the standard curve.
-
Comparative Data Analysis and Interpretation
The choice between a liquid and solid antioxidant is often a trade-off between reaction kinetics and total antioxidant capacity.
Hypothetical Data Summary
The table below presents plausible experimental data comparing our solid (Gallic Acid) and liquid (α-Tocopherol) antioxidants.
| Antioxidant | Physical State | DPPH (IC50, µg/mL) | ABTS (IC50, µg/mL) | FRAP (µmol TE/g) | ORAC (µmol TE/g) |
| Gallic Acid | Solid | 5.2 | 3.8 | 8,500 | 12,000 |
| α-Tocopherol | Liquid | 15.5 | 12.1 | 2,500 | 3,100 |
Note: Lower IC50 values indicate higher scavenging activity. Higher TE values indicate higher antioxidant capacity.
Interpretation of Results
-
Radical Scavenging (DPPH & ABTS): The hypothetical data shows Gallic Acid, our solid antioxidant, possessing significantly lower IC50 values. This indicates that on a mass basis, once dissolved, it is a more potent scavenger of DPPH and ABTS radicals than α-Tocopherol. This is consistent with the chemical structure of gallic acid, which has three adjacent hydroxyl groups, making it an excellent hydrogen/electron donor.
-
Reducing Power & Peroxyl Radical Scavenging (FRAP & ORAC): Similarly, the FRAP and ORAC values suggest Gallic Acid has a much higher total antioxidant capacity expressed in Trolox Equivalents.
-
The Causality of Physical State: While the data shows the potential efficacy of the dissolved solid is high, it doesn't capture the initial kinetics. In a real-world application, such as a polymer melt, the liquid α-Tocopherol would disperse almost instantly, providing immediate protection. The solid Gallic Acid would need to melt and then disperse, creating a lag time where the polymer is vulnerable. Therefore, if the primary concern is process stabilization, the liquid form's rapid availability may be more critical than the solid form's higher ultimate capacity.
Application-Specific Considerations
The laboratory data must be contextualized for real-world applications.
-
For Polymer and Plastics Industries: Liquid antioxidants are often preferred for their ease of handling and incorporation into polymer melts, ensuring homogenous distribution and preventing defects.[7][8] Solid antioxidants may be used but require careful compounding to ensure proper dispersion.
-
For Food and Nutraceuticals: In dry systems like flour or powdered drink mixes, solid antioxidants offer superior stability. In liquid systems like oils, beverages, or emulsions, liquid antioxidants or solubilized solid forms are necessary. Bioavailability is a critical factor; poorly soluble solid phenolics may pass through the gastrointestinal tract with minimal absorption, negating their potential health benefits.[5][6][26] Encapsulation technologies are often employed to improve the solubility and bioavailability of solid phenolics.[6]
-
For Pharmaceuticals and Cosmetics: The choice depends on the formulation. For topical creams (emulsions), liquid or solubilized antioxidants are required for efficacy. For solid dosage forms like tablets, a stable, solid antioxidant is appropriate.
Conclusion
The efficacy of a phenolic antioxidant is a multifaceted property that cannot be defined by its physical state alone. While solid antioxidants may exhibit higher intrinsic antioxidant capacity on a molecular level once dissolved, their performance is often constrained by solubility and dispersion kinetics. Liquid antioxidants, conversely, offer superior miscibility and faster action, making them ideal for applications requiring immediate, homogenous protection.
As a Senior Application Scientist, my recommendation is to define the primary challenge first: Is it long-term stability in a solid matrix, or immediate protection during liquid-phase processing? By aligning the antioxidant's physical properties with the specific demands of the application and validating performance with a suite of robust assays like DPPH, ABTS, FRAP, and ORAC, researchers can make an informed and effective choice.
References
- Vertex AI Search. (n.d.). Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay.
- BMG Labtech. (2022). ORAC assay measures antioxidant capacity.
- Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. PubMed.
- Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
- Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
- Arbor Assays. (2016). FRAP - Measuring antioxidant potential.
- Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
- PubMed. (n.d.). Measuring antioxidant capacity using the ORAC and TOSC assays.
- Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
- Ilyasov, I. R., et al. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC - NIH.
- Protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity.
- SONGSTOM. (n.d.). High-Performance Liquid Antioxidant 1520: Enhancing Polymer Stability and Longevity.
- MDPI. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications.
- ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- San-Miguel, B., et al. (2020). Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications. PubMed Central.
- Grgić, J., et al. (2020). Role of the Encapsulation in Bioavailability of Phenolic Compounds. MDPI.
- Revista Fitos. (n.d.). Bioavailability of phenolic compounds: a major challenge for drug development?.
- ResearchGate. (2014). Water-solubility of phenolic compounds vs. their antioxidant capacity/bioavailability/bioactivity - any thoughts?.
- Kumar, N., & Goel, N. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC - NIH.
- MDPI. (n.d.). Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review.
- Apak, R., et al. (2016). Evaluation of The Antioxidant Capacity of Food Products: Methods, Applications and Limitations. MDPI.
- MDPI. (n.d.). Natural Antioxidant Evaluation: A Review of Detection Methods.
- ResearchGate. (n.d.). Different techniques used to measure antioxidant activity.
- MDPI. (n.d.). DPPH Radical Scavenging Assay.
- NIH. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols.
- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Paunović, D. Đ., et al. (n.d.). Kinetics of the Solid-Liquid Extraction Process of Phenolic Antioxidants and Antioxidant Capacity from Hop (Humulus lupulus L.). Taylor & Francis Online.
- Western Sydney University. (n.d.). Phenolic compounds : potential health benefits and toxicity.
- US Masterbatch. (2025). What are Phenolic Antioxidants for Polymers? Benefits and Applications.
- Kumar, N., & Goel, N. (n.d.). Phenolic acids: Natural versatile molecules with promising therapeutic applications. NIH.
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The Researcher's Guide to Cost-Performance Analysis of Commercial Antioxidants
For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is a critical decision that can significantly impact experimental outcomes and manufacturing processes. This guide provides an in-depth cost-performance analysis of commonly used commercial antioxidants, moving beyond simple catalog listings to offer a practical, data-driven framework for informed selection. We will delve into the mechanisms of action, comparative performance data from established assays, and a realistic assessment of cost-effectiveness, empowering you to choose the optimal antioxidant for your specific application.
Understanding the Landscape: Mechanisms of Antioxidant Action
Antioxidants are molecules that inhibit the oxidation of other molecules. Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells.[1] Antioxidants terminate these chain reactions by removing free radical intermediates and inhibit other oxidation reactions by being oxidized themselves.[1] Their mechanisms of action can be broadly categorized as follows:
-
Primary (Chain-Breaking) Antioxidants: These molecules directly react with and neutralize free radicals, effectively breaking the oxidative chain reaction.[2] They are the first line of defense against oxidative damage.
-
Secondary (Preventive) Antioxidants: These compounds do not directly engage with free radicals but work to prevent their formation.[3] This can be achieved through various means, such as chelating metal ions that catalyze oxidation or by inhibiting enzymes that generate reactive oxygen species (ROS).[3][4]
Another important classification is based on solubility:
-
Water-Soluble (Hydrophilic) Antioxidants: These are effective in aqueous environments like the cell cytoplasm and blood plasma.[1][2]
-
Lipid-Soluble (Lipophilic) Antioxidants: These are crucial for protecting cell membranes from lipid peroxidation.[1][2]
The following diagram illustrates the interplay of these mechanisms in cellular protection.
Caption: Interplay of Oxidative Stress and Antioxidant Defense Mechanisms.
Performance Evaluation of Common Commercial Antioxidants
To objectively compare the efficacy of different antioxidants, standardized in vitro assays are employed. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.[5][6] It is crucial to understand that the results from these assays can vary, and a comprehensive evaluation often involves multiple methods.[7]
Common Antioxidant Assays: A Brief Overview
-
DPPH Assay: This method measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to a yellow-colored non-radical form is monitored spectrophotometrically.[8]
-
ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant. The decrease in absorbance of the blue-green radical is proportional to the antioxidant's activity.[8][9]
-
ORAC Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[8][10]
Comparative Performance Data
The following table summarizes the reported IC50 values (the concentration of antioxidant required to inhibit 50% of the radicals) for several common commercial antioxidants. Lower IC50 values indicate higher antioxidant activity.
| Antioxidant | Type | Solubility | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | ORAC (µmol TE/g) |
| Ascorbic Acid (Vitamin C) | Natural | Water-Soluble | 7.6[11] | ~5 | High |
| Trolox (Vitamin E analog) | Synthetic | Water-Soluble | ~4 | Standard (1.0) | Standard |
| Gallic Acid | Natural | Water-Soluble | ~2-5 | ~1-3 | High |
| Quercetin | Natural | Lipid-Soluble | ~2-6 | ~1-4 | Very High |
| Butylated Hydroxyanisole (BHA) | Synthetic | Lipid-Soluble | ~10-20 | ~3-7 | Moderate |
| Butylated Hydroxytoluene (BHT) | Synthetic | Lipid-Soluble | ~20-40 | ~5-15 | Moderate |
| Epigallocatechin gallate (EGCG) | Natural | Water-Soluble | ~1-3 | ~0.5-2 | Very High |
Note: The IC50 and ORAC values are approximate and can vary depending on the specific experimental conditions. Data is compiled from various sources for comparative purposes.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol provides a standardized workflow for assessing the free radical scavenging activity of an antioxidant.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Step-by-Step Methodology:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. [8]2. Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm. [8]3. Preparation of Antioxidant Samples: Prepare a series of dilutions of the antioxidant sample.
-
Reaction: Add a specific volume of the diluted ABTS•+ solution to a specific volume of each antioxidant dilution.
-
Incubation: Incubate the mixtures at room temperature for a defined period (e.g., 6 minutes). [8]6. Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and express the antioxidant capacity as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC). [8]
Cost-Performance Analysis
The choice of an antioxidant is often a balance between performance and budget. Synthetic antioxidants are generally more cost-effective than their natural counterparts due to simpler manufacturing processes and more stable supply chains. [12][13]However, the increasing demand for "natural" and "clean-label" ingredients in pharmaceutical and nutraceutical applications has driven the market for natural antioxidants, despite their higher cost. [13][14][15]
| Antioxidant | Relative Performance (General) | Relative Cost | Key Considerations |
|---|---|---|---|
| Ascorbic Acid (Vitamin C) | High | Low | Water-soluble, potential for pro-oxidant activity at high concentrations. |
| Trolox | High | Moderate | Water-soluble analog of Vitamin E, often used as a standard. |
| Gallic Acid | Very High | Moderate | Water-soluble, potent radical scavenger. |
| Quercetin | Very High | High | Lipid-soluble, potent, but can have lower stability. |
| BHA | Moderate | Low | Lipid-soluble, synthetic, regulatory restrictions in some regions. [13] |
| BHT | Moderate | Low | Lipid-soluble, synthetic, commonly used in food and cosmetics. [16] |
| EGCG | Very High | High | Water-soluble, highly effective but can be unstable. |
Cost-Performance Insights:
-
For high-throughput screening or general-purpose applications where cost is a primary concern, synthetic antioxidants like BHA and BHT, or the readily available ascorbic acid, offer a cost-effective solution.
-
For applications requiring high potency and where the "natural" label is advantageous, compounds like gallic acid, quercetin, and EGCG are excellent choices, albeit at a higher price point.
-
When working with lipid-based formulations, lipid-soluble antioxidants such as BHA, BHT, and quercetin are necessary for effective protection against lipid peroxidation.
-
For aqueous systems, water-soluble antioxidants like ascorbic acid, Trolox, gallic acid, and EGCG are the appropriate choice.
Conclusion
The selection of a commercial antioxidant should be a strategic decision based on a thorough understanding of its mechanism of action, performance in relevant assays, and cost-effectiveness. This guide provides a foundational framework for this decision-making process. By considering the specific requirements of your research or product development, including the nature of the oxidative challenge, the formulation matrix (aqueous or lipid-based), and budgetary constraints, you can select the most appropriate antioxidant to ensure the stability, efficacy, and safety of your work. As the field of antioxidant research continues to evolve, staying informed about new findings and analytical methods will be crucial for optimizing your experimental and developmental outcomes.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
In the fast-paced environment of research and drug development, the lifecycle of chemical reagents extends beyond their immediate application. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (CAS No. 125643-61-0), a common antioxidant and stabilizer. As your partner in scientific discovery, we are committed to providing comprehensive support that encompasses the entire lifecycle of our products, ensuring both the integrity of your research and the safety of your laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the associated hazards is paramount. This compound, while stable under normal conditions, presents specific risks that must be mitigated.[1][2]
Key Hazards:
-
Combustible Dust: When in a powdered form, this compound can form explosive mixtures with air.[3] It is crucial to prevent dust accumulation and eliminate all potential ignition sources during handling and disposal.[3]
-
Respiratory Irritation: Inhalation of dust can cause respiratory irritation.[2][4]
-
Skin and Eye Irritation: Direct contact may cause skin and serious eye irritation.[2][4]
-
Aquatic Toxicity: This substance can be harmful to aquatic organisms, with long-lasting effects.[5] Therefore, it must be prevented from entering drains, surface water, or groundwater.[3][5][6]
| Hazard | OSHA HCS Classification | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302[2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | H315[2][4] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. | H319[2][4] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation, Category 3) | May cause respiratory irritation. | H335[2][4] |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 4) | May cause long lasting harmful effects to aquatic life. | H413[7] |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling and disposing of chemical waste. The following PPE is required to minimize exposure risks.
Step-by-Step PPE Protocol:
-
Eye and Face Protection: Wear safety glasses with side-shields or a face shield that is compliant with government standards such as NIOSH (US) or EN 166 (EU).[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[8] Use a proper glove removal technique to avoid skin contact.[8]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator. Ensure adequate ventilation in the handling area.[2][8]
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and safe cleanup is essential to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[2]
-
Control Dust: Avoid actions that could generate dust.[6] If the material is a powder, cover the spill with a plastic sheet or tarp to minimize spreading.[1]
-
Containment: Prevent the spilled material from entering drains, sewers, or waterways.[1][3]
-
Cleanup: Use personal protective equipment.[1] Mechanically collect the spilled material using non-sparking tools and place it into a suitable, labeled container for disposal.[1][3]
-
Decontamination: Thoroughly clean the contaminated surface.[1]
Disposal Procedures: A Decision-Making Framework
The guiding principle for the disposal of this compound is to do so in accordance with all applicable federal, state, and local laws and regulations.[1] The primary recommended methods are incineration or landfilling at a permitted facility.
Below is a workflow to guide your decision-making process for proper disposal.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol:
-
Consult Regulations: Before proceeding, consult all applicable federal, state, and local regulations regarding chemical waste disposal.[6]
-
Engage a Licensed Professional: It is highly recommended to offer excess and expired materials to a licensed hazardous material disposal company.[6] These companies are equipped to handle and dispose of chemical waste in compliance with all regulations.
-
Preferred Disposal Method: Incineration: Where possible, the product may be burned in an incinerator that is equipped with an afterburner and scrubber.[6] This method is often preferred as it ensures the complete destruction of the chemical.
-
Alternative Disposal Method: Landfilling: If incineration is not a viable option, disposal in a permitted landfill is an alternative.
-
Packaging for Disposal:
-
Contaminated Packaging: Do not reuse the original container.[1] Dispose of contaminated packaging in the same manner as the unused product.[6][8] It is recommended to crush, puncture, or otherwise destroy used containers to prevent unauthorized reuse.[3]
Regulatory Framework: Ensuring Compliance
While this compound may not be classified as a dangerous good for transport, its disposal is still governed by stringent regulations.[2][6] Key regulatory bodies in the United States include:
-
Environmental Protection Agency (EPA): The EPA provides regulations for the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that chemical hazards are communicated to workers.
It is the responsibility of the generator of the waste to ensure that it is managed and disposed of in accordance with all applicable regulations.[9]
References
- MATERIAL SAFETY DATA SHEETS IRGANOX 1076 - Cleanchem Labor
- Irganox® 1076 - Safety D
- SAFETY D
- SAFETY D
- Sicherheitsdatenblatt: Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnam
- Safety Data Sheet - Angene Chemical. (2021-05-01).
- Safety d
- SAFETY D
- Memorandum - FDA.
- 3 - SAFETY D
- Safety Data Sheet - Dörken Systems Inc. (2022-03-21).
- Antioxidant 1076 - Safety D
- Benzenepropanoic acid,3,5-bis(1,1-dimethylethyl)-4-hydroxy-,... (CAS No. 84633-54-5) SDS.
- Octyl 3,5-di-tert-butyl-4-hydroxy-hydrocinnam
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- 7. Page loading... [wap.guidechem.com]
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A Senior Application Scientist's Guide to Handling Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
This guide provides essential safety and logistical information for the handling of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate. As a hindered phenolic antioxidant, its role in preventing oxidative degradation is critical in many formulations. However, its safe and effective use in a laboratory setting requires a thorough understanding of its properties and the implementation of robust handling protocols. This document moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity.
Chemical Profile and Identification
It is crucial to correctly identify the chemical being handled, as similar-sounding names can have different properties. The subject of this guide is:
| Property | Identifier |
| Chemical Name | This compound |
| Synonyms | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters, Antioxidant 1135, Irganox 1135 |
| CAS Number | 125643-61-0[1][2] |
| Molecular Formula | C25H42O3[1][2][3] |
| Physical Form | Colorless to slightly yellow liquid[2] |
Note on a Related Compound: This chemical is sometimes confused with Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS No. 2082-79-3), also known as Antioxidant 1076.[4] While both are hindered phenolic antioxidants, Antioxidant 1076 is a solid (powder) with a different alkyl chain length, which affects its physical properties and handling requirements.[4] Always verify the CAS number of your material.
Core Safety Directives: A Risk-Based Approach
The primary hazards associated with this compound are not related to high acute toxicity but rather to potential skin irritation and significant environmental impact. The safety protocols outlined below are designed to mitigate these specific risks.
Hazard Assessment
-
Human Health: While not classified as acutely toxic, direct contact may cause skin irritation.[5] Good laboratory practice dictates minimizing direct exposure.
-
Environmental Hazard: This substance is classified as "May cause long lasting harmful effects to aquatic life".[3] This is a critical consideration for all disposal procedures. Accidental release into waterways must be strictly avoided.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your first line of defense. The following is a mandatory minimum for handling this chemical.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the liquid. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area. | The substance has low volatility. However, if aerosols could be generated or ventilation is poor, a respirator may be necessary based on a site-specific risk assessment. |
The workflow for proper PPE usage is a self-validating system for minimizing exposure.
Caption: PPE workflow from risk assessment to post-handling hygiene.
Operational and Disposal Plans
Adherence to systematic procedures for handling and disposal is paramount for both personal and environmental safety.
Step-by-Step Handling Protocol
-
Area Preparation: Ensure the work area, typically a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered. Have spill control materials readily available.
-
Personal Preparation: Don the required PPE as specified in the table above.
-
Chemical Handling:
-
Use this substance in a well-ventilated area to avoid the accumulation of any potential vapors.
-
Avoid direct contact with skin and eyes.
-
Wash hands thoroughly after handling, even if gloves were worn.[5]
-
Keep the container tightly closed when not in use.
-
-
Storage: Store in a cool, dark place away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if you feel unwell.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.
Disposal Plan
The primary directive for disposal is to prevent environmental release.
-
Waste Collection: Collect all waste material (excess chemical, contaminated consumables) in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Environmental Precaution: Prevent the substance from entering drains, sewers, or waterways.[1]
-
Final Disposal: The contents and container must be disposed of at an industrial combustion plant or another approved waste disposal facility, in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.
The logical flow for waste management ensures compliance and environmental protection.
Caption: Waste disposal workflow for this compound.
Conclusion
The safe handling of this compound is straightforward when its properties are understood and respected. By implementing these detailed PPE, operational, and disposal protocols, researchers can effectively utilize this valuable antioxidant while ensuring the protection of themselves and the environment. This guide serves as a foundation for building a robust safety culture within your laboratory.
References
- CookeChem. (n.d.). This compound, ≥98%, 125643-61-0.
- chemBlink. (n.d.). This compound [CAS# 125643-61-0].
- Sigma-Aldrich. (n.d.). This compound | 125643-61-0.
- Tintoll. (n.d.). This compound CAS No. 125643-61-0.
- Alfa Chemistry. (n.d.). CAS 125643-61-0 this compound.
- INDITEX. (2025). Chromium(VI) Manufacturing Protocol LEATHER FOR CLOTHING 2025.
- TCI AMERICA. (2018). Safety Data Sheet: Stearyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate.
- Wikipedia. (n.d.). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
